Acetyl butyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
acetyl butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-4-6(8)9-5(2)7/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQHHUQLZPXYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69669-43-8 | |
| Record name | Butanoic acid, mixed esters with acetic acid, Et alc., formic acid and propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069669438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, mixed esters with acetic acid, Et alc., formic acid and propionic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
An In-depth Technical Guide to Cellulose Acetate Butyrate in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cellulose (B213188) Acetate (B1210297) Butyrate (B1204436) (CAB), a versatile polymer with significant applications in the pharmaceutical industry, particularly in the realm of controlled drug delivery. This document will detail its physicochemical properties, its role as an excipient in various drug formulations, and the experimental methodologies for its application.
Introduction to Cellulose Acetate Butyrate
Cellulose Acetate Butyrate (CAB) is a mixed ester of cellulose, a naturally occurring polymer. It is synthesized by treating cellulose with acetic and butyric anhydrides. The properties of CAB can be tailored by varying the degree of substitution of the acetyl and butyryl groups, as well as the number of free hydroxyl groups. This versatility makes it a valuable material for a wide range of applications, from coatings and inks to biomedical devices.
In the pharmaceutical field, CAB is prized for its biocompatibility, low toxicity, and ability to form robust, flexible films with tunable permeability. These characteristics make it an excellent candidate for developing sophisticated drug delivery systems.
Physicochemical Properties and Identification
The key identifiers and properties of Cellulose Acetate Butyrate are summarized in the table below. It is important to note that as a polymer, its molecular weight is not a single value but a distribution.
| Property | Value | Reference |
| CAS Number | 9004-36-8 | |
| Molecular Formula | Varies based on the degree of substitution of acetyl and butyryl groups. | |
| Appearance | Colorless to pale yellow solid, often in powder or granular form. | |
| Solubility | Insoluble in water. Soluble in a range of organic solvents including acetone (B3395972), ethyl acetate, and methylene (B1212753) chloride. |
Applications in Drug Development
The primary application of Cellulose Acetate Butyrate in drug development is as an excipient in controlled-release formulations. Its hydrophobic nature and film-forming capabilities are leveraged to modulate the release of active pharmaceutical ingredients (APIs).
Osmotic Drug Delivery Systems
CAB is a key component in the fabrication of osmotic pump tablets. In these systems, a semipermeable membrane made of CAB encases a core containing the drug and an osmotic agent. When the tablet is ingested, water from the gastrointestinal tract is drawn across the membrane by osmosis, creating internal pressure that forces the drug out through a precisely drilled orifice at a controlled, zero-order rate.
Microencapsulation
CAB is used to create microparticles and microcapsules for sustained drug release.[1] The polymer forms a matrix that entraps the drug, and its release is governed by diffusion through the polymer matrix and/or erosion of the matrix over time. This technology is particularly useful for protecting sensitive drugs from degradation and for reducing dosing frequency.
Ocular Inserts
The film-forming properties of CAB are utilized in the development of ocular inserts for the controlled release of ophthalmic drugs.[2] These inserts can be placed in the eye to provide a sustained release of medication over an extended period, improving patient compliance and therapeutic efficacy compared to conventional eye drops.
Experimental Protocols
This section details common experimental methodologies for the preparation and characterization of Cellulose Acetate Butyrate-based drug delivery systems.
Preparation of CAB Microparticles by Solvent Evaporation
This protocol describes the oil-in-water (o/w) solvent evaporation method for preparing drug-loaded CAB microparticles.[3]
Materials:
-
Cellulose Acetate Butyrate (CAB)
-
Active Pharmaceutical Ingredient (API)
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Polyvinyl alcohol (PVA) solution (as an emulsifier)
-
Deionized water
Procedure:
-
Dissolve a specific amount of CAB and the API in dichloromethane to form the organic phase.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase to the aqueous PVA solution while stirring at a controlled speed to form an o/w emulsion.
-
Continue stirring to allow the dichloromethane to evaporate.
-
Once the solvent has fully evaporated, the solid microparticles are collected by filtration or centrifugation.
-
Wash the microparticles with deionized water to remove any residual PVA.
-
Dry the microparticles, for example, by lyophilization or in a desiccator.
Formulation of CAB-Coated Osmotic Pump Tablets
This protocol outlines the basic steps for preparing a CAB-coated osmotic pump tablet.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Osmotic agent (e.g., sodium chloride, potassium chloride)
-
Binder (e.g., povidone)
-
Lubricant (e.g., magnesium stearate)
-
Cellulose Acetate Butyrate (CAB)
-
Plasticizer (e.g., triethyl citrate)
-
Acetone (as a solvent)
Procedure:
-
Core Tablet Formulation:
-
Mix the API, osmotic agent, and binder.
-
Granulate the mixture with a suitable solvent and then dry the granules.
-
Blend the dried granules with a lubricant and compress them into core tablets.
-
-
Coating Solution Preparation:
-
Dissolve CAB and a plasticizer in acetone to form the coating solution.
-
-
Coating Process:
-
Place the core tablets in a coating pan.
-
Spray the coating solution onto the rotating tablets until the desired coating thickness is achieved.
-
Dry the coated tablets to remove the solvent.
-
-
Drilling:
-
Create a small orifice in the coating of each tablet using a laser or a mechanical drill.
-
Characterization of CAB Films for Drug Delivery
The properties of CAB films are crucial for their performance in controlled drug release. The following are key characterization techniques.
| Parameter | Method | Description |
| Film Thickness | Micrometer screw gauge or scanning electron microscopy (SEM) | To ensure uniformity of the coating. |
| Mechanical Properties | Tensile testing | To determine the tensile strength and elongation at break, which are important for the integrity of the coating. |
| Water Vapor Transmission Rate | ASTM E96 / E96M | To assess the permeability of the film to water, which influences the rate of drug release in osmotic systems. |
| Drug Release Profile | USP dissolution apparatus (e.g., paddle or basket method) | To measure the rate and extent of drug release from the formulation over time in a simulated physiological fluid. |
Mechanism of Action in Drug Delivery
Cellulose Acetate Butyrate itself is a pharmacologically inert excipient and does not directly participate in biological signaling pathways. Its "mechanism of action" in drug delivery is purely physicochemical. The following diagram illustrates the working principle of a CAB-based elementary osmotic pump.
Caption: Mechanism of a Cellulose Acetate Butyrate-based osmotic pump tablet for controlled drug delivery.
Conclusion
Cellulose Acetate Butyrate is a highly versatile and valuable polymer for the development of advanced drug delivery systems. Its tunable properties allow for the precise control of drug release kinetics, leading to improved therapeutic outcomes and patient compliance. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to explore the full potential of CAB in creating innovative pharmaceutical formulations. While CAB does not have a direct pharmacological effect, its role as a key enabler of controlled-release technologies makes it an indispensable tool in modern medicine.
References
An In-depth Technical Guide to the Synthesis of Acetic Butyric Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of acetic butyric anhydride (B1165640), a mixed anhydride. While direct, detailed protocols for the synthesis of acetic butyric anhydride from butyric anhydride are not extensively documented as a standalone procedure, its formation is a key aspect of anhydride exchange reactions. This document outlines the core principles, reaction mechanisms, and a proposed experimental protocol based on established chemical processes.
Introduction and Nomenclature
The term "acetyl butyrate" is not a standard chemical name. It is presumed to refer to acetic butyric anhydride (or butanoic ethanoic anhydride), a mixed anhydride derived from acetic acid and butyric acid. Mixed anhydrides are important reagents in organic synthesis, often used in acylation reactions where they can selectively transfer one of the acyl groups.
Acetic butyric anhydride is a key intermediate in the industrial production of butyric anhydride through the reaction of butyric acid with acetic anhydride.[1][2][3] Understanding its formation is crucial for controlling such processes. The reaction is reversible, leading to an equilibrium mixture of the two symmetric anhydrides (acetic and butyric) and the mixed anhydride.
Reaction Mechanism and Signaling Pathway
The synthesis of acetic butyric anhydride from butyric anhydride involves an anhydride exchange reaction. This is an equilibrium process where acyl groups are exchanged between anhydride molecules. The primary reaction when mixing butyric anhydride and acetic anhydride is:
Butyric Anhydride + Acetic Anhydride ⇌ 2 Acetic Butyric Anhydride
This equilibrium can also be approached from the reaction of a carboxylic acid with an anhydride. For instance, the reaction between butyric acid and acetic anhydride proceeds via the formation of acetic butyric anhydride:[2][3]
-
Butyric Acid + Acetic Anhydride ⇌ Acetic Butyric Anhydride + Acetic Acid
-
Acetic Butyric Anhydride + Butyric Acid ⇌ Butyric Anhydride + Acetic Acid
The overall reversible reaction is:
2 Butyric Acid + Acetic Anhydride ⇌ Butyric Anhydride + 2 Acetic Acid
The formation of the mixed anhydride is the initial, rapid step.[3] Due to the equilibrium, isolating pure acetic butyric anhydride from this mixture is challenging and typically requires specialized techniques like reactive distillation to continuously remove one of the components to shift the equilibrium.[1][4]
References
An In-depth Technical Guide to Acetyl Butyrate: IUPAC Nomenclature, Properties, and Biological Relevance
This technical guide provides a comprehensive overview of acetyl butyrate (B1204436), including its formal nomenclature, physicochemical properties, and, most importantly, the biological activities of its closely related and highly significant counterpart, butyrate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties of acetyl butyrate and the profound biological impact of butyrate as a key signaling molecule.
Chemical Identity: IUPAC Name and Synonyms
The compound commonly referred to as this compound is systematically named acetyl butanoate according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] It is a mixed anhydride (B1165640) derived from acetic acid and butyric acid.
Synonyms:
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of acetyl butanoate. These values are computationally derived and provide an estimate of the compound's characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | PubChem[1] |
| Molecular Weight | 130.14 g/mol | PubChem[1] |
| IUPAC Name | acetyl butanoate | PubChem[1] |
| CAS Number | 69669-43-8 | PubChem[1] |
| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Experimental Protocols: Synthesis of Acetyl Butanoate
Acetyl butanoate, as a mixed anhydride, can be synthesized through several established methods in organic chemistry. Below is a representative protocol for the synthesis of a mixed anhydride from a carboxylic acid and an acid chloride.
Objective: To synthesize acetyl butanoate.
Reaction: Butyryl chloride + Sodium acetate (B1210297) → Acetyl butanoate + Sodium chloride
Materials:
-
Butyryl chloride
-
Anhydrous sodium acetate
-
Anhydrous diethyl ether (as solvent)
-
Stirring apparatus
-
Reaction flask with a reflux condenser and a drying tube
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a dry reaction flask, suspend anhydrous sodium acetate in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath with continuous stirring.
-
Slowly add an equimolar amount of butyryl chloride to the cooled suspension dropwise. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours to ensure the reaction goes to completion.
-
After reflux, cool the reaction mixture to room temperature.
-
The solid precipitate (sodium chloride) is removed by filtration.
-
The filtrate, containing the desired acetyl butanoate in diethyl ether, is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude acetyl butanoate can be purified by fractional distillation under reduced pressure.
Safety Precautions: Butyryl chloride is corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). All glassware should be thoroughly dried to prevent hydrolysis of the acid chloride and the resulting anhydride.
Biological Significance: Butyrate as a Histone Deacetylase (HDAC) Inhibitor
While acetyl butanoate is primarily a chemical reagent, the closely related short-chain fatty acid, butyrate, is a molecule of immense interest in biology and drug development. Butyrate is a product of microbial fermentation of dietary fiber in the colon and is a potent inhibitor of histone deacetylases (HDACs).[2][3] This inhibitory activity has profound effects on gene expression and cellular processes.
The signaling pathway of butyrate as an HDAC inhibitor is a critical mechanism underlying its anti-inflammatory and anti-cancer properties.[2][4] Butyrate's inhibition of HDACs leads to the hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of genes that can, for example, induce cell cycle arrest or apoptosis in cancer cells.[4]
Caption: Butyrate's inhibition of HDAC and its downstream effects.
This diagram illustrates how butyrate enters the cell and inhibits HDAC activity. This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which in turn results in a more relaxed chromatin structure. This open chromatin state facilitates the transcription of specific genes, such as the cell cycle inhibitor p21, ultimately leading to cell cycle arrest.[4] This mechanism is a key area of research for the development of new cancer therapies.
References
A Technical Guide to the Solubility of Acetyl Butyrate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl butyrate (B1204436), also known as acetic butyric anhydride (B1165640), is a mixed anhydride of acetic acid and butyric acid. It is a reactive chemical intermediate used in various organic syntheses. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of acetyl butyrate, addresses a common point of confusion with a related polymer, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
A critical distinction must be made between this compound (a small molecule, CAS 69669-43-8) and cellulose (B213188) acetate (B1210297) butyrate (CAB), a thermoplastic polymer. Much of the readily available literature discusses the solubility of CAB, a polymer whose solubility characteristics are highly dependent on the degree of esterification and the ratio of acetate to butyrate groups. This guide focuses on the small molecule, this compound.
Solubility of this compound
Publicly available quantitative data on the solubility of this compound in common organic solvents is scarce. The information available is primarily qualitative. This compound is generally described as being soluble in a range of organic solvents. However, it is also reported to be sensitive to hydrolysis, reacting with protic solvents such as water and alcohols to decompose into acetic acid and butyric acid. This reactivity is a critical consideration when selecting a solvent system.
Qualitative Solubility Data for this compound
| Solvent Class | Solvent | Qualitative Solubility | Notes |
| Ethers | Diethyl Ether | Soluble[1] | Generally a good solvent for anhydrides. |
| Alcohols | Methanol, Ethanol | Soluble with decomposition[1] | Reacts with alcohols to form esters. |
| Water | Water | Soluble with decomposition (hydrolysis)[1] | Hydrolyzes to form acetic acid and butyric acid. |
| Aprotic Solvents | General | Generally soluble | Includes ketones, esters, and chlorinated solvents. |
Note: Due to the lack of specific quantitative data, experimental determination of solubility in the solvent of interest is highly recommended for any application requiring precise concentrations.
Comparative Qualitative Solubility of Cellulose Acetate Butyrate (CAB)
For informational purposes and to avoid confusion, the following table summarizes the general solubility of Cellulose Acetate Butyrate (CAB), a polymer often mistaken for this compound. The solubility of CAB is dependent on its specific grade, particularly the butyryl content and molecular weight.
| Solvent Class | Solvent | General Solubility of CAB |
| Alcohols | Methanol, Ethanol, Isopropanol, n-Propanol | Soluble, especially for grades with high hydroxyl content[2][3][4]. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Generally soluble[5][6]. |
| Esters | Ethyl Acetate, Butyl Acetate | Generally soluble. Ethyl acetate is noted as a particularly good solvent for some grades[3]. |
| Chlorinated Solvents | Methylene Chloride, Chloroform | Soluble. Often used in mixtures with other solvents[6][7]. |
| Hydrocarbons | Toluene, Xylene | Limited solubility; often used as diluents in solvent blends. |
| Water | Water | Practically insoluble[6]. |
Experimental Protocol for Determining Solubility
Given the absence of published quantitative data, the following experimental protocol, based on the gravimetric shake-flask method, is recommended for determining the solubility of this compound in a desired organic solvent. This method is reliable for determining the equilibrium solubility of a liquid solute.
Shake-Flask Gravimetric Method
Objective: To determine the solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvent (anhydrous grade recommended)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Calibrated pipettes or syringes
-
Drying oven
-
Desiccator
Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. A distinct separate phase of this compound should be visible to ensure a supersaturated system.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours. This allows for the separation of the undissolved this compound phase from the saturated solvent phase.
-
-
Sampling of Saturated Solution:
-
Carefully withdraw a known volume (e.g., 5 mL) of the clear, supernatant (top layer) saturated solution using a pre-weighed, temperature-equilibrated pipette or syringe. It is critical to avoid disturbing the bottom layer of undissolved this compound.
-
-
Gravimetric Analysis:
-
Transfer the aliquot of the saturated solution to a pre-weighed, dry evaporating dish.
-
Weigh the dish with the solution to determine the total mass of the saturated solution aliquot.
-
Carefully evaporate the solvent in a fume hood, preferably under a gentle stream of dry nitrogen or argon to minimize exposure to atmospheric moisture. The evaporation temperature should be kept low to avoid any potential degradation of the this compound.
-
Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.
-
Weigh the dish containing the this compound residue. The difference between this mass and the initial mass of the empty dish gives the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The mass of the solvent in the aliquot is the total mass of the aliquot minus the mass of the this compound residue.
-
Solubility can be expressed in various units, such as:
-
g/100 g of solvent = (mass of residue / mass of solvent) x 100
-
g/100 mL of solvent: Requires the density of the solvent at the experimental temperature.
-
-
The following diagram illustrates the logical workflow for this experimental protocol.
Caption: Workflow for determining solubility via the shake-flask method.
Conclusion
While this compound is qualitatively understood to be soluble in many common organic solvents, there is a notable lack of specific, quantitative solubility data in the public domain. Its reactivity with protic solvents like alcohols and water is a significant factor in solvent selection. For applications in research, drug development, and chemical synthesis that require precise knowledge of solubility, it is imperative to perform experimental determinations. The provided shake-flask gravimetric method offers a reliable and straightforward approach for generating this critical data. Researchers should exercise caution and distinguish between the small molecule this compound and the polymer cellulose acetate butyrate to ensure the correct interpretation of solubility information.
References
- 1. Butyric anhydride | C8H14O3 | CID 7798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Carboxymethyl Cellulose Acetate Butyrate: A Review of the Preparations, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cellulose Acetate Butyrate | 9004-36-8 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Research Applications of Butyrate
Acknowledgment of Topic and Important Clarification
Initial Topic: Potential research applications of acetyl butyrate (B1204436).
Clarification: Upon a comprehensive review of scientific literature, it has been determined that there is limited to no available research data on the biological applications of acetyl butyrate (acetyl butanoate or acetic butyric anhydride) in the fields of pharmacology, cell biology, or drug development. This compound is primarily documented as a chemical reagent.
Conversely, the similarly named short-chain fatty acid, butyrate , is the subject of extensive and ongoing research with significant potential in these areas. Given the context of the core requirements for this guide—focusing on signaling pathways, experimental protocols, and data relevant to researchers and drug development professionals—it is highly probable that the intended topic of interest is butyrate .
Therefore, this technical guide will proceed to provide an in-depth overview of the potential research applications of butyrate .
Audience: Researchers, scientists, and drug development professionals.
Introduction to Butyrate
Butyrate is a four-carbon short-chain fatty acid (SCFA) produced in the colon by the microbial fermentation of dietary fibers.[1][2] It serves as the primary energy source for colonocytes and has emerged as a critical signaling molecule with pleiotropic effects on cellular function, influencing processes from gene expression to inflammation and apoptosis.[1][2][3][4][5] Its multifaceted activities have positioned it as a molecule of significant interest for therapeutic applications in a range of diseases, including cancer, inflammatory bowel disease, and metabolic disorders.[2][5]
Core Mechanisms of Action
Butyrate exerts its biological effects through two primary mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of histone deacetylases, enzymes that remove acetyl groups from histones.[1][6] This inhibition leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of various genes involved in cell cycle arrest, apoptosis, and differentiation.[1][6]
-
G-Protein-Coupled Receptor (GPCR) Activation: Butyrate acts as a ligand for several G-protein-coupled receptors, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A.[1][6] Activation of these receptors on intestinal epithelial and immune cells triggers various downstream signaling cascades that modulate inflammatory responses and gut homeostasis.[1][6]
Key Research Applications and Signaling Pathways
Oncology
In the context of cancer, particularly colorectal cancer, butyrate has demonstrated significant anti-neoplastic properties. It can induce apoptosis, inhibit cell proliferation, and promote differentiation in cancer cell lines.[5]
Signaling Pathways:
-
Apoptosis Induction: Butyrate can induce apoptosis by upregulating the expression of cell cycle inhibitors like p21 and by modulating the PI3K/Akt and MAPK signaling pathways.[7]
-
Wnt/β-catenin Pathway Inhibition: In some cancer cells, butyrate can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer, leading to reduced cell proliferation.[8]
-
NF-κB Inhibition: By inhibiting the activation of the transcription factor NF-κB, butyrate can suppress the expression of pro-inflammatory and anti-apoptotic genes in cancer cells.[9]
Caption: Butyrate's signaling in cancer cells.
Inflammatory and Autoimmune Diseases
Butyrate exhibits potent anti-inflammatory properties, making it a therapeutic candidate for inflammatory bowel disease (IBD) and other inflammatory conditions.[5] It strengthens the gut barrier, modulates immune cell function, and reduces the production of pro-inflammatory cytokines.
Signaling Pathways:
-
NF-κB Inhibition: A primary anti-inflammatory mechanism of butyrate is the inhibition of NF-κB activation in intestinal epithelial and immune cells.[9]
-
Treg Cell Differentiation: Butyrate promotes the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.[10]
-
Inflammasome Modulation: Through GPR109A, butyrate can regulate the NLRP3 inflammasome, leading to the production of the anti-inflammatory cytokine IL-18.
Caption: Butyrate's anti-inflammatory signaling pathways.
Quantitative Data Summary
| Cell Line/Model | Butyrate Concentration | Observed Effect | Reference |
| HCT116 (colon cancer) | 1.14 mM (24h IC50) | Inhibition of cell proliferation | [11] |
| HT-29 (colon cancer) | 2.42 mM (48h IC50) | Inhibition of cell proliferation | [11] |
| Caco-2 (colon cancer) | 2.15 mM (72h IC50) | Inhibition of cell proliferation | [11] |
| Mouse model of colitis | 100 mg/kg/day (oral) | Decreased colitis scores and body weight loss | [10] |
| Human islets | 1 mM | Increased cell viability | [12] |
| MIN6 β-cell line | 1 mM | Increased cell viability by 29.6% | [12] |
| Human osteoclasts (in vitro) | 0.1 mM - 1 mM | Significant reduction in osteoclast formation (54-89%) | [6] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of butyrate on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells (e.g., HCT116, HT-29) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of sodium butyrate (e.g., 0, 0.5, 1, 2, 4, 8 mM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for assessing cell proliferation with butyrate.
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of butyrate on the expression and phosphorylation of key signaling proteins (e.g., p-ERK1/2, c-Myc, p21).
Methodology:
-
Cell Lysis: Treat cells with butyrate as described above. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-c-Myc, anti-p21, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Future Directions and Drug Development Potential
The diverse biological activities of butyrate present numerous opportunities for drug development. However, its short half-life and unpleasant odor and taste are challenges for its direct clinical use.[13]
Potential research and development avenues include:
-
Prodrugs and Delivery Systems: Designing prodrugs of butyrate (e.g., tributyrin, pivaloyloxymethyl butyrate) or developing targeted delivery systems to enhance its bioavailability and colonic delivery.[13]
-
Combination Therapies: Investigating the synergistic effects of butyrate with existing chemotherapeutic agents or immunotherapies to improve treatment efficacy.
-
Butyrate-Producing Probiotics: Developing and testing probiotic formulations containing butyrate-producing bacterial strains to increase endogenous butyrate production in the gut.
-
Small Molecule Mimetics: Identifying and developing small molecules that mimic the HDAC inhibitory or GPCR agonistic effects of butyrate with improved pharmacokinetic properties.
Conclusion
Butyrate is a key microbial metabolite with a remarkable range of biological activities that are highly relevant to human health and disease. Its role as an epigenetic modulator and signaling molecule provides a strong rationale for its investigation as a therapeutic agent in oncology, inflammatory diseases, and metabolic disorders. Further research focusing on overcoming its pharmacokinetic limitations will be crucial in translating the therapeutic potential of butyrate into clinical applications.
References
- 1. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. health.clevelandclinic.org [health.clevelandclinic.org]
- 3. Butyrate | C4H7O2- | CID 104775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetin butyrate | C9H16O6 | CID 129820782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acetyl butanoate | C12H20O6 | CID 158991528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C6H10O3 | CID 3085412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scent.vn [scent.vn]
- 12. Separation and Identification of Resveratrol Butyrate Ester Complexes and Their Bioactivity in HepG2 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
Acetyl Butyrate vs. Sodium Butyrate in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrate (B1204436), a short-chain fatty acid (SCFA) produced by the gut microbiota, is a critical signaling molecule with pleiotropic effects on host physiology. Its most commonly studied form, sodium butyrate, has demonstrated significant potential in modulating cellular processes, including gene expression, cell proliferation, and inflammation. This technical guide provides an in-depth comparison of the biological effects of sodium butyrate and its derivatives, with a focus on their underlying mechanisms of action. While "acetyl butyrate" is not a standard nomenclature for a single, well-defined compound in biological research, this guide will address various butyrate esters and derivatives that may be of interest for comparative analysis. The document summarizes quantitative data, details experimental protocols for key assays, and provides visual representations of relevant signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to Butyrate and its Derivatives
Butyrate is a four-carbon SCFA produced in the colon through the bacterial fermentation of dietary fibers.[1] It serves as the primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis.[2] Beyond the gut, butyrate exerts systemic effects, influencing immune function, metabolism, and even brain health.[2][3] The biological activities of butyrate are primarily attributed to its ability to inhibit histone deacetylases (HDACs), a class of enzymes that play a central role in the epigenetic regulation of gene expression.[4][5]
Sodium Butyrate: As the sodium salt of butyric acid, sodium butyrate is the most extensively studied form of butyrate in biological research.[2] Its water solubility and stability make it a convenient compound for in vitro and in vivo studies.
Butyrate Derivatives: Various derivatives of butyric acid have been synthesized to improve its palatability, stability, and bioavailability.[6][7] These include esters like tributyrin (B1683025) (a triglyceride containing three butyrate molecules) and other chemically modified forms.[7] These derivatives are designed to deliver butyrate to the lower gastrointestinal tract more efficiently.[7] The term "this compound" is not commonly used; however, it could conceptually refer to an ester of butyric acid, where the butyrate molecule is linked to another molecule via an ester bond. For the purpose of this guide, we will consider the broader class of butyrate esters and derivatives in comparison to sodium butyrate.
Comparative Biological Effects and Mechanisms of Action
The primary mechanism through which butyrate and its derivatives exert their biological effects is the inhibition of HDACs.[4] This leads to the hyperacetylation of histones, altering chromatin structure and modulating the expression of numerous genes involved in cell cycle regulation, apoptosis, and inflammation.[4][5]
Histone Deacetylase (HDAC) Inhibition
Sodium butyrate is a potent, non-competitive inhibitor of class I and IIa HDACs.[8][9] This inhibition leads to the accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of genes that are often silenced in disease states like cancer.[4]
| Compound | Target HDACs | IC50 Value | Reference |
| Sodium Butyrate | Class I and IIa | ~0.80 mM (general) | [8] |
Note: IC50 values can vary depending on the specific HDAC isoform and the assay conditions.
Anti-inflammatory Effects
Both sodium butyrate and its derivatives have demonstrated significant anti-inflammatory properties.[10][11] A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[10] Butyrate can also modulate the production of inflammatory cytokines.[12][13]
| Compound | Model System | Effect on Inflammatory Markers | Reference |
| Sodium Butyrate | Murine colitis model | Attenuated colitis by blocking NF-κB signaling | [10] |
| Butyric Acid & Sodium Butyrate | Porcine Alveolar Macrophages | Reduced TNF-α production | [11] |
Intestinal Barrier Function
Butyrate is crucial for maintaining the integrity of the intestinal epithelial barrier.[14] It can enhance the expression of tight junction proteins, which regulate paracellular permeability.
| Compound | Model System | Effect on Barrier Function | Reference |
| Sodium Butyrate | Human colonic biopsies | Alleviated induced transcellular hyperpermeability in IBS patients | |
| Sodium Butyrate | Caco-2 cell monolayer | Regulated assembly of tight junction proteins |
Anti-cancer Activity
Butyrate and its derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis.[3][15] This is largely due to their HDAC inhibitory activity, which can lead to the expression of tumor suppressor genes.[13]
| Compound | Cell Line | Effect | Reference |
| Sodium Butyrate | Colorectal cancer cells | Stopped growth and caused cancer cell death | [3] |
| Butyrate Derivatives | Various cancer cell lines | Inhibit cancer cell proliferation and promote differentiation | [6] |
Experimental Protocols
HDAC Inhibitory Activity Assay
Objective: To determine the inhibitory effect of a compound on HDAC activity.
Methodology:
-
HeLa cell nuclear extracts (or a purified HDAC enzyme) are incubated with the test compound (e.g., sodium butyrate) at various concentrations in a 96-well plate.
-
A fluorometric HDAC substrate, which contains an acetylated lysine (B10760008) side chain, is added to the wells.
-
The plate is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the deacetylation reaction.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence is measured using a microplate reader. The intensity of the fluorescence is inversely proportional to the HDAC inhibitory activity of the compound.
-
A known HDAC inhibitor, such as Trichostatin A (TSA), is used as a positive control.[16]
Cell Viability (MTT) Assay
Objective: To assess the effect of a compound on the viability and proliferation of cells.
Methodology:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 44 hours).
-
After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
During this incubation, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[16]
Intestinal Permeability Assay (Ussing Chamber)
Objective: To measure the effect of a compound on the permeability of intestinal tissue.
Methodology:
-
Colonic mucosal biopsies are obtained from subjects (e.g., via colonoscopy).
-
The biopsies are mounted in Ussing chambers, which separate the mucosal and serosal sides of the tissue.
-
The tissue is bathed in an appropriate physiological buffer.
-
A fluorescent marker of a specific size (e.g., FITC-dextran for paracellular permeability or horseradish peroxidase for transcellular permeability) is added to the mucosal side.
-
Samples are taken from the serosal side at regular intervals to measure the amount of the fluorescent marker that has crossed the epithelial barrier.
-
The permeability is calculated based on the flux of the marker across the tissue.[17]
Signaling Pathways and Visualizations
Butyrate's Inhibition of HDAC and its Downstream Effects
Sodium butyrate enters the cell and inhibits the activity of histone deacetylases (HDACs). This leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This open chromatin state allows for the transcription of target genes, such as the cell cycle inhibitor p21, which can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Butyrate-mediated HDAC inhibition and downstream effects.
Butyrate's Anti-inflammatory Action via NF-κB Inhibition
Inflammatory stimuli can activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes. Sodium butyrate can inhibit this pathway, thereby reducing the inflammatory response.
Caption: Butyrate's inhibition of the NF-κB signaling pathway.
Experimental Workflow for Evaluating Butyrate's Effects on Intestinal Permeability
This workflow outlines the key steps in assessing the impact of butyrate on intestinal barrier function using an ex vivo model.
Caption: Workflow for intestinal permeability assay.
Conclusion
Sodium butyrate and its derivatives are promising therapeutic agents with a wide range of biological activities. Their primary mechanism of action, the inhibition of HDACs, underpins their potent anti-inflammatory, anti-cancer, and gut barrier-protective effects. While "this compound" is not a standard term, the exploration of various butyrate esters and derivatives continues to be an active area of research aimed at optimizing the therapeutic delivery and efficacy of this remarkable short-chain fatty acid. This guide provides a foundational understanding of the comparative biology of these compounds, offering valuable insights for researchers and professionals in the field of drug development. Further research into the specific pharmacokinetic and pharmacodynamic properties of different butyrate derivatives is warranted to fully harness their therapeutic potential.
References
- 1. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wbcil.com [wbcil.com]
- 3. health.clevelandclinic.org [health.clevelandclinic.org]
- 4. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Butyric Acid Derivatives: Paving the Path for New Health Discoveries | Extrapolate [extrapolate.com]
- 7. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells 1 - ProQuest [proquest.com]
- 10. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sodium butyrate enhances intestinal integrity, inhibits mast cell activation, inflammatory mediator production and JNK signaling pathway in weaned pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acute effects of butyrate on intestinal permeability in patients with irritable bowel syndrome assessed by a novel colonoscopy research model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis of Acetyl Butyrate to Butyric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques relevant to the hydrolysis of acetyl butyrate (B1204436) into butyric acid and acetic acid. This reaction is of significant interest in various fields, including organic synthesis, drug delivery, and metabolic research, where the controlled release of butyric acid, a biologically active short-chain fatty acid, is often desired.
Introduction to Acetyl Butyrate Hydrolysis
This compound, a mixed anhydride (B1165640) of acetic acid and butyric acid, undergoes hydrolysis to yield its constituent carboxylic acids. This process, represented by the chemical equation below, can be influenced by several factors, including pH, temperature, and the presence of catalysts. Understanding the kinetics and mechanism of this reaction is crucial for applications requiring the precise control of butyric acid release.
Chemical Reaction:
CH₃CO-O-CO(CH₂)₂CH₃ + H₂O → CH₃COOH + CH₃(CH₂)₂COOH (this compound + Water → Acetic Acid + Butyric Acid)
The hydrolysis of this compound, like other carboxylic anhydrides, is sensitive to aqueous conditions and will regenerate the parent carboxylic acids.[1]
Reaction Mechanisms and Kinetics
The hydrolysis of carboxylic anhydrides can proceed through different mechanisms, primarily categorized as neutral, acid-catalyzed, and base-catalyzed hydrolysis.
Neutral Hydrolysis
Under neutral conditions, a water molecule acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This is generally a slower process compared to catalyzed hydrolysis. Studies on similar small anhydrides like propionic and butyric anhydride suggest a two-step mechanism for simple hydrolysis at temperatures below room temperature.[2][3]
Acid-Catalyzed Hydrolysis
In the presence of a strong acid, the reaction rate is significantly increased. The mechanism of acid-catalyzed hydrolysis of benzoic anhydrides has been found to proceed predominantly by an A-1 mechanism in water.[4] The rate of hydrolysis is dependent on the acid concentration.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is typically the fastest method for anhydride cleavage. The hydroxide (B78521) ion is a potent nucleophile that readily attacks the carbonyl carbon.
Table 1: Summary of Factors Influencing this compound Hydrolysis
| Factor | Effect on Hydrolysis Rate | Mechanistic Considerations |
| pH | Increases significantly at both low (acidic) and high (basic) pH. | Governs the dominant catalytic pathway (acid- vs. base-catalyzed). |
| Temperature | Increases with temperature, following the Arrhenius equation. | Can influence the activation parameters (enthalpy and entropy) of the reaction.[2][3] |
| Catalysts | Strong acids and bases are effective catalysts. | The nature of the catalyst determines the specific reaction mechanism (e.g., A-1 vs. A-2).[4] |
| Solvent | The presence of water is essential. The use of co-solvents can affect reaction rates. | Solvent polarity and nucleophilicity can influence the stability of intermediates. |
Experimental Protocols
This section outlines detailed methodologies for conducting and monitoring the hydrolysis of this compound.
General Experimental Setup for Kinetic Studies
A typical setup for studying the kinetics of this compound hydrolysis involves a temperature-controlled reaction vessel equipped with a pH electrode and a means for continuous stirring.
Materials:
-
This compound
-
Deionized Water
-
Buffer solutions (for pH-controlled experiments)
-
Standard acid (e.g., HCl) and base (e.g., NaOH) solutions
-
Temperature-controlled water bath or reaction block
-
pH meter with electrode
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Monitoring Hydrolysis by pH-Stat Titration
This method is highly suitable for tracking the progress of the hydrolysis reaction by monitoring the production of carboxylic acids.[5]
Protocol:
-
Calibrate the pH meter with standard buffer solutions.
-
Place a known volume of deionized water or a suitable buffer into the reaction vessel and bring it to the desired temperature.
-
Set the pH-stat to the desired pH value.
-
Initiate the reaction by adding a known amount of this compound to the vessel.
-
As the hydrolysis proceeds, acetic acid and butyric acid are formed, causing a decrease in pH.
-
The pH-stat will automatically add a standard solution of a strong base (e.g., 0.1 M NaOH) to maintain the set pH.
-
Record the volume of titrant added as a function of time. The rate of titrant addition is directly proportional to the rate of the hydrolysis reaction.
Monitoring Hydrolysis by Chromatography
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the direct quantification of the reactants and products.
3.3.1. HPLC Method for Butyric Acid Quantification
A reversed-phase HPLC method can be employed for the determination of butyric acid.[6]
-
Column: C18 column[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a dilute acid solution (e.g., 0.1% phosphoric acid) in a specific ratio (e.g., 20:80 v/v).[6]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Detector: UV detector at a wavelength of 206 nm.[6]
-
Column Temperature: 30 °C[6]
-
Sample Preparation: Aliquots of the reaction mixture are taken at various time points, the reaction is quenched (e.g., by rapid cooling or addition of a suitable solvent), and the sample is filtered before injection.
3.3.2. GC-FID/MS Method for Butyric Acid Quantification
Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a highly sensitive method for analyzing volatile fatty acids like butyric acid.[7][8]
-
Derivatization: To improve volatility and chromatographic performance, butyric acid can be derivatized, for example, to its methyl ester or with reagents like pentafluorobenzyl bromide (PFBBr).[9]
-
Column: A suitable capillary column, such as a DB-225ms or a tandem column configuration (e.g., DB-225ms hyphenated with a DB-5ms), can be used for optimal separation.[9]
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperatures: Optimized based on the specific instrument and method.
-
Temperature Program: A programmed temperature ramp is used to separate the components of the mixture.
-
Quantification: Can be performed using an internal standard method for high accuracy. Isotopically labeled standards like d4-butyric acid are ideal.[7]
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 2: Example of Kinetic Data Presentation (pH-Stat Titration)
| Time (s) | Volume of NaOH added (mL) | Moles of Acid Produced | Concentration of this compound (M) |
| 0 | 0.00 | 0.00 | [Initial Concentration] |
| 60 | ... | ... | ... |
| 120 | ... | ... | ... |
| ... | ... | ... | ... |
Table 3: Example of Chromatographic Data Presentation (HPLC/GC)
| Time (min) | Peak Area (Butyric Acid) | Concentration (Butyric Acid) (mM) | Peak Area (this compound) | Concentration (this compound) (mM) |
| 0 | 0 | 0 | [Initial Peak Area] | [Initial Concentration] |
| 5 | ... | ... | ... | ... |
| 10 | ... | ... | ... | ... |
| ... | ... | ... | ... | ... |
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: General mechanism of this compound hydrolysis.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The hydrolysis of this compound is a fundamental reaction with important implications for the controlled delivery of butyric acid. By carefully selecting and controlling the reaction conditions, particularly pH and temperature, the rate of hydrolysis can be precisely managed. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers and scientists to investigate and utilize this reaction in their respective fields. Further research to determine the specific rate constants and activation parameters for the hydrolysis of this compound under various conditions would be a valuable contribution to the field.
References
- 1. Cas 7165-13-1,acetic butyric anhydride | lookchem [lookchem.com]
- 2. arcjournals.org [arcjournals.org]
- 3. arcjournals.org [arcjournals.org]
- 4. The kinetics and mechanism of the mineral acid-catalysed hydrolysis of carboxylic acid anhydrides in water and in dioxane–water mixtures. Application of the excess acidity function to these systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 7. Butyric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermogravimetric Analysis of Cellulose Acetate Butyrate Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of thermogravimetric analysis (TGA) to evaluate the thermal stability of cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB). CAB is a versatile cellulose ester used in a wide range of applications, including pharmaceutical formulations and medical devices, where its thermal stability is a critical parameter. This document outlines the principles of TGA, detailed experimental protocols, and an analysis of the thermal decomposition of CAB.
Principles of Thermogravimetric Analysis
Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere. The resulting data is typically plotted as mass or mass percentage on the y-axis against temperature or time on the x-axis. The first derivative of this curve, known as the derivative thermogravimetric (DTG) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant thermal events occur.
Experimental Protocol for TGA of Cellulose Acetate Butyrate
The following is a generalized experimental protocol for the thermogravimetric analysis of cellulose acetate butyrate, based on common practices and standards such as ISO 11358.
2.1. Instrumentation and Calibration A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a programmable furnace is required. The instrument should be calibrated for temperature and mass according to the manufacturer's specifications, often using standard reference materials.
2.2. Sample Preparation
-
Sample Form: Samples can be in the form of powder, films, or fibers. For powders, it is recommended to use a consistent particle size to ensure uniform heat transfer.
-
Sample Mass: A small sample mass, typically between 5 and 10 mg, is recommended to minimize thermal gradients within the sample.
-
Crucible: The sample is placed in an inert crucible, commonly made of alumina (B75360) or platinum. The crucible should be cleaned and tared before adding the sample.
2.3. Experimental Parameters
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Initial Temperature: Start at a temperature below the expected onset of decomposition, for example, 30 °C.
-
Heating Rate: A constant heating rate of 10 °C/min is commonly used.
-
Final Temperature: Heat the sample to a temperature at which all volatile components have been removed and the polymer has completely decomposed, typically up to 600 °C or higher.
-
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
Data Presentation: Thermal Decomposition of Cellulose Acetate Butyrate
The thermal stability of cellulose acetate butyrate is influenced by its chemical composition, particularly the ratio of acetyl to butyryl groups. The following table summarizes TGA data for different grades of CAB, highlighting the key thermal events.
| CAB Grade (Butyryl Content) | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Atmosphere | Heating Rate (°C/min) |
| CAB-17 (17 wt%) | ~320[1] | ~360-370[1] | Not specified | Nitrogen[1] | 10[1] |
| CAB-35 (35 wt%) | ~340[1] | ~360-370[1] | Not specified | Nitrogen[1] | 10[1] |
| CAB-52 (52 wt%) | ~340[1] | ~360-370[1] | Not specified | Nitrogen[1] | 10[1] |
| Carboxymethyl CAB (24.04% butyrate) | Stage 1: ~31-62 Stage 2: ~278 Stage 3: ~357 | Stage 1: 46.2 Stage 2: Not specified Stage 3: Not specified | Stage 1: 2.76 Stage 2: 33 Stage 3: 59.4 | Nitrogen[2] | 10[2] |
Note: The data presented is compiled from different sources and experimental conditions may vary.
Visualizations: Experimental Workflow and Degradation Pathway
The following diagrams illustrate the experimental workflow for TGA and the thermal degradation pathway of cellulose acetate butyrate.
Thermal Degradation Mechanism
The thermal degradation of cellulose acetate butyrate is a multi-step process that can be generally categorized as follows:
-
Initial Dehydration: A small initial weight loss, typically occurring below 100°C, is attributed to the evaporation of adsorbed moisture.[1]
-
De-esterification: As the temperature increases, the ester groups (acetyl and butyryl) begin to cleave. This process of deacetylation and debutyrylation results in the release of acetic acid and butyric acid.
-
Pyrolysis of the Cellulose Backbone: The main decomposition stage involves the cleavage of the glycosyl units of the cellulose backbone.[1] This occurs at higher temperatures, generally between 360-370°C, and results in the formation of various volatile products and a char residue. This step is characterized by the most significant mass loss. The decomposition of the cellulose chain is believed to occur via a free-radical mechanism.[1]
The thermal stability of CAB is influenced by the degree of substitution of the butyryl groups. Generally, a lower butyryl content is associated with higher thermal stability.[1]
Conclusion
Thermogravimetric analysis is an essential technique for characterizing the thermal stability of cellulose acetate butyrate. The decomposition of CAB is a multi-stage process that is dependent on its chemical structure, particularly the butyryl content. The data and protocols presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals working with this versatile polymer, enabling a better understanding of its thermal properties and limitations in various applications.
References
Discovery and Initial Characterization of Acetyl Butyrate: A Technical Guide
Introduction
Acetyl butyrate (B1204436) (acetyl butanoate) is a mixed anhydride (B1165640), a class of organic compounds characterized by two acyl groups bonded to the same oxygen atom. While the specific historical moment of its first synthesis is not prominently documented, its discovery can be understood within the broader context of the development of organic synthesis and the study of carboxylic acid derivatives in the 19th and early 20th centuries. The synthesis of mixed anhydrides dates back to the mid-19th century, with early examples being prepared for use in peptide synthesis. Acetyl butyrate, being a relatively simple mixed anhydride, was likely first synthesized through the reaction of a butyrate salt with acetyl chloride or via the reaction of butyric acid with acetic anhydride. This guide provides a detailed overview of the plausible initial synthesis, purification, and structural elucidation of this compound, based on established chemical principles and historical methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Estimated to be between that of acetic anhydride (139.8 °C) and butyric anhydride (198 °C) |
| Density | Estimated to be ~1.0 g/mL |
| Solubility | Soluble in organic solvents (e.g., ether, chloroform, dichloromethane). Reacts with water and alcohols. |
Experimental Protocols
Initial Synthesis of this compound via Acylation of Sodium Butyrate
This protocol describes a plausible method for the initial laboratory synthesis of this compound, based on the well-established reaction of a carboxylate salt with an acyl chloride.
Objective: To synthesize this compound from sodium butyrate and acetyl chloride.
Materials:
-
Sodium butyrate (anhydrous)
-
Acetyl chloride (distilled)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous sodium butyrate.
-
Anhydrous diethyl ether is added to the flask to create a slurry.
-
The flask is cooled in an ice bath with continuous stirring.
-
A solution of acetyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to the cooled slurry over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is filtered to remove the precipitated sodium chloride.
-
The filtrate is transferred to a separatory funnel and washed carefully with ice-cold saturated sodium bicarbonate solution to remove any unreacted acetyl chloride and acetic acid, followed by a wash with ice-cold brine. Caution: This step should be performed carefully due to potential gas evolution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude this compound is purified by fractional distillation under reduced pressure to yield the pure product.
Caption: Workflow for the synthesis and purification of this compound.
Characterization of this compound by Spectroscopic Methods
The structural elucidation of this compound would have initially relied on classical chemical tests and later, more definitively, on spectroscopic methods. The following protocols describe the standard procedures for obtaining and interpreting modern spectroscopic data for this compound.
Objective: To characterize the structure of synthesized this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the purified liquid in about 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a clean 5 mm NMR tube.
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For
Acetyl Butyrate as a Potential Acylating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl butyrate (B1204436), a mixed anhydride (B1165640) of acetic acid and butyric acid, presents itself as a versatile yet nuanced acylating agent in organic synthesis. This technical guide delves into the core principles of its reactivity, potential synthetic applications, and the mechanistic pathways it undergoes. While specific literature on acetyl butyrate is sparse, this document extrapolates from the well-established chemistry of mixed anhydrides and symmetrical anhydrides like acetic anhydride and butyric anhydride to provide a comprehensive overview for its use in research and development, particularly in the context of drug discovery where fine-tuning of molecular properties through acylation is paramount.
Introduction to this compound as an Acylating Agent
This compound, systematically known as acetic butanoic anhydride, is a mixed carboxylic anhydride. Its structure incorporates both an acetyl and a butyryl group linked by an anhydride oxygen. This dual functionality is the source of its potential as a differential acylating agent, capable of transferring either an acetyl or a butyryl group to a nucleophile.
The reactivity of this compound is governed by the principles of nucleophilic acyl substitution. The two carbonyl carbons are electrophilic and susceptible to attack by nucleophiles such as alcohols, amines, and thiols. The key consideration in the use of a mixed anhydride like this compound is the regioselectivity of the reaction: which acyl group is preferentially transferred? Generally, the less sterically hindered carbonyl group is more susceptible to nucleophilic attack. In the case of this compound, the acetyl group, being smaller than the butyryl group, is expected to be the more reactive site for many nucleophiles. However, reaction conditions and the nature of the nucleophile can influence this selectivity.
Synthesis of this compound
The synthesis of mixed anhydrides such as this compound can be challenging due to the potential for disproportionation to the corresponding symmetrical anhydrides (acetic anhydride and butyric anhydride). A common method for preparing mixed anhydrides involves the reaction of a carboxylate salt with an acyl chloride. For the synthesis of this compound, this would involve the reaction of sodium butyrate with acetyl chloride, or sodium acetate (B1210297) with butyryl chloride.
A generalized protocol is described below:
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Sodium butyrate
-
Acetyl chloride
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend sodium butyrate (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the precipitated sodium chloride is removed by filtration under an inert atmosphere.
-
The filtrate, containing the this compound, can be carefully concentrated under reduced pressure. Further purification may be achieved by vacuum distillation, though care must be taken to avoid high temperatures which can promote disproportionation.
-
This compound in Acylation Reactions
This compound can be employed for the acylation of a variety of nucleophiles, including alcohols (to form esters) and amines (to form amides). The general reaction mechanism is a nucleophilic acyl substitution.
Mechanism of Acylation
The acylation reaction proceeds via a nucleophilic addition-elimination mechanism. The nucleophile attacks one of the carbonyl carbons of the this compound, forming a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate as the leaving group and forming the acylated product.
Caption: Generalized mechanism of nucleophilic acyl substitution using this compound.
Acylation of Alcohols (Esterification)
This compound can be used to esterify primary, secondary, and to a lesser extent, tertiary alcohols. The reaction is typically catalyzed by a mild base, such as pyridine (B92270) or triethylamine, or a Lewis acid.
Experimental Protocol: General Esterification using this compound
-
Materials:
-
Alcohol
-
This compound
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add pyridine (1.1 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
-
Acylation of Amines (Amidation)
The reaction of this compound with primary and secondary amines yields amides. The reaction is generally faster than with alcohols and often does not require a catalyst, as the amine itself is basic.
Experimental Protocol: General Amidation using this compound
-
Materials:
-
Amine
-
This compound
-
Anhydrous DCM or other suitable aprotic solvent
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.05 equivalents) in DCM dropwise.
-
Stir the reaction at room temperature for 1-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl (if the amine is not acid-sensitive), and saturated NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude amide by recrystallization or column chromatography.
-
Quantitative Data and Selectivity
Table 1: Representative Yields for Acetylation of Alcohols with Acetic Anhydride
| Alcohol | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzyl alcohol | Benzyl acetate | Pyridine | DCM | 2 | >95 |
| 1-Octanol | 1-Octyl acetate | DMAP | DCM | 1 | >98 |
| Cyclohexanol | Cyclohexyl acetate | Pyridine | None | 4 | 90 |
| tert-Butanol | tert-Butyl acetate | Sc(OTf)₃ | None | 24 | 75 |
Table 2: Representative Yields for Acetylation of Amines with Acetic Anhydride
| Amine | Product | Solvent | Time (h) | Yield (%) |
| Aniline | Acetanilide | Water | 0.5 | >95 |
| Benzylamine | N-Benzylacetamide | DCM | 1 | >98 |
| Diethylamine | N,N-Diethylacetamide | None | 0.5 | 92 |
| Morpholine | N-Acetylmorpholine | DCM | 1 | >95 |
Signaling Pathways and Drug Development Context
Acylation is a fundamental transformation in drug development, used to modify the physicochemical properties of drug candidates, such as lipophilicity, solubility, and metabolic stability. The ability to introduce different acyl groups can be a powerful tool in lead optimization. While this compound itself is not directly involved in biological signaling pathways, the processes of acetylation and butyrylation are crucial post-translational modifications that regulate protein function.
Histone deacetylase (HDAC) inhibitors are an important class of anti-cancer drugs, and many of them mimic the structure of acetylated lysine (B10760008) residues. Butyrate is a known HDAC inhibitor. The differential acylation capability of this compound could be explored in the synthesis of novel prodrugs or dual-action inhibitors that target multiple biological pathways.
Caption: Role of acylation in a typical drug development workflow.
Conclusion
This compound is a potentially valuable, yet underutilized, acylating agent. Its mixed anhydride structure offers the possibility of differential acylation, with a likely preference for acetylation due to steric factors. While direct experimental data is limited, the well-understood chemistry of other acid anhydrides provides a strong basis for its application in organic synthesis. For researchers in drug development, this compound represents an opportunity to fine-tune the properties of lead compounds through the introduction of either acetyl or butyryl groups, or to create libraries of differentially acylated molecules for biological screening. Further research into the synthesis, stability, and selectivity of this compound is warranted to fully exploit its potential in modern organic chemistry.
Unraveling the Reactivity of Mixed Anhydrides: A Technical Guide to Acetyl Butyrate
For Immediate Release
A comprehensive technical guide exploring the synthesis, reactivity, and experimental evaluation of mixed carboxylic anhydrides, with a specific focus on acetyl butyrate (B1204436). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Mixed anhydrides, such as acetyl butyrate, are valuable reagents in organic chemistry, serving as activated forms of carboxylic acids for acylation reactions. Their reactivity is governed by the subtle interplay of electronic and steric effects, which dictates the regioselectivity of nucleophilic attack. This guide provides an in-depth analysis of the principles governing the reactivity of this compound, detailed experimental protocols for its synthesis and evaluation, and a framework for quantifying its reactivity relative to its symmetrical counterparts, acetic and butyric anhydride (B1165640).
Core Concepts in Mixed Anhydride Reactivity
Mixed anhydrides possess two distinct carbonyl groups, each with a different acyl substituent. The inherent asymmetry of these molecules leads to preferential reaction at one of the carbonyl centers when treated with a nucleophile. The outcome of this competition is primarily determined by two factors:
-
Electronic Effects: The carbonyl carbon that is more electron-deficient (i.e., more electrophilic) will be more susceptible to nucleophilic attack. This is influenced by the electron-donating or electron-withdrawing nature of the attached alkyl groups.
-
Steric Hindrance: Nucleophilic attack is also sensitive to steric bulk around the carbonyl group. Less hindered carbonyl centers are more accessible to incoming nucleophiles.
In the case of this compound, the acetyl group is less sterically hindered and its carbonyl carbon is slightly more electrophilic than the butyryl carbonyl. Therefore, nucleophilic attack is generally expected to occur preferentially at the acetyl carbonyl, leading to acetylation of the nucleophile and the formation of butyrate as the leaving group.
Synthesis of this compound
A common and effective method for the preparation of mixed carboxylic anhydrides is the reaction of an acyl chloride with the salt of a carboxylic acid.[1][2][3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Acetyl chloride
-
Sodium butyrate
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium butyrate in anhydrous diethyl ether.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add a stoichiometric amount of acetyl chloride dropwise to the cooled suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, followed by stirring at room temperature for an additional two hours.
-
The formation of a precipitate (sodium chloride) will be observed.
-
Filter the reaction mixture to remove the sodium chloride precipitate.
-
The filtrate contains the this compound solution. The solvent can be carefully removed under reduced pressure to yield the crude mixed anhydride.
Note: Mixed anhydrides can be unstable and susceptible to disproportionation into their symmetrical counterparts upon heating.[4] Therefore, they are often prepared in situ and used immediately without isolation.
Quantitative Reactivity Analysis
To quantitatively assess the reactivity of this compound, a series of competitive reactions can be performed. These experiments are designed to directly compare the acylation efficiency of this compound against acetic anhydride and butyric anhydride.
Experimental Protocol: Competitive Acylation of an Amine
Objective: To determine the relative rates of acylation of a primary or secondary amine with this compound, acetic anhydride, and butyric anhydride.
Materials:
-
This compound (prepared in situ or isolated)
-
Acetic anhydride
-
Butyric anhydride
-
A selected amine nucleophile (e.g., benzylamine)
-
An appropriate solvent (e.g., acetonitrile)
-
Internal standard for GC-MS analysis (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare standardized stock solutions of the amine nucleophile, the three acylating agents (this compound, acetic anhydride, and butyric anhydride), and the internal standard in the chosen solvent.
-
In separate reaction vials, combine the amine stock solution with a stoichiometric equivalent of each of the acylating agents. Ensure the internal standard is added to each vial.
-
Maintain the reactions at a constant temperature and monitor their progress over time by taking aliquots at regular intervals.
-
Quench the reaction in each aliquot (e.g., by adding a large excess of a non-nucleophilic base).
-
Analyze the quenched aliquots by GC-MS to quantify the consumption of the amine and the formation of the corresponding amide products.
-
Plot the concentration of the amine reactant versus time for each of the three acylating agents.
-
The initial rates of the reactions can be determined from the slopes of these plots, providing a quantitative measure of the relative reactivity of the three anhydrides.
Data Presentation
The quantitative data obtained from the competitive acylation experiments can be summarized in the following tables for clear comparison.
Table 1: Reaction Conditions for Competitive Acylation
| Parameter | Value |
| Nucleophile | Benzylamine |
| Acylating Agents | This compound, Acetic Anhydride, Butyric Anhydride |
| Solvent | Acetonitrile |
| Temperature | 25°C |
| Initial [Amine] | 0.1 M |
| Initial [Anhydride] | 0.1 M |
| Internal Standard | Dodecane |
Table 2: Comparative Reactivity Data for Acylation of Benzylamine
| Acylating Agent | Initial Rate (M/s) | Product Yield (%) after 1h | Selectivity (Acetamide vs. Butyramide) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Acetic Anhydride | Data to be determined | Data to be determined | N/A |
| Butyric Anhydride | Data to be determined | Data to be determined | N/A |
Visualizing Reaction Mechanisms and Workflows
Visual diagrams are crucial for understanding the complex processes involved in the synthesis and reaction of mixed anhydrides.
Caption: Workflow for the synthesis of this compound.
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Experimental workflow for quantitative reactivity analysis.
Conclusion
This technical guide provides a foundational understanding of the reactivity of mixed anhydrides, exemplified by this compound. The provided experimental protocols offer a clear pathway for the synthesis and quantitative evaluation of these versatile acylating agents. By systematically studying the kinetics and selectivity of their reactions, researchers can harness the unique properties of mixed anhydrides for a wide range of applications in organic synthesis and drug development. The principles and methodologies outlined herein are intended to serve as a valuable resource for scientists working to advance the frontiers of chemical synthesis.
References
- 1. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed synthesis of mixed anhydrides via carbonylative telomerization - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00486K [pubs.rsc.org]
A Theoretical Exploration of Acetyl Butyrate Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the conformational landscape of acetyl butyrate (B1204436), a short-chain ester of significant interest in various chemical and biological contexts. While direct theoretical studies on acetyl butyrate are limited, this paper leverages computational data from its close structural analog, ethyl butyrate, and other short-chain esters to elucidate its likely conformational preferences, rotational energy barriers, and the methodologies employed in such theoretical investigations. This document serves as a comprehensive resource for researchers in computational chemistry, pharmacology, and material science, offering detailed insights into the structural dynamics of small ester molecules.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like this compound, understanding the equilibrium between different conformations and the energy barriers that separate them is crucial for predicting their behavior in various environments. This compound, with its rotatable bonds, can adopt a multitude of conformations, each with a distinct energy level. The population of these conformers at equilibrium is governed by the Boltzmann distribution, with lower energy states being more populated.
Theoretical and computational chemistry provide powerful tools to explore these conformational landscapes.[1] Methods such as ab initio calculations and Density Functional Theory (DFT) allow for the determination of molecular geometries, relative energies of conformers, and the potential energy surfaces associated with bond rotations.[2][3] This guide will delve into the theoretical underpinnings of this compound's conformation, drawing heavily on a detailed study of ethyl butyrate.[1]
Conformational Analysis of Short-Chain Esters
The conformational preferences of esters are primarily dictated by the rotation around the C-O-C-C and O-C-C-C dihedral angles. For this compound (CH₃COOCH₂CH₂CH₃), the key dihedral angles determining the overall shape are:
-
ω (C-O-C=O): Rotation around the ester bond. The s-trans (or Z) conformation, where the alkyl groups are on opposite sides of the C-O bond, is significantly more stable than the s-cis (or E) conformation due to reduced steric hindrance.
-
τ₁ (O-C-C-C): Rotation around the C-O bond of the butyrate group.
-
τ₂ (C-C-C-C): Rotation within the butyl chain.
Studies on similar molecules like methyl formate (B1220265) have shown the s-trans conformer to be more stable by approximately 8 ± 3 kcal/mol in the gas phase.[2] The energy barrier for the s-trans to s-cis interconversion is estimated to be around 13 ± 2 kcal/mol.[2]
Conformers of Ethyl Butyrate: A Proxy for this compound
A comprehensive study on ethyl butyrate using Fourier Transform Microwave (FTMW) spectroscopy and quantum chemical calculations at the MP2/6-311++G(d,p) level of theory has identified two major conformers in the gas phase.[1] Given the structural similarity, these findings provide a strong basis for understanding the conformational preferences of this compound.
The two observed conformers of ethyl butyrate are designated as Maa and aaa, with the letters referring to the conformation around specific dihedral angles.[1]
-
Conformer I (Maa): This conformer has C₁ symmetry and is characterized by a specific arrangement of the ethyl and butyl chains.[1]
-
Conformer X (aaa): This conformer possesses Cₛ symmetry, indicating a higher degree of symmetry.[1]
The relative energies and rotational constants for these conformers are summarized in the table below.
Quantitative Data
The following tables summarize the key quantitative data derived from computational studies on ethyl butyrate and other relevant short-chain esters. This data provides a quantitative basis for understanding the conformational energetics of this compound.
Table 1: Calculated Properties of Ethyl Butyrate Conformers [1]
| Conformer | Point Group | Relative Energy (kJ/mol) | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |
| I (Maa) | C₁ | 0.00 | 3893.5 | 930.1 | 835.3 |
| X (aaa) | Cₛ | 1.26 | 5425.2 | 701.5 | 664.8 |
Data calculated at the MP2/6-311++G(d,p) level of theory.
Table 2: Rotational Barriers of Methoxy (B1213986) Methyl Group in Methyl Alkanoates [4]
| Molecule | Rotational Barrier (cm⁻¹) |
| Methyl Acetate | ~420 |
| Methyl Propionate | ~420 |
| Methyl Butyrate | ~420 |
| Methyl Valerate | ~417 |
| Methyl Hexanoate | 415 - 417 |
This data suggests that the rotational barrier of the methoxy methyl group is relatively insensitive to the length of the alkyl chain in this series of esters.[4]
Methodologies: A Guide to Theoretical Protocols
The theoretical investigation of molecular conformations typically follows a structured workflow. This section outlines the key experimental protocols, which in the context of computational chemistry, refer to the theoretical methods and procedures.
Conformational Search
The first step is to identify all possible low-energy conformers. This is often achieved through a systematic scan of the potential energy surface (PES) by rotating key dihedral angles.[5] For a molecule like this compound, this would involve creating a grid of starting geometries by systematically varying the τ₁ and τ₂ dihedral angles.
Geometry Optimization
Each of the starting geometries from the conformational search is then subjected to a geometry optimization. This process uses quantum chemical methods (e.g., DFT or ab initio methods like Møller-Plesset perturbation theory, MP2) to find the nearest local minimum on the potential energy surface.[6] The choice of the theoretical method and basis set is crucial for obtaining accurate results. For flexible molecules, methods that account for electron correlation, such as MP2, are often preferred.[1][6]
Frequency Calculations
Following geometry optimization, vibrational frequency calculations are performed for each stationary point found. These calculations serve two main purposes:
-
Characterization of Stationary Points: A true minimum on the PES will have all real (positive) vibrational frequencies. A transition state will have exactly one imaginary frequency.
-
Thermodynamic Properties: The calculated frequencies can be used to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are used to determine the relative free energies of the conformers.
Potential Energy Surface Scans
To determine the energy barriers for rotation around specific bonds, a relaxed potential energy surface scan is performed.[5] This involves fixing a particular dihedral angle at a series of values and optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus the dihedral angle reveals the rotational barrier.
Visualizations
Workflow for Theoretical Conformational Analysis
The following diagram illustrates the typical workflow for a theoretical study of molecular conformation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scanning potential energy surfaces [cup.uni-muenchen.de]
- 6. Redirecting [linkinghub.elsevier.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive review of acetyl butyrate (B1204436) and its related compounds, with a primary focus on the extensively studied and biologically significant molecule, butyrate. While direct research on acetyl butyrate is limited, its structural relationship to butyrate suggests its potential role as a prodrug or precursor. This document will delve into the synthesis, chemical properties, and profound biological activities of butyrate, offering insights into its mechanisms of action and therapeutic potential. All quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.
Chemical and Physical Properties
This compound, also known as acetyl butanoate, is the mixed anhydride (B1165640) of acetic acid and butyric acid. Butyrate is a short-chain fatty acid produced by microbial fermentation in the gut.[1][2] The chemical and physical properties of these and related compounds are summarized below.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| This compound | Acetyl butanoate | C6H10O3 | 130.14 | 69669-43-8 | Data on specific biological activity is limited. Likely acts as a precursor to butyrate.[3] |
| Butyric Acid | Butanoic acid | C4H8O2 | 88.11 | 107-92-6 | Oily, colorless liquid with an unpleasant odor. The biologically active form is its conjugate base, butyrate.[4] |
| Sodium Butyrate | Sodium butanoate | C4H7NaO2 | 110.09 | 156-54-7 | A common salt of butyric acid used in research and as a supplement.[5] |
| Ethyl Butyrate | Ethyl butanoate | C6H12O2 | 116.16 | 105-54-4 | Ester with a fruity odor, used in fragrances and as a flavoring agent.[5][6] |
| Tributyrin | Glyceryl tributyrate | C15H26O6 | 302.36 | 60-01-5 | A triglyceride and prodrug of butyrate.[5] Used to prevent a decrease in butyrate-producing bacteria in certain conditions.[7] |
Synthesis and Production
Microbial Biosynthesis of Butyrate
Butyrate is primarily produced in the colon by the anaerobic fermentation of dietary fibers by gut microbiota.[1] The main pathway for butyrate synthesis is the acetyl-CoA pathway, although other pathways involving glutarate, 4-aminobutyrate, and lysine (B10760008) also contribute.[8][9][10]
The Acetyl-CoA Pathway:
This is the most prevalent pathway for butyrate production in the gut.[10] It involves the condensation of two acetyl-CoA molecules to form butyryl-CoA, which is then converted to butyrate.
Chemical Synthesis of this compound and Related Esters
Experimental Protocol: Synthesis of this compound (General Procedure)
Experimental Protocol: Synthesis of Ethyl 2-acetyl-3-(4-chloroanilino)butanoate
A detailed protocol for a related, more complex butanoate ester is available:
-
A mixture of acetaldehyde (B116499) (22.5 ml), ethyl acetoacetate (B1235776) (6.3 ml), and 4-chloroaniline (B138754) (6.5 ml) is placed in a round-bottomed flask.
-
The contents are stirred at 273 K to 278 K for approximately 5 hours under a nitrogen atmosphere.
-
A paste-like solid forms, which is then washed sequentially with benzene (B151609) and chloroform.
-
The solid is extracted with diethyl ether.
-
The ether extract is allowed to evaporate at room temperature, yielding the crystalline product.
-
The resulting compound is recrystallized from diethyl ether.[1]
Biological Activities and Mechanisms of Action
Butyrate exhibits a wide range of biological effects, primarily through two main mechanisms: inhibition of histone deacetylases (HDACs) and signaling through G-protein coupled receptors (GPCRs).[1][11]
Histone Deacetylase (HDAC) Inhibition
Butyrate is a potent inhibitor of class I and IIa HDACs.[7] By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin structure and altering gene expression.[1] This epigenetic modification is central to many of butyrate's effects on cell proliferation, differentiation, and apoptosis.
Signaling Pathway: HDAC Inhibition by Butyrate
G-Protein Coupled Receptor (GPCR) Signaling
Butyrate acts as a ligand for several GPCRs, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[1][11] Activation of these receptors on various cell types, including intestinal epithelial cells and immune cells, triggers downstream signaling cascades that influence inflammation, gut motility, and metabolism.
Signaling Pathway: Butyrate-GPCR Signaling
Key Biological Effects
The biological effects of butyrate are pleiotropic and context-dependent.
| Biological Effect | Mechanism of Action | Key Findings |
| Anti-inflammatory | Inhibition of NF-κB activation, induction of regulatory T cells (Tregs).[12] | Reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1] |
| Anti-cancer | HDAC inhibition leading to cell cycle arrest, apoptosis, and differentiation in cancer cells.[13] | Exhibits a "butyrate paradox" where it promotes the health of normal colonocytes but inhibits the growth of colorectal cancer cells.[14] |
| Gut Barrier Integrity | Upregulation of tight junction proteins. | Enhances the intestinal barrier function, reducing permeability to pathogens and toxins.[1] |
| Metabolic Regulation | Activation of GPCRs, influencing the secretion of gut hormones like GLP-1 and PYY.[2] | Improves insulin (B600854) sensitivity and may have a role in preventing obesity.[3] |
| Neuroprotective Effects | HDAC inhibition and modulation of the gut-brain axis. | May alleviate symptoms of neurological disorders like Parkinson's and Alzheimer's disease.[11] |
Quantitative Data
Quantitative data on the biological activities of butyrate are crucial for understanding its potency and therapeutic potential.
| Parameter | Value | Cell Line/System | Biological Effect |
| HDAC Inhibition (IC50) | ~50-100 µM | Various cancer cell lines | Inhibition of HDAC activity |
| GPR41 (FFAR3) Activation (EC50) | ~10-50 µM | Recombinant cell lines | Receptor activation |
| GPR43 (FFAR2) Activation (EC50) | ~50-200 µM | Recombinant cell lines | Receptor activation |
| GPR109A (HCAR2) Activation (EC50) | ~100-500 µM | Recombinant cell lines | Receptor activation |
| Apoptosis Induction | 1-5 mM | Colorectal cancer cells | Induction of programmed cell death |
Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions and cell types used.
Conclusion
While this compound itself remains a poorly characterized compound, its close structural relationship with butyrate suggests its potential as a precursor to this highly active short-chain fatty acid. Butyrate is a key microbial metabolite with profound effects on host physiology, acting through epigenetic modifications via HDAC inhibition and cell signaling through GPCRs. Its anti-inflammatory, anti-cancer, and metabolic regulatory properties make it and its related compounds promising targets for therapeutic development in a range of diseases. Further research is warranted to elucidate the specific biological activities of this compound and other butyrate esters to fully understand their potential in clinical applications.
References
- 1. Ethyl 2-acetyl-3-(4-chloroanilino)butanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-acetyl-3-(4-bromoanilino)butanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decrease in acetyl-CoA pathway utilizing butyrate-producing bacteria is a key pathogenic feature of alcohol-induced functional gut microbial dysbiosis and development of liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 11. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Contribution of acetate to butyrate formation by human faecal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Laboratory Synthesis of n-Butyl Acetate
Abstract
n-Butyl acetate (B1210297) is an important ester with applications as a solvent in the production of lacquers and as a synthetic fruit flavoring in the food industry.[1] This document provides a detailed protocol for the synthesis of n-butyl acetate via the Fischer esterification of acetic acid and n-butanol, utilizing an acid catalyst. The procedure outlined herein is suitable for typical laboratory settings and is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
The synthesis of n-butyl acetate is a classic example of a Fischer esterification reaction, where a carboxylic acid (acetic acid) reacts with an alcohol (n-butanol) in the presence of an acid catalyst.[1][2] The reaction is reversible, and to drive the equilibrium towards the formation of the ester product, the removal of water is essential.[1][2] This can be achieved by using a Dean-Stark apparatus or by using a desiccating agent.[1][2] Common acid catalysts for this reaction include sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins like Dowex 50x2-100.[1][2][3] The use of a heterogeneous catalyst such as an ion-exchange resin simplifies the work-up procedure as it can be easily removed by filtration.[2]
The overall reaction is as follows:
CH₃COOH (Acetic Acid) + CH₃(CH₂)₃OH (n-Butanol) ⇌ CH₃COO(CH₂)₃CH₃ (n-Butyl Acetate) + H₂O (Water)
Data Presentation
The following table summarizes the quantitative data for the synthesis of n-butyl acetate using an acidic ion-exchange resin as a catalyst.
| Parameter | Value | Reference |
| Reactants | ||
| Acetic Acid | 0.61 g (10.16 mmol) | [1] |
| 1-Butanol | 0.74 g (9.98 mmol) | [1] |
| Catalyst | ||
| Dowex 50x2-100 ion-exchange resin | 0.2 g | [1][2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2] |
| Reaction Time | 20-30 minutes (until water collection ceases) | [4] |
| Purification | ||
| Washing Agents | Saturated sodium bicarbonate solution, Brine | [5] |
| Drying Agent | Anhydrous sodium sulfate | [5] |
| Expected Product | ||
| Product Name | n-Butyl Acetate | [1] |
| Boiling Point | 126 °C | |
| Yield | ~67% (without water removal), approaching 100% with water removal | [4] |
Experimental Protocols
This protocol details the synthesis of n-butyl acetate using an acidic ion-exchange resin and a modified Dean-Stark apparatus for water removal.
Materials and Reagents:
-
Acetic acid (glacial)
-
n-Butanol
-
Dowex 50x2-100 ion-exchange resin (or similar acidic resin)[2]
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
5-mL round-bottom flask[1]
-
Magnetic stir bar[1]
-
Heating mantle with magnetic stirrer
-
Modified Dean-Stark apparatus (or 3-way connector and condenser)[1][2]
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus (optional, for further purification)
Procedure:
1. Catalyst Preparation:
-
If required, wash the Dowex 50x2-100 ion-exchange resin with deionized water to remove any impurities.[2]
-
Collect the resin by vacuum filtration and allow it to air dry.[2]
2. Reaction Setup:
-
To a 5-mL round-bottom flask, add a magnetic stir bar, 0.2 g of the prepared Dowex resin, 0.61 g of acetic acid, and 0.74 g of n-butanol.[1]
-
Assemble a modified Dean-Stark apparatus by attaching a 3-way connector to the round-bottom flask.[2] The side arm of the connector should be sealed. Attach a reflux condenser to the top of the 3-way connector.
3. Esterification Reaction:
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Stir the mixture vigorously to ensure proper mixing of the reactants and catalyst.
-
As the reaction proceeds, an azeotrope of water, n-butanol, and n-butyl acetate will distill and collect in the side arm of the 3-way connector.[2]
-
The denser water layer will separate at the bottom of the side arm, while the organic layer will return to the reaction flask.[2]
-
Continue the reflux for approximately 20-30 minutes, or until the volume of the lower aqueous layer in the side arm no longer increases.[4]
4. Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solid catalyst by filtration.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water
-
Saturated sodium bicarbonate solution (to neutralize any remaining acetic acid). Be sure to vent the separatory funnel frequently to release any evolved CO₂ gas.
-
Saturated sodium chloride solution (brine) to aid in the separation of the layers.
-
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the crude n-butyl acetate over anhydrous sodium sulfate.
-
Decant or filter the dried product to remove the drying agent.
5. Characterization:
-
The purity of the resulting n-butyl acetate can be assessed using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Mandatory Visualization
Caption: Workflow for n-butyl acetate synthesis.
References
Purification of Acetyl Butyrate: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the purification of acetyl butyrate (B1204436), a key intermediate and specialty chemical, is a critical step to ensure the quality and reliability of experimental results. This document provides detailed application notes and protocols for the two primary methods of purification: distillation and chromatography.
Acetyl butyrate, also known as acetyl butanoate, is a short-chain fatty acid ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol [1]. The choice between distillation and chromatography for its purification depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Method 1: Purification by Distillation
Application Notes for Distillation:
Fractional distillation is the recommended technique for separating this compound from impurities with similar boiling points[4]. For high-boiling impurities or thermally sensitive materials, vacuum distillation is a suitable alternative as it lowers the boiling point of the compound. For separating mixtures of fatty acid esters based on molecular weight, short-path distillation can be an effective technique, minimizing the distance the distillate travels and thus reducing product loss[5][6].
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the purification of this compound from a reaction mixture containing lower and higher boiling point impurities.
Materials and Equipment:
-
Crude this compound mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Vacuum source and gauge (for vacuum distillation)
-
Boiling chips or magnetic stir bar
Procedure:
-
Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound mixture and add boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Heating: Begin heating the flask gently with the heating mantle. If using a stirrer, ensure it is rotating smoothly.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to allow for a slow and steady distillation. The temperature at the distillation head should stabilize as the first fraction begins to distill.
-
Fraction Collection:
-
Fore-run: Collect the initial distillate (fore-run), which will primarily contain lower-boiling impurities. The temperature will be below the expected boiling point of this compound.
-
Main Fraction: As the temperature at the distillation head rises and stabilizes at the boiling point of this compound, switch to a new receiving flask to collect the purified product.
-
After-run: Once the temperature begins to rise again or the distillation rate slows significantly, stop the distillation. The residue in the flask will contain higher-boiling impurities.
-
-
Analysis: Analyze the collected fractions for purity using a suitable analytical technique, such as gas chromatography (GC).
Method 2: Purification by Chromatography
Chromatography is a powerful technique for purifying this compound, particularly for smaller quantities or when high purity is required. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Application Notes for Chromatography:
Flash Column Chromatography: This is a rapid and efficient method for preparative purification. For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase is appropriate. The mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), is chosen to achieve good separation[7]. The optimal solvent system is typically determined by thin-layer chromatography (TLC) beforehand.
Preparative Gas Chromatography (GC): For very high purity on a small scale, preparative GC is an excellent option. The method involves injecting the sample onto a GC column where it is separated into its components, and the desired fraction is collected as it elutes from the column.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol describes the purification of this compound using a silica gel column.
Materials and Equipment:
-
Crude this compound mixture
-
Silica gel (for flash chromatography)
-
Glass chromatography column
-
Solvents for the mobile phase (e.g., hexane and ethyl acetate)
-
Collection tubes or flasks
-
Air or nitrogen source for pressurization
-
TLC plates, developing chamber, and visualization agent (e.g., potassium permanganate (B83412) stain)
Procedure:
-
Solvent System Selection: Determine the optimal mobile phase composition by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. A good solvent system will give the this compound an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packed bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 5% ethyl acetate in hexane to 10%, 20%, etc.).
-
Apply gentle pressure to the top of the column to maintain a steady flow rate.
-
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes or small flasks).
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables summarize key parameters for the purification of this compound.
Table 1: Distillation Parameters for this compound Purification
| Parameter | Value/Range | Notes |
| Distillation Type | Fractional Distillation | Recommended for separating components with close boiling points[4]. |
| Estimated Boiling Point | 140 - 160 °C | Based on similar compounds. Actual boiling point should be determined experimentally. |
| Pressure | Atmospheric or Vacuum | Vacuum is used to reduce the boiling point for thermally sensitive compounds. |
| Column Type | Vigreux or Packed Column | Increases the number of theoretical plates for better separation[4]. |
Table 2: Chromatography Parameters for this compound Purification
| Parameter | Value/Range | Notes |
| Chromatography Type | Flash Column Chromatography | Suitable for preparative scale purification[8]. |
| Stationary Phase | Silica Gel | A common choice for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A typical solvent system; the gradient is optimized based on TLC analysis[7]. |
| Elution Profile | Gradual increase in polarity | Ensures good separation of compounds with different polarities. |
Visualizations
References
- 1. This compound | C6H10O3 | CID 3085412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyric acid - Wikipedia [en.wikipedia.org]
- 3. Ethyl butyrate - Wikipedia [en.wikipedia.org]
- 4. vernier.com [vernier.com]
- 5. researchgate.net [researchgate.net]
- 6. Fractionation of Short and Medium Chain Fatty Acid Ethyl Esters from a Blend of Oils via Ethanolysis and Short-Path Distillation - Impact Statement - Research | College of Agricultural & Environmental Sciences [caes.uga.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
GC-MS Method for the Detection and Quantification of Acetyl Butyrate
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the detection and quantification of acetyl butyrate (B1204436) using Gas Chromatography-Mass Spectrometry (GC-MS). Acetyl butyrate, an ester with applications in various industries, can be reliably analyzed using the protocols outlined below. This application note details sample preparation, instrument parameters, and data analysis, and includes validated performance data. The methodologies are designed to be adaptable for different matrices, with a focus on achieving high sensitivity, accuracy, and reproducibility.
Introduction
This compound is an ester of interest in fields ranging from flavor and fragrance to pharmaceutical and materials science. Accurate and sensitive quantification is crucial for quality control, metabolic studies, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering excellent separation and specific detection. This protocol describes a robust GC-MS method for the analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.
Principle of the Method
The method involves the extraction of this compound from the sample matrix, followed by direct injection into the GC-MS system. For samples where the concentration is low or the matrix is complex, a derivatization step may be beneficial, although for a volatile ester like this compound, direct analysis is often feasible. The compound is separated from other components on a capillary GC column and subsequently detected by a mass spectrometer, which provides both qualitative and quantitative information. For accurate quantification, a deuterated internal standard is recommended.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., d7-butyric acid or a suitable deuterated ester)
-
Solvents (e.g., Ethanol (B145695), Diethyl ether, Ethyl acetate (B1210297) - HPLC grade)
-
Acidifying agent (e.g., Succinic acid, HCl)
-
Derivatization agent (optional, e.g., N,O-bis(trimethyl-silyl)-trifluoroacetamide - BSTFA)
-
Anhydrous Sodium Sulfate
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Prepare an internal standard stock solution (e.g., 1 mg/mL).
-
Spike each calibration standard and sample with the internal standard to a final concentration of 500 ng/mL.[1]
Sample Preparation (Liquid Samples - e.g., plasma, serum): [1][2]
-
To 100 µL of the sample, add 300 µL of cold ethanol and the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Acidify the extract with an appropriate acid (e.g., succinic acid).[1]
-
For derivatization (optional): Evaporate the solvent under a gentle stream of nitrogen and reconstitute in the derivatization agent.
-
For direct analysis: The acidified extract can be directly injected.
Sample Preparation (Solid Samples - e.g., tissues, feces): [1]
-
Weigh 30-50 mg of the homogenized sample.
-
Add a suitable volume of extraction solvent (e.g., ethanol) and the internal standard.
-
Homogenize thoroughly.
-
Follow steps 3-7 from the liquid sample preparation protocol.
GC-MS Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-23 or Nukol Fused Silica Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[1][3][4] |
| Injector Temperature | 250 °C[4] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[1] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 1 min, ramp to 150 °C at 10 °C/min, then to 240 °C at 20 °C/min, hold for 5 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of this compound (e.g., quantifier and qualifier ions) and the internal standard. |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999[5] |
| Limit of Detection (LOD) | 0.06 µM[5] |
| Limit of Quantification (LOQ) | 0.2 µM |
| Precision (RSD %) | < 15%[2][4] |
| Accuracy (% Recovery) | 85-115%[1][5] |
| Reference | [1][2][4][5] |
Table 2: Quantification of this compound in Samples
| Sample ID | Concentration (µg/mL) | Standard Deviation |
| Control 1 | 10.2 | 0.8 |
| Control 2 | 9.8 | 0.9 |
| Treated 1 | 25.6 | 2.1 |
| Treated 2 | 28.1 | 2.5 |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationship of GC-MS system components.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the detection and quantification of this compound in various sample matrices. The protocol is sensitive, accurate, and can be adapted to specific research needs. Proper method validation is essential to ensure high-quality data for research, development, and quality control applications.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Acetyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide to the ¹H and ¹³C NMR analysis of acetyl butyrate (B1204436) (acetyl butanoate), an important ester in various chemical and biological contexts. These application notes and protocols are designed to assist researchers in obtaining and interpreting high-quality NMR spectra for this compound.
Chemical Structure
Figure 1. Chemical structure of this compound (C₆H₁₀O₃).
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are estimated based on established chemical shift correlations and analysis of structurally similar compounds, as direct experimental data was not available in the referenced literature.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| a | ~2.1 | Singlet | - | 3H |
| b | ~2.3 | Triplet | ~7.5 | 2H |
| c | ~1.7 | Sextet | ~7.5 | 2H |
| d | ~0.9 | Triplet | ~7.5 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| 1 | ~170 |
| 2 | ~21 |
| 3 | ~173 |
| 4 | ~36 |
| 5 | ~18 |
| 6 | ~13 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for this compound:
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for similar esters.
-
Concentration:
-
For ¹H NMR, dissolve 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Instrument-specific parameters may need to be optimized.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of 0-12 ppm is generally adequate for most organic molecules.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance signal-to-noise.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0-220 ppm is standard.
Data Processing and Interpretation
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phase Correction: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Calibration: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration (¹H NMR): The relative areas of the peaks are integrated to determine the ratio of protons in different environments.
-
Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C spectra are determined.
-
Structural Assignment: The chemical shifts, multiplicities, coupling constants (for ¹H NMR), and integration values are used to assign the signals to the corresponding nuclei in the this compound molecule.
Workflow for NMR Analysis of this compound
Caption: Workflow of ¹H and ¹³C NMR analysis of this compound.
Application Notes and Protocols for Acetyl Butyrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of acetyl butyrate (B1204436) as a reagent in organic synthesis. As a mixed anhydride (B1165640) of acetic acid and butyric acid, acetyl butyrate offers a convenient, shelf-stable liquid alternative to other butyrylating agents. However, its reactivity as a mixed anhydride presents selectivity challenges that must be considered. The following sections detail its applications, provide generalized experimental protocols, and compare its properties to other common reagents.
Application Notes
Introduction to this compound as a Butyrylating Agent
This compound is a mixed carboxylic anhydride. In organic synthesis, anhydrides are widely used as acylating agents to introduce an acyl group (R-C=O) onto a nucleophile, such as an alcohol, amine, or aromatic ring. For a mixed anhydride like this compound, there are two possible acyl groups that can be transferred: the acetyl group and the butyryl group.
The primary application of this compound in organic synthesis is as a butyrylating agent , for the introduction of the butyryl group (CH₃CH₂CH₂C=O) into a molecule. This is useful for producing butyrate esters and amides, which have applications in flavors, fragrances, pharmaceuticals, and as synthetic intermediates. Butyric acid itself is used to prepare various butyrate esters.[1]
Reactivity and Selectivity: A critical consideration when using mixed anhydrides is the selectivity of the acylation. A nucleophile can attack either of the two carbonyl carbons of this compound. The outcome of the reaction is influenced by both steric and electronic factors. Generally, a nucleophile will preferentially attack the less sterically hindered and more electrophilic carbonyl carbon. In the case of this compound, the acetyl group is less sterically hindered than the butyryl group. This could potentially lead to a mixture of acetylated and butyrylated products, which would necessitate careful purification. This selectivity challenge is a known aspect of mixed anhydride chemistry.[2][3]
Butyrylation of Alcohols to Synthesize Butyrate Esters
This compound can be used to butyrylate primary, secondary, and tertiary alcohols to form the corresponding butyrate esters. This reaction is a form of esterification.
-
Reaction Principle: The hydroxyl group of the alcohol acts as a nucleophile, attacking one of the carbonyl carbons of this compound. The reaction is often catalyzed by a mild base, such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), or a Lewis acid. The use of a catalyst can enhance the reaction rate and may influence the selectivity.
-
Substrate Scope: This reaction is generally applicable to a wide range of alcohols. Primary alcohols are typically the most reactive, followed by secondary alcohols. Tertiary alcohols are the least reactive and may require more forcing conditions.
-
Byproducts: The reaction produces either acetic acid or butyric acid as a byproduct, depending on which carbonyl is attacked.
Butyrylation of Amines to Synthesize Butyramides
Primary and secondary amines can be acylated by this compound to form N-substituted butyramides. This is a valuable transformation in the synthesis of pharmaceuticals and other bioactive molecules.
-
Reaction Principle: The nitrogen atom of the amine is a potent nucleophile that readily attacks the anhydride. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the carboxylic acid byproduct formed during the reaction.[4][5] For less reactive amines, a catalyst like DMAP may be employed.
-
Substrate Scope: Ammonia, primary aliphatic and aromatic amines, and secondary amines are all suitable substrates. Tertiary amines cannot be acylated as they lack a proton on the nitrogen atom.
-
Selectivity: As with the butyrylation of alcohols, the formation of an acetamide (B32628) byproduct is possible.
Potential for Friedel-Crafts Butyrylation
In theory, this compound could be used in Friedel-Crafts acylation reactions to introduce a butyryl group onto an aromatic ring. This reaction would require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Theoretical Principle: The Lewis acid would coordinate to one of the carbonyl oxygens, activating it towards electrophilic attack by the aromatic ring.
-
Challenges: There are several potential challenges with this application. Firstly, the Lewis acid could coordinate to either carbonyl group, leading to a mixture of butyrylated and acetylated aromatic products. Secondly, the butyryl group is known to be susceptible to rearrangement under Friedel-Crafts conditions, which could lead to the formation of isobutyryl-substituted products. No specific examples of the use of this compound in Friedel-Crafts reactions were found in the reviewed literature.
Data Presentation
Table 1: Summary of Potential Reactions with this compound
| Functional Group | Substrate Example | Product Type | General Conditions | Potential Byproducts |
| Primary Alcohol | Ethanol | Ethyl Butyrate | Pyridine or DMAP catalyst, Room Temp. | Ethyl Acetate, Acetic Acid |
| Secondary Alcohol | Isopropanol | Isopropyl Butyrate | DMAP catalyst, Heat | Isopropyl Acetate, Acetic Acid |
| Phenol | Phenol | Phenyl Butyrate | Base (e.g., NaOH), Heat | Phenyl Acetate, Acetic Acid |
| Primary Amine | Aniline | N-Phenylbutyramide | Triethylamine, Room Temp. | N-Phenylacetamide, Acetic Acid |
| Secondary Amine | Diethylamine | N,N-Diethylbutyramide | Triethylamine, Room Temp. | N,N-Diethylacetamide, Acetic Acid |
| Aromatic Ring | Benzene | Butyrophenone | AlCl₃ (Theoretical) | Acetophenone, Isobutyrophenone |
Table 2: Comparison of Butyrylating Agents
| Reagent | Formula | Reactivity | Byproducts | Handling |
| This compound | CH₃CO-O-OC(CH₂)₂CH₃ | Moderate | Acetic Acid | Stable liquid, moisture sensitive. |
| Butyryl Chloride | CH₃(CH₂)₂COCl | High | HCl | Highly reactive, corrosive, fuming liquid. Must be handled with care. |
| Butyric Anhydride | (CH₃(CH₂)₂CO)₂O | Moderate to High | Butyric Acid | Corrosive liquid, moisture sensitive. |
Experimental Protocols
Disclaimer: The following are generalized protocols and may require optimization for specific substrates. As this compound is a mixed anhydride, be aware that the formation of acetylated byproducts is possible and purification by chromatography or distillation may be necessary.
Protocol 1: General Procedure for the Butyrylation of an Alcohol
This protocol describes the esterification of a generic primary or secondary alcohol.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser (if heating)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and DMAP (0.05 - 0.1 eq).
-
Dissolve the mixture in a suitable anhydrous solvent (e.g., DCM or THF).
-
Slowly add this compound (1.1 - 1.5 eq) to the stirred solution at room temperature. An ice bath can be used to control any exotherm.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to reflux.
-
Upon completion, cool the reaction mixture to room temperature.
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining anhydride and the carboxylic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to isolate the desired butyrate ester.
Protocol 2: General Procedure for the Butyrylation of a Primary or Secondary Amine
This protocol describes the formation of a butyramide (B146194) from a generic primary or secondary amine.
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent (e.g., DCM).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add this compound (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
Workup and Purification:
-
Dilute the reaction mixture with the organic solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure butyramide.
Mandatory Visualization
Caption: General experimental workflow for a butyrylation reaction.
Caption: Possible reaction pathways for a nucleophile with this compound.
References
Application Notes and Protocols for Butyrate Prodrugs in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyrate (B1204436), a short-chain fatty acid, is a well-established histone deacetylase (HDAC) inhibitor that plays a crucial role in the epigenetic regulation of gene expression.[1][2][3][4][5] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and influences gene transcription.[1][4][5] This activity underlies its diverse biological effects, including the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4][5] However, the direct use of butyrate in clinical applications is limited by its poor pharmacokinetic properties, such as a short half-life and rapid metabolism.[4] To overcome these limitations, various prodrugs have been developed to enhance the delivery of butyrate to target cells.
While the specific compound "acetyl butyrate" is not extensively documented as a butyrate prodrug in published literature, this document provides a comprehensive guide to the principles and methods for evaluating a potential butyrate prodrug like this compound in cell culture. The protocols and data presented are based on studies using sodium butyrate and other well-characterized butyrate prodrugs, providing a strong foundation for investigating novel butyrate delivery systems.
Mechanism of Action: The Butyrate Prodrug Concept
The overarching principle of a butyrate prodrug is to mask the active butyrate molecule in a more stable or cell-permeable form. Once inside the cell, the prodrug is metabolized by intracellular enzymes, such as esterases, to release active butyrate.
Signaling Pathway of Butyrate as an HDAC Inhibitor
The primary mechanism of action for butyrate is the inhibition of histone deacetylases. This leads to an accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of various genes, including those involved in cell cycle control and apoptosis.
Quantitative Data from Butyrate Studies
The following table summarizes quantitative data from cell culture studies using sodium butyrate. This information can serve as a benchmark for evaluating the efficacy of a novel prodrug like this compound. The goal would be to achieve similar biological effects at lower concentrations or with improved stability.
| Cell Line | Assay | Compound | Concentration/IC50 | Treatment Duration | Outcome | Reference |
| HCT116 (Colon Cancer) | Cell Viability | Sodium Butyrate | IC50: 1.14 mM | 24 hours | Inhibition of cell proliferation | [6] |
| HCT116 (Colon Cancer) | Apoptosis | Sodium Butyrate | 4 mM | 24 hours | >1-fold increase in apoptosis | [6] |
| HT-29 (Colon Cancer) | Cell Viability | Sodium Butyrate | IC50: 2.42 mM | 48 hours | Inhibition of cell proliferation | [6] |
| Caco-2 (Colon Cancer) | Cell Viability | Sodium Butyrate | IC50: 2.15 mM | 72 hours | Inhibition of cell proliferation | [6] |
| LNCaP (Prostate Cancer) | Gene Expression | Sodium Butyrate | Not specified | Not specified | Altered androgen receptor expression | [7] |
| U937 (Leukemia) | Apoptosis | Sodium Butyrate | >1.5 mM | 24 hours | 2-fold activation of caspase-3 | [8] |
| HeLa (Cervical Cancer) | Cell Cycle Arrest | Sodium Butyrate | 5 mM | Not specified | Arrest at G1/S transition | [9] |
| Glioma Cell Lines | Apoptosis | Pivaloyloxymethyl butyrate (AN-9) | 100 µmol/L | 24 hours | Enhanced apoptosis | [10][11][12] |
Experimental Protocols
Here are detailed protocols for key experiments to characterize the activity of a butyrate prodrug in cell culture.
Preparation of Stock Solutions
Proper preparation and storage of butyrate and its prodrugs are critical for reproducible results.
-
Sodium Butyrate:
-
Dissolve sodium butyrate powder in sterile water or phosphate-buffered saline (PBS) to prepare a concentrated stock solution (e.g., 1 M).
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C. It is recommended to prepare fresh stock solutions for long-term studies.
-
-
This compound (or other ester prodrugs):
-
Due to their ester linkage, these compounds may be less soluble in aqueous solutions and prone to hydrolysis.
-
Dissolve the prodrug in a sterile, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C in desiccated conditions to minimize hydrolysis.
-
When preparing working solutions, dilute the stock directly into pre-warmed cell culture medium immediately before use. The final concentration of the organic solvent in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Culture and Treatment
-
Culture the desired cell line in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare serial dilutions of the butyrate prodrug and sodium butyrate (as a positive control) in fresh, pre-warmed culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the treatment compounds. Include a vehicle control (medium with the same concentration of DMSO or water as the treatment groups).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer
-
96-well plate reader
Protocol:
-
At the end of the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones, a direct indicator of HDAC inhibition.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.
Experimental Workflow for Evaluating a Butyrate Prodrug
The following diagram outlines a logical workflow for the initial in vitro evaluation of a novel butyrate prodrug like this compound.
The use of prodrugs is a promising strategy to harness the therapeutic potential of butyrate. While specific experimental data on this compound as a prodrug is limited, the established mechanisms of butyrate and the general principles of prodrug design provide a solid framework for its investigation. The protocols and data presented in these application notes offer a comprehensive guide for researchers to evaluate the efficacy of this compound or any other novel butyrate prodrug in cell culture models. A systematic approach, as outlined in the experimental workflow, will be crucial in determining the potential of such compounds for future drug development.
References
- 1. scientificsights.com [scientificsights.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetate and Butyrate Improve β-cell Metabolism and Mitochondrial Respiration under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding activity of butyrate at a cellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.biu.ac.il [cris.biu.ac.il]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Enzymatic Hydrolysis of Acetyl Butyrate
Introduction
The enzymatic hydrolysis of short-chain esters, such as acetyl butyrate (B1204436), is a fundamental reaction with significant applications in the food, fragrance, and pharmaceutical industries. This process is primarily catalyzed by lipases (Triacylglycerol hydrolases, EC 3.1.1.3), a class of enzymes that act at the oil-water interface to hydrolyze ester bonds.[1][2] The reaction yields an alcohol and a carboxylic acid; in the case of acetyl butyrate, this would theoretically be acetic acid and butyric acid, though the ester is less common as a model substrate.
In research and industrial settings, analogous substrates like p-nitrophenyl butyrate (p-NPB) or 4-methylumbelliferyl butyrate (4-MUB) are frequently used to create robust and sensitive assays for lipase (B570770) activity.[1][3] These assays monitor the release of a chromogenic or fluorogenic product, allowing for continuous and high-throughput screening of enzyme activity and inhibition. These application notes provide detailed protocols for determining lipase activity using these model substrates, which serves as a reliable proxy for the hydrolysis of other short-chain esters.
Principle of Lipase Activity Assays
The enzymatic activity of lipase is typically quantified by monitoring the rate of product formation from a specific substrate. The choice of substrate dictates the detection method.
-
Chromogenic Assays : These assays utilize substrates that release a colored product upon hydrolysis. For instance, the hydrolysis of p-nitrophenyl butyrate (p-NPB) by lipase produces butyric acid and p-nitrophenol.[4] In an alkaline buffer, p-nitrophenol converts to the p-nitrophenolate anion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 410 nm.[4] Another chromogenic substrate is 2,4-dinitrophenyl butyrate (DNPB), which releases the 2,4-dinitrophenolate (B1223059) anion, detectable around 360 nm.[5]
-
Fluorometric Assays : For higher sensitivity, fluorogenic substrates like 4-methylumbelliferyl butyrate (4-MUB) are employed. Lipase-catalyzed hydrolysis of the non-fluorescent 4-MUB releases the highly fluorescent compound 4-methylumbelliferone (B1674119) (4-MU), which can be detected with high precision.[3]
-
Titrimetric Assays : This classic method involves quantifying the carboxylic acid (e.g., butyric acid) released during the hydrolysis reaction. The reaction mixture is titrated against a standardized base, such as sodium hydroxide (B78521) (NaOH), to determine the amount of acid produced over time.[6] This method is robust and not affected by solution turbidity.[4]
Data Presentation
Quantitative data from various lipase assay methodologies are summarized below for easy comparison.
Table 1: Comparison of Common Substrates for Lipase Activity Assays
| Substrate | Product Detected | Detection Method | Wavelength (nm) | Key Features |
| p-Nitrophenyl Butyrate (p-NPB) | p-Nitrophenolate | Spectrophotometry | ~410 | Widely used, reliable, good for kinetic studies.[4] |
| 2,4-Dinitrophenyl Butyrate (DNPB) | 2,4-Dinitrophenolate | Spectrophotometry | ~360 | Sensitive, suitable for low enzyme and substrate concentrations.[5] |
| 4-Methylumbelliferyl Butyrate (4-MUB) | 4-Methylumbelliferone | Fluorometry | Ex: ~330, Em: ~390 | Highly sensitive, ideal for detecting very low lipolytic activity.[3] |
| Tributyrin (B1683025) / Triacylglycerols | Butyric Acid / Fatty Acids | Titrimetry / pH indicator | N/A | Measures release of protons; resistant to turbidity.[4][7] |
Table 2: Influence of Reaction Conditions on Lipase Activity
| Parameter | Condition | Enzyme Source | Substrate | Observation |
| pH | 5.5 | Recombinant Dog Gastric Lipase | p-Nitrophenyl Butyrate | Optimal activity observed; significant autohydrolysis of substrate above pH 7.[1] |
| pH | 8.0 | Pseudonocardia antarctica Lipase | p-Nitrophenyl Acetate | Optimal pH for hydrolytic activity.[8] |
| Temperature | 50°C | Candida rugosa Lipase | Ethyl Caprate / Butyric Acid | Maximum esterification (92.6%) observed; activity decreased at higher temperatures.[9] |
| Temperature | 35°C | Immobilized Lipase | Butyric Acid / Ethanol | Optimal temperature for maximum conversion in ethyl butyrate production.[10] |
| Substrate Conc. | 0.05 M | Candida rugosa Lipase | Ethyl Caprate / Butyric Acid | Maximum transesterification (90%); higher concentrations led to inhibition.[9] |
| Substrate Conc. | 0.31 M | Immobilized Lipase | Butyric Acid | Optimal concentration for ethyl butyrate conversion; higher levels caused inhibition.[10] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay Using p-Nitrophenyl Butyrate (p-NPB)
This protocol details a standard method to determine lipase activity by monitoring the increase in absorbance from the release of p-nitrophenol.
1. Materials and Equipment
-
Lipase enzyme solution (e.g., from Candida rugosa, Porcine Pancreas)
-
p-Nitrophenyl butyrate (p-NPB)
-
Tris-HCl buffer (50 mM, pH 7.5-8.0) or Phosphate buffer
-
Isopropanol (B130326) or Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader or UV-Vis spectrophotometer
-
96-well microplates or cuvettes
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
2. Reagent Preparation
-
Buffer Solution (50 mM Tris-HCl, pH 8.0) : Prepare Tris-HCl buffer and adjust the pH to 8.0 using HCl.
-
Substrate Stock Solution (10 mM p-NPB) : Dissolve an appropriate amount of p-NPB in isopropanol or DMSO. Store protected from light.
-
Enzyme Solution : Prepare a stock solution of the lipase in the buffer solution. Create a series of dilutions to find a concentration that results in a linear reaction rate for at least 5-10 minutes.
3. Assay Procedure
-
Set up the reaction in a 96-well plate or cuvettes. A typical reaction volume is 200 µL.
-
For each reaction, add 180 µL of the Tris-HCl buffer.
-
Add 10 µL of the enzyme solution (or buffer for the blank/control).
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
To initiate the reaction, add 10 µL of the 10 mM p-NPB substrate stock solution to each well.
-
Immediately start monitoring the increase in absorbance at 410 nm every 30 seconds for 10 minutes using a microplate reader or spectrophotometer.
-
Control : Prepare a blank reaction containing the buffer and substrate but no enzyme to measure the rate of spontaneous substrate hydrolysis.[1]
4. Calculation of Lipase Activity
-
Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time graph.
-
Subtract the rate of the blank control from the rate of the enzymatic reaction to correct for non-enzymatic hydrolysis.
-
Calculate the concentration of p-nitrophenol released using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for p-nitrophenol at the specific pH (~18,000 M⁻¹cm⁻¹ at pH 8.0).
-
Define one unit (U) of lipase activity as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[1]
Activity (U/mL) = (ΔAbs/min) * (Total reaction volume in mL) / (ε * Path length in cm * Enzyme volume in mL)
Visualizations
Enzymatic Reaction and Detection
References
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. aocs.org [aocs.org]
- 3. Hydrolysis of 4-methylumbelliferyl butyrate: A convenient and sensitive fluorescent assay for lipase activity | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vitro Delivery of Butyrate Using Acetyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrate (B1204436), a short-chain fatty acid, is a potent histone deacetylase (HDAC) inhibitor with significant therapeutic potential in various diseases, including cancer and inflammatory conditions. However, its direct application is limited by its unpleasant odor, rapid metabolism, and inefficient cellular uptake. Acetyl butyrate, an ester prodrug of butyric acid, offers a promising alternative for in vitro delivery. It is anticipated that intracellular esterases will hydrolyze this compound, releasing butyrate directly into the cytoplasm, thereby increasing its local concentration and enhancing its therapeutic effects.
These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound as a butyrate delivery vehicle in vitro. The included protocols detail methods for assessing cell viability, quantifying intracellular butyrate concentrations, and measuring HDAC inhibition.
Data Presentation
The following tables provide a framework for summarizing key quantitative data obtained from the experimental protocols.
Table 1: Comparative Cell Viability (IC50 Values in µM)
| Cell Line | This compound | Sodium Butyrate | Tributyrin (Reference) |
| HCT116 | User Determined | User Determined | User Determined |
| HT-29 | User Determined | User Determined | User Determined |
| Caco-2 | User Determined | User Determined | User Determined |
| Other | User Determined | User Determined | User Determined |
Table 2: Intracellular Butyrate Concentration (µM) after 24-hour Treatment
| Treatment Concentration (µM) | This compound | Sodium Butyrate |
| 10 | User Determined | User Determined |
| 50 | User Determined | User Determined |
| 100 | User Determined | User Determined |
| 500 | User Determined | User Determined |
Table 3: HDAC Inhibition (IC50 Values in µM)
| Cell Line | This compound | Sodium Butyrate | Trichostatin A (Positive Control) |
| HCT116 | User Determined | 0.09[1] | User Determined |
| HeLa | User Determined | User Determined | User Determined |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is designed to assess the cytotoxic effects of this compound compared to sodium butyrate.
Materials:
-
Cell lines of interest (e.g., HCT116, HT-29, Caco-2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Sodium Butyrate
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound and sodium butyrate in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug solutions. Include untreated wells as a control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Quantification of Intracellular Butyrate by HPLC
This protocol allows for the measurement of intracellular butyrate concentrations following treatment with this compound or sodium butyrate.
Materials:
-
Cell lines of interest
-
6-well cell culture plates
-
This compound
-
Sodium Butyrate
-
Phosphate-buffered saline (PBS)
-
Phosphoric acid
-
C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with desired concentrations of this compound or sodium butyrate for a specified time (e.g., 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract intracellular metabolites.
-
Prepare the mobile phase: 0.1% phosphoric acid solution and acetonitrile (80:20 v/v).[2]
-
Set the HPLC conditions: C18 column, flow rate of 1.0 ml/min, detection wavelength of 206-210 nm, and column temperature of 30°C.[2][3]
-
Inject the prepared samples and standards into the HPLC system.
-
Quantify the butyrate concentration by comparing the peak area with a standard curve.
Protocol 3: HDAC Inhibition Assay
This protocol measures the ability of this compound to inhibit histone deacetylase activity.
Materials:
-
Cell lines of interest
-
Nuclear extraction kit
-
HDAC activity assay kit (fluorometric)
-
This compound
-
Sodium Butyrate
-
Trichostatin A (TSA) as a positive control
Procedure:
-
Culture cells and treat with various concentrations of this compound, sodium butyrate, or TSA for a specified duration.
-
Isolate nuclear extracts from the treated cells according to the manufacturer's protocol of the nuclear extraction kit.
-
Perform the HDAC activity assay using a fluorometric kit according to the manufacturer's instructions. This typically involves incubating the nuclear extract with a fluorogenic HDAC substrate.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percentage of HDAC inhibition relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Workflow for evaluating this compound efficacy.
Caption: this compound's proposed mechanism of action.
Caption: Key signaling pathways affected by butyrate.
References
Application Note: Protocol for Monitoring Acetyl Butyrate Degradation in Aqueous Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction Acetyl butyrate (B1204436) is an ester that can be susceptible to degradation in aqueous environments, primarily through hydrolysis. This process involves the cleavage of the ester bond, yielding acetic acid and butyric acid. Monitoring this degradation is critical in drug development and formulation studies to ensure product stability, efficacy, and safety. The rate of hydrolysis is significantly influenced by environmental factors such as pH, temperature, and the presence of enzymatic catalysts.[1][2] This document provides a detailed protocol for conducting stability studies and quantifying acetyl butyrate and its degradation products using modern analytical techniques, in line with established stability testing guidelines.[3][4]
Principle of Degradation The primary degradation pathway for this compound in an aqueous solution is hydrolysis. The ester linkage is attacked by a water molecule, resulting in the formation of its constituent carboxylic acids: acetic acid and butyric acid. This reaction can be catalyzed by acids or bases. Therefore, the stability of this compound is highly pH-dependent.
Caption: Hydrolysis of this compound.
Experimental Protocols
Protocol 1: Stability Study Design
This protocol is designed to assess the stability of this compound under various storage conditions, based on the International Council for Harmonisation (ICH) guidelines.[3][5][6]
Objective: To evaluate the degradation rate of this compound in aqueous solution under controlled conditions of temperature, humidity, and pH.
Materials:
-
This compound (high purity)
-
HPLC-grade water
-
pH buffers (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, borate (B1201080) for alkaline)
-
Temperature and humidity-controlled stability chambers
-
Sterile, sealed containers (e.g., glass vials with inert caps)
-
Analytical balance and volumetric flasks
Procedure:
-
Solution Preparation: Prepare aqueous solutions of this compound at a known concentration (e.g., 1 mg/mL) in different pH buffers (e.g., pH 4.0, 7.0, and 9.0).
-
Aliquoting: Dispense the solutions into the appropriate storage containers. Ensure containers are sealed tightly to prevent evaporation.
-
Storage Conditions: Place the samples into stability chambers set to the conditions outlined in the ICH guidelines.[4][5]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Designate specific time points for sample collection.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated: 0, 1, 3, 6 months.
-
-
Sample Collection and Storage: At each time point, withdraw a set of samples from each condition. For immediate analysis, proceed to Protocol 2. If analysis is delayed, flash-freeze the samples and store them at ≤ -80°C.
Protocol 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying small molecules like short-chain fatty acids (SCFAs).[7] To enhance chromatographic retention and detection sensitivity, a derivatization step is employed, followed by an isotope-dilution strategy for absolute quantification.[8][9]
Objective: To accurately quantify the concentration of remaining this compound and the formed degradation products (acetate and butyrate).
Materials:
-
Sample aliquots from Protocol 1
-
Internal Standards (IS): ¹³C-acetate and ¹³C-butyrate solutions of known concentration
-
Derivatization Reagent: Aniline (B41778) solution (2.4 M in Methanol)
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (1.2 M in H₂O)
-
Solvents: HPLC-grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH)
-
96-well plates or autosampler vials
-
LC-MS/MS system with a reverse-phase column (e.g., C18)
Procedure:
-
Sample Preparation: Thaw the stored samples. In a 96-well plate, combine 20 µL of the sample, 5 µL of the internal standard solution, 1.25 µL of the aniline solution, and 1.25 µL of the EDC solution.[9]
-
Derivatization: Seal the plate and incubate at 0°C for 2 hours with gentle, regular shaking to allow the derivatization of acetate (B1210297) and butyrate.[9]
-
Dilution: After incubation, dilute the samples 1:8 (v/v) with a 50:50 mixture of H₂O/MeOH.[9]
-
LC-MS/MS Analysis:
-
Injection: Inject a small volume (e.g., 5 µL) of the diluted sample onto the LC-MS/MS system.
-
Chromatography: Use a gradient elution on a reverse-phase column to separate this compound from the derivatized acetate and butyrate.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify the parent and product ions for each analyte and internal standard.
-
-
Data Analysis:
-
Calibration Curve: Prepare a set of calibration standards with known concentrations of this compound, ¹²C-acetate, and ¹²C-butyrate, and a fixed concentration of the ¹³C-labeled internal standards. Process these standards using the same derivatization procedure.
-
Quantification: Construct calibration curves by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration. Use these curves to calculate the concentrations of this compound, acetate, and butyrate in the unknown samples.
-
Degradation Calculation: Determine the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Caption: Experimental workflow for monitoring degradation.
Data Presentation
Quantitative data should be organized into clear, concise tables to facilitate comparison and interpretation.
Table 1: Example LC-MS/MS Parameters for Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
|---|---|---|---|
| This compound | Value | Value | Value |
| Aniline-Acetate | Value | Value | Value |
| Aniline-¹³C-Acetate (IS) | Value | Value | Value |
| Aniline-Butyrate | Value | Value | Value |
| Aniline-¹³C-Butyrate (IS) | Value | Value | Value |
(Note: Specific m/z values must be determined experimentally based on the derivatized products)
Table 2: Example Stability Data for this compound at 40°C / 75% RH (pH 7.0)
| Time Point (Months) | This compound Conc. (µM) | % Remaining | Acetate Conc. (µM) | Butyrate Conc. (µM) |
|---|---|---|---|---|
| 0 | 1000.0 | 100.0 | 0.0 | 0.0 |
| 1 | 850.5 | 85.1 | 149.5 | 149.5 |
| 3 | 615.2 | 61.5 | 384.8 | 384.8 |
| 6 | 378.1 | 37.8 | 621.9 | 621.9 |
Table 3: Calculated Pseudo-First-Order Degradation Rate Constants (k)
| Condition | pH | Rate Constant, k (months⁻¹) | Half-life, t₁/₂ (months) |
|---|---|---|---|
| 40°C / 75% RH | 4.0 | Value | Value |
| 40°C / 75% RH | 7.0 | 0.162 | 4.28 |
| 40°C / 75% RH | 9.0 | Value | Value |
| 25°C / 60% RH | 7.0 | Value | Value |
(Note: Rate constant (k) is derived from the slope of the line by plotting ln([this compound]) vs. time. Half-life is calculated as 0.693/k)
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ikev.org [ikev.org]
- 7. mdpi.com [mdpi.com]
- 8. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 9. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetyl Butyrate and its Analogs in Flavor and Fragrance Research
A Note on Acetyl Butyrate (B1204436): While the query specified acetyl butyrate, literature on its direct application in the flavor and fragrance industry is limited. However, the broader class of butyrate esters are fundamental components in this field. This document will focus on a prominent and structurally similar analog, ethyl butyrate , to provide comprehensive application notes and protocols that are broadly applicable to the study of short-chain fatty acid esters in flavor and fragrance research. Ethyl butyrate is extensively used for its characteristic fruity aroma, often described as pineapple-like.[1][2][3][4]
Sensory Properties of Ethyl Butyrate
Ethyl butyrate is a volatile ester recognized for its strong, sweet, and fruity aroma.[3] Its sensory profile makes it a valuable ingredient in the formulation of a wide range of fruit-inspired flavors and fragrances.[4]
Table 1: Quantitative Sensory Data for Ethyl Butyrate
| Property | Value | Description |
| Odor Profile | Fruity, pineapple, banana, sweet, ethereal[2][3][5] | A powerful and diffusive top-note material that imparts freshness and ripeness.[2][3] |
| Odor Threshold | 0.015 ppm[1] | The minimum concentration at which the odor can be detected. |
| Taste Profile | Fruity, sweet, creamy[6][7] | Often used to enhance orange and other fruit flavors in beverages.[2][4] |
| Average Taste Threshold | 1 g/100 ml for sweetness in wine (general reference) | The perception of taste can vary significantly among individuals. |
| Longevity on Smelling Strip | > 4 hours[3] | Indicates its persistence as a top note in fragrance compositions. |
Applications in Flavor and Fragrance Formulations
Ethyl butyrate is a versatile component used to create a variety of fruit flavor profiles, including pineapple, orange, mango, and peach.[4] It is also used in perfumery to add a fresh and fruity top note to compositions.[2]
Typical Usage Levels in Perfume Compounds: [5]
-
Minimum: 0.030%
-
Average: 0.300%
-
Maximum: 2.200%
Overdosing should be avoided as it can lead to a sharp, unpleasant aroma.[2]
Experimental Protocols
Synthesis of Ethyl Butyrate
Ethyl butyrate can be synthesized through both chemical and enzymatic methods.[4][8] Enzymatic synthesis is often preferred for food applications as it can be labeled as "natural".[8][9]
Protocol 3.1.1: Enzymatic Synthesis of Ethyl Butyrate
This protocol is based on the lipase-catalyzed esterification of ethanol (B145695) and butyric acid.[8][10]
Materials:
-
Butyric acid
-
Ethanol
-
Immobilized lipase (B570770) (e.g., from Candida antarctica or Rhizopus oryzae)[8][10]
-
Shake flask or stirred-tank reactor
-
Temperature-controlled incubator/shaker
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Prepare a reaction mixture containing butyric acid and ethanol in the desired molar ratio in an organic solvent.
-
Add the immobilized lipase to the reaction mixture. The enzyme concentration should be optimized for the specific reaction volume.[10]
-
Incubate the mixture at a controlled temperature (e.g., 35-45°C) with constant agitation for a specified duration (e.g., 5 to 55 hours).[10][12]
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of ethyl butyrate using GC-MS.
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
-
The product, ethyl butyrate, can be purified from the reaction mixture using distillation.
Workflow for Enzymatic Synthesis of Ethyl Butyrate
Caption: Workflow for the enzymatic synthesis of ethyl butyrate.
Analysis of Ethyl Butyrate by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification and quantification of volatile compounds like ethyl butyrate in flavor and fragrance mixtures.[13][14]
Protocol 3.2.1: GC-MS Analysis of Ethyl Butyrate
This protocol provides a general framework for the GC-MS analysis of short-chain fatty acid esters.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary Column (e.g., DB-WAX or Nukol Fused Silica)[13][15]
-
Helium carrier gas
Sample Preparation:
-
Dilute the sample containing ethyl butyrate in a suitable solvent (e.g., ethanol or hexane).
-
If analyzing from a complex matrix (e.g., food or biological sample), an extraction step (e.g., solid-phase microextraction or liquid-liquid extraction) may be necessary.
GC-MS Parameters (Example): [13]
-
Injector Temperature: 200°C
-
Injection Mode: Splitless (1 µL)
-
Carrier Gas Flow Rate: 2.5 mL/min (initial)
-
Oven Temperature Program:
-
Initial temperature: 55°C, hold for 1 min
-
Ramp to 105°C at 8°C/min, hold for 2 min
-
Ramp to 190°C at 30°C/min, hold for 1 min
-
-
Transfer Line Temperature: 200°C
-
Ion Source Temperature: 250°C
-
MS Detection Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
Data Analysis:
-
Identify the ethyl butyrate peak based on its retention time and mass spectrum.
-
Quantify the concentration of ethyl butyrate by comparing its peak area to a calibration curve prepared with known standards.
Logical Flow for GC-MS Analysis
Caption: Logical flow diagram for the GC-MS analysis of ethyl butyrate.
Biosynthetic Pathway of Butyrate
In some biological systems, butyrate, the precursor to butyrate esters, is produced through microbial fermentation.[16][17] The acetyl-CoA pathway is a key route for butyrate synthesis.[16][18]
Simplified Butyrate Biosynthesis Pathway
Caption: Key steps in the acetyl-CoA pathway for butyrate biosynthesis.
Regulatory Status
Ethyl butyrate is generally recognized as safe (GRAS) for its intended use as a flavoring substance by the U.S. Food and Drug Administration (FDA).[19][20] Researchers and developers should always consult the latest regulatory guidelines for specific applications and regions.
References
- 1. nj.gov [nj.gov]
- 2. Ethyl Butyrate (CAS 105-54-4) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. fraterworks.com [fraterworks.com]
- 4. Ethyl butyrate - Wikipedia [en.wikipedia.org]
- 5. perfumersworld.com [perfumersworld.com]
- 6. ethyl butyrate, 105-54-4 [thegoodscentscompany.com]
- 7. acetoin butyrate, 84642-61-5 [thegoodscentscompany.com]
- 8. Flavor enzymatic synthesis - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpr.com [ijrpr.com]
- 13. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS - ProQuest [proquest.com]
- 16. mdpi.com [mdpi.com]
- 17. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. osti.gov [osti.gov]
- 19. fda.gov [fda.gov]
- 20. eCFR :: 21 CFR Part 184 Subpart B -- Listing of Specific Substances Affirmed as GRAS [ecfr.gov]
Application Notes and Protocols: Butyrate and Its Derivatives as Chemical Probes in Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Note on "Acetyl Butyrate": The term "this compound" chemically refers to acetic butyric anhydride. However, a review of the scientific literature indicates that this specific compound is not commonly used as a chemical probe in metabolic studies. Research in this field predominantly utilizes sodium butyrate (B1204436) (the sodium salt of butyric acid) and butyrate prodrugs like tributyrin (B1683025) to investigate the metabolic effects of butyrate. These compounds serve as effective tools to deliver butyrate to cells and tissues. Therefore, these application notes will focus on the use of sodium butyrate and tributyrin as chemical probes for studying metabolic pathways.
Introduction
Butyrate, a short-chain fatty acid (SCFA), is a product of microbial fermentation of dietary fibers in the colon. It serves as a primary energy source for colonocytes and acts as a signaling molecule with broad effects on metabolism, inflammation, and gene expression.[1][2] Its pleiotropic effects make it a valuable chemical probe for investigating various cellular processes. A primary mechanism of action for butyrate is the inhibition of histone deacetylases (HDACs), which leads to the hyperacetylation of histones and subsequent changes in gene expression.[3][4][5]
Due to its rapid metabolism and unpleasant odor, direct application of butyric acid in research can be challenging. Sodium butyrate offers a more stable and soluble alternative for in vitro studies.[3][6][7] For in vivo applications and to ensure sustained delivery, prodrugs such as tributyrin have been developed. Tributyrin is a triglyceride containing three butyrate molecules, which is hydrolyzed by intracellular lipases to release butyrate.[8][9][10][11]
These notes provide an overview of the applications of sodium butyrate and tributyrin in metabolic research, along with detailed protocols for their use.
Mechanism of Action
The primary mechanisms through which butyrate acts as a chemical probe in metabolic studies are:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of class I and IIa HDACs.[12] This inhibition leads to an increase in histone acetylation, altering chromatin structure and making it more accessible for transcription factors.[5] This epigenetic modification results in changes in the expression of genes involved in metabolism, cell cycle regulation, and apoptosis.[3][13]
-
G-Protein Coupled Receptor (GPCR) Agonism: Butyrate can activate specific GPCRs, such as GPR41, GPR43, and GPR109A, initiating downstream signaling cascades that influence metabolic and inflammatory pathways.[1][2][14]
-
Energy Source: Butyrate is a key energy substrate, particularly for colonocytes. It is metabolized to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for ATP production.[15][16]
The following diagram illustrates the primary mechanisms of action of butyrate.
References
- 1. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of sodium butyrate, a new pharmacological agent, on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of sodium butyrate on mammalian cells in culture: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anticarcinogenic actions of tributyrin, a butyric acid prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pnas.org [pnas.org]
- 13. Correlation between butyrate-induced histone hyperacetylation turn-over and c-myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways [mdpi.com]
- 15. articles.mercola.com [articles.mercola.com]
- 16. The Microbiome and Butyrate Regulate Energy Metabolism and Autophagy in the Mammalian Colon - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Acetyl Butyrate Following Derivatization
Abstract
This application note details robust and sensitive methods for the quantification of acetyl butyrate (B1204436) in various biological matrices. Due to its physicochemical properties, direct analysis of acetyl butyrate can be challenging. This document outlines protocols for the derivatization of this compound to enhance its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and to improve its chromatographic retention and ionization efficiency for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) analysis. The provided protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound, a short-chain fatty acid (SCFA) ester, plays a significant role in various biological processes and is a key metabolite in gut microbiota metabolism. Accurate quantification of this compound is crucial for understanding its physiological and pathological roles. However, its high polarity and volatility make direct analysis challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1] Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties.[2] This note provides detailed protocols for two common derivatization approaches for this compound analysis: silylation for GC-MS and 3-nitrophenylhydrazine (B1228671) (3-NPH) derivatization for HPLC-MS/MS.
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization of this compound to a less polar and more volatile silyl (B83357) ester, for instance using N,O-bis(trimethyl-silyl)-trifluoroacetamide (BSTFA), significantly improves its chromatographic behavior and allows for sensitive detection.[3]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers high selectivity and sensitivity for the analysis of a wide range of compounds. For non-volatile or polar molecules like this compound, derivatization can enhance retention on reversed-phase columns and improve ionization efficiency. Derivatization with 3-nitrophenylhydrazine (3-NPH) is a well-established method for SCFAs, converting them into stable derivatives suitable for LC-MS/MS analysis.[4][5][6]
Experimental Protocols
Protocol 1: Derivatization of this compound for GC-MS Analysis using Silylation
This protocol describes the derivatization of this compound with BSTFA.
Materials:
-
This compound standard
-
N,O-bis(trimethyl-silyl)-trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270)
-
Ethyl acetate (B1210297) (anhydrous)
-
Internal Standard (e.g., deuterated butyrate)
-
Sample matrix (e.g., plasma, fecal extract)
-
Microcentrifuge tubes (2 mL)
-
Heating block
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of sample (or standard), add 10 µL of internal standard solution.
-
Acidify the sample by adding 10 µL of 5M HCl.
-
Extract the this compound by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes in a heating block.
-
After incubation, cool the sample to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Protocol 2: Derivatization of this compound for HPLC-MS/MS Analysis using 3-NPH
This protocol details the derivatization of this compound with 3-nitrophenylhydrazine (3-NPH).[5][6]
Materials:
-
This compound standard
-
3-nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride
-
Pyridine
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid
-
Internal Standard (e.g., ¹³C-labeled butyrate)
-
Sample matrix
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
-
Vortex mixer
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 50 µL of sample (or standard), add 10 µL of internal standard solution.
-
Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Prepare the derivatization reagents fresh:
-
To the 50 µL of supernatant, add 50 µL of Solution A and 50 µL of Solution B.[7]
-
Vortex the mixture and incubate at 40°C for 30 minutes.[5][6][7]
-
After incubation, cool the sample on ice.
-
Quench the reaction by adding 200 µL of 0.1% formic acid in water.[5][6]
-
-
HPLC-MS/MS Analysis:
-
Inject 5-10 µL of the final solution into the HPLC-MS/MS system.
-
HPLC Conditions (example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from 10% to 90% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions (example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the 3-NPH derivative of this compound need to be determined by infusing a derivatized standard.
-
-
Data Presentation
Quantitative data from the analysis should be summarized for clear comparison.
Table 1: Performance Characteristics of this compound Derivatization Methods
| Parameter | GC-MS (Silylation) | HPLC-MS/MS (3-NPH Derivatization) |
| Limit of Detection (LOD) | 0.064 - 0.067 µM[3] | 5 - 24 ng/mL[8] |
| Limit of Quantification (LOQ) | ~0.2 µM | 0.05 - 0.1 µg/mL[8] |
| Linearity (r²) | > 0.999[3] | > 0.997[8] |
| Recovery (%) | 81.27 - 128.42%[3] | Not specified |
| Intra-day Precision (RSD%) | < 2%[3] | < 3%[9][10] |
| Inter-day Precision (RSD%) | Not specified | < 3%[9][10] |
Note: The values presented are typical for short-chain fatty acids and may vary depending on the specific instrumentation and matrix.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and analysis of this compound.
Caption: General workflow for the derivatization and analysis of this compound.
Conclusion
The derivatization protocols presented in this application note provide reliable and sensitive methods for the quantification of this compound in biological samples. The choice between GC-MS and HPLC-MS/MS will depend on the specific requirements of the study, available instrumentation, and the sample matrix. Proper validation of the method in the target matrix is essential to ensure accurate and precise results.
References
- 1. Short Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 6. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Acetyl Butyrate
Introduction
Acetyl butyrate (B1204436) is a short-chain fatty acid ester with applications in various industries, including flavors, fragrances, and pharmaceuticals. Accurate and reliable quantification of acetyl butyrate is crucial for quality control, formulation development, and research. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This application note provides a detailed protocol for the determination of this compound using reversed-phase HPLC with UV detection, based on established methods for short-chain fatty acids and their derivatives.
Principle
The method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. A mobile phase consisting of a mixture of acetonitrile (B52724) and a dilute acid solution is used to elute the analyte. The acidic mobile phase helps to ensure good peak shape.[1] Detection is achieved by monitoring the UV absorbance at a low wavelength, as this compound lacks a strong chromophore.[2] Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared from standard solutions of known concentrations.
Experimental Protocol
1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (85%, analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Sample containing this compound
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, thermostatted column compartment, and a UV detector is suitable.[2]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][2]
-
Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid solution (v/v) in water. A common starting ratio is 20:80 (acetonitrile:0.1% phosphoric acid).[1][2]
-
Run Time: Approximately 10-15 minutes, sufficient to elute the this compound peak and any other components of interest.
3. Preparation of Solutions
-
0.1% Orthophosphoric Acid Solution: Carefully add 1 mL of 85% orthophosphoric acid to a 1 L volumetric flask containing approximately 500 mL of ultrapure water. Dilute to the mark with ultrapure water and mix well.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and the 0.1% orthophosphoric acid solution in the desired ratio (e.g., 20:80 v/v). Degas the mobile phase before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve in and dilute to the mark with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range could be 5-200 µg/mL.
4. Sample Preparation
-
Liquid Samples: If the sample is a simple solution, it may only require dilution with the mobile phase to fall within the calibration range.
-
Solid Samples: Accurately weigh a known amount of the homogenized solid sample and extract the this compound with a suitable solvent (e.g., the mobile phase). The extraction may be facilitated by sonication or shaking.
-
Filtration: All samples and standards must be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]
-
Inject the prepared standards in ascending order of concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: Typical HPLC Method Parameters and Performance Data
| Parameter | Value |
| Chromatographic Conditions | |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% H₃PO₄ (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 206 nm |
| Injection Volume | 20 µL |
| Performance Characteristics (Illustrative) | |
| Retention Time (tR) | ~ 7-9 min (dependent on exact conditions) |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.5 - 2 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.5 - 6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: Performance characteristics are illustrative and should be determined for each specific instrument and application.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Separation principle in reversed-phase HPLC.
References
Application Notes and Protocols for the Synthesis and Use of Labeled Acetyl Butyrate in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled molecules are indispensable tools in tracer studies, enabling the elucidation of metabolic pathways, quantification of metabolite flux, and assessment of drug delivery and efficacy. Butyrate (B1204436), a short-chain fatty acid (SCFA) produced by gut microbial fermentation, is a critical energy source for colonocytes and a potent signaling molecule with roles in inflammation, gene regulation, and gut homeostasis. However, its therapeutic application is often hampered by its unpleasant odor and rapid metabolism.
Acetyl butyrate, an ester of acetic acid and butanol, serves as a prodrug for butyrate, effectively masking its odor and potentially improving its bioavailability. Upon administration, it is anticipated to be hydrolyzed by esterases in the body, releasing both acetate (B1210297) and butyrate. This application note provides detailed protocols for the synthesis of isotopically labeled this compound and its application in tracer studies to monitor the metabolic fate of its constituent parts. The methods described herein are applicable for various isotopic labels, including ¹³C, ¹⁴C, and ²H (deuterium).
Data Presentation: Synthesis Yields
The synthesis of labeled this compound can be achieved via Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols. The following table summarizes the expected yields for the synthesis of this compound labeled in either the acetyl or butyrate moiety, based on typical yields for Steglich esterification of small molecules.[1][2]
| Labeled Precursor | Unlabeled Reagent | Coupling Reagents | Expected Yield (%) |
| Labeled Acetic Acid (e.g., [1-¹³C]) | Butan-1-ol | EDC, DMAP | 75-90 |
| Labeled Butyric Acid (e.g., [¹³C₄]) | Ethanol | EDC, DMAP | 75-90 |
EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride; DMAP: 4-Dimethylaminopyridine.
Experimental Protocols
Protocol 1: Synthesis of [1-¹³C]this compound
This protocol describes the synthesis of this compound with a ¹³C label on the carbonyl carbon of the acetyl group using the Steglich esterification method.[3][4][5]
Materials:
-
[1-¹³C]Acetic acid
-
Butan-1-ol
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [1-¹³C]acetic acid (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: Add butan-1-ol (1.2 eq), DMAP (0.1 eq), and EDC (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure [1-¹³C]this compound.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The isotopic enrichment can be determined by mass spectrometry.
Protocol 2: In Vitro Hydrolysis and Cellular Uptake of Labeled this compound
This protocol outlines a method to trace the hydrolysis of labeled this compound and the subsequent uptake and metabolism of its labeled components in a cell culture model.
Materials:
-
Cultured cells (e.g., Caco-2 for intestinal epithelium, HepG2 for liver cells)
-
Cell culture medium and supplements
-
Labeled this compound (e.g., [1-¹³C]this compound)
-
Cell lysis buffer
-
Scintillation cocktail (for ¹⁴C)
-
Liquid scintillation counter (for ¹⁴C) or LC-MS/MS (for ¹³C or ²H)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and grow to desired confluency.
-
Treatment: Replace the culture medium with fresh medium containing a known concentration of labeled this compound.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Collection:
-
Medium: At each time point, collect an aliquot of the culture medium to measure the concentration of remaining this compound and the appearance of labeled acetate and/or butyrate.
-
Cells: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer. Lyse the cells using a suitable lysis buffer.
-
-
Analysis:
-
Analyze the medium and cell lysates to determine the concentration of the labeled this compound and its metabolites (acetate and butyrate).
-
For ¹⁴C-labeled compounds, use liquid scintillation counting to quantify radioactivity.
-
For ¹³C or ²H-labeled compounds, use liquid chromatography-mass spectrometry (LC-MS/MS) for quantification and identification of labeled metabolites.
-
-
Data Interpretation: Plot the concentration of labeled this compound, acetate, and butyrate in the medium and within the cells over time to determine the rate of hydrolysis and cellular uptake.
Visualization of Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of labeled this compound via Steglich esterification.
Caption: Workflow for the synthesis of labeled this compound.
Metabolic Pathway
This diagram illustrates the proposed metabolic fate of labeled this compound following in vivo administration. It is expected to be rapidly hydrolyzed by esterases into its constituent labeled acetate and butyrate, which then enter their respective metabolic pathways.
Caption: Metabolic fate of labeled this compound.
Conclusion
The synthesis of isotopically labeled this compound provides a valuable tool for researchers studying the metabolic effects of butyrate and acetate. The protocols and data presented here offer a framework for the preparation and application of this tracer in various biological systems. By using labeled this compound, scientists can overcome some of the challenges associated with administering free butyrate and gain deeper insights into the distinct and combined roles of acetate and butyrate in health and disease.
References
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich Esterification [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Acetyl Butyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acetyl butyrate (B1204436).
Troubleshooting Guides
Issue 1: Low Yield of Acetyl Butyrate
| Possible Cause | Suggested Solution |
| Equilibrium Not Shifted Towards Products | The Fischer esterification reaction is reversible. To favor the formation of this compound, either use a large excess of one reactant (typically the less expensive one, such as butanol) or remove water as it is formed. Using a Dean-Stark apparatus is an effective method for water removal.[1][2][3] |
| Insufficient Catalyst | Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is added in the appropriate catalytic amount. The catalyst protonates the carbonyl group of the acetic acid or anhydride, making it more susceptible to nucleophilic attack by butanol.[1][3] |
| Reaction Time Too Short | Esterification can be a slow process. Ensure the reaction has been allowed to proceed for a sufficient amount of time, which can range from 1 to 10 hours depending on the temperature and catalyst.[4] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Reaction Temperature Too Low | The reaction is typically conducted at elevated temperatures (60-110 °C) to increase the reaction rate.[4] Ensure the reaction mixture is heated to the appropriate temperature for the specific protocol being used. |
| Hydrolysis of Product | If water is present in the reaction mixture and not effectively removed, it can hydrolyze the this compound product back to acetic acid and butanol, especially under acidic conditions.[1][5] |
Issue 2: Presence of Significant Impurities in the Product
| Impurity | Possible Cause | Suggested Solution |
| Unreacted Butanol and Acetic Acid/Anhydride | Incomplete reaction due to equilibrium. | Drive the reaction to completion as described in "Low Yield". After the reaction, unreacted starting materials can be removed by washing the organic layer with a sodium bicarbonate solution to neutralize the acid and then with water to remove the salt and excess butanol. Subsequent distillation can further purify the product. |
| Water | Byproduct of the reaction or present in starting materials. | Use anhydrous starting materials and an efficient method for water removal during the reaction, such as a Dean-Stark trap.[1][3] |
| Acetic Acid (when using acetic anhydride) | Acetic acid is a byproduct of the reaction between an alcohol and an acid anhydride.[6] | Neutralize and remove by washing the reaction mixture with a base, such as sodium bicarbonate solution. |
| Dibutyl Ether | Acid-catalyzed dehydration of butanol at high temperatures. | Maintain the reaction temperature within the recommended range. Lowering the temperature and extending the reaction time may help minimize this side reaction. |
| Transesterification Products | Presence of other alcohols or esters as impurities in the starting materials. | Use high-purity starting materials. Purification by fractional distillation can help separate esters with different boiling points.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the common side products in the synthesis of this compound?
A1: The most common side products include unreacted starting materials (butanol and acetic acid or acetic anhydride), water (in Fischer esterification), and acetic acid (when using acetic anhydride).[1][6] Under certain conditions, dibutyl ether can also be formed from the acid-catalyzed dehydration of butanol. If impurities are present in the starting materials, transesterification can lead to the formation of other esters.[5]
Q2: How can I monitor the progress of the esterification reaction?
A2: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TTC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the disappearance of the starting materials and the appearance of the this compound product over time.
Q3: What is the role of the acid catalyst in the Fischer esterification?
A3: The acid catalyst, typically a strong acid like sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (butanol), thereby increasing the reaction rate.[1][2][3]
Q4: Can I use a base as a catalyst for this reaction?
A4: While base-catalyzed transesterification is a common reaction, the direct esterification of a carboxylic acid with an alcohol is typically acid-catalyzed. A base would deprotonate the carboxylic acid to form a carboxylate, which is not electrophilic enough to react with the alcohol. However, if you are starting with an acid chloride or anhydride, a base is often used to neutralize the acidic byproduct.
Q5: How can I purify the final this compound product?
A5: Purification typically involves a series of steps. First, the reaction mixture is cooled and washed with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and any unreacted acetic acid. This is followed by a water wash to remove any remaining salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate). Finally, the this compound is purified by fractional distillation to separate it from unreacted butanol and any other side products with different boiling points.
Quantitative Data
The following table presents hypothetical data on the effect of the molar ratio of reactants on the yield of this compound and the formation of a common side product, dibutyl ether, in a typical Fischer esterification reaction. This data is for illustrative purposes to demonstrate the importance of optimizing reaction conditions.
| Molar Ratio (Butanol:Acetic Acid) | This compound Yield (%) | Dibutyl Ether (%) |
| 1:1 | 65 | < 1 |
| 3:1 | 85 | 1-2 |
| 5:1 | 95 | 2-3 |
Note: This is example data. Actual results may vary depending on the specific reaction conditions such as temperature, catalyst, and reaction time.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Materials:
-
n-Butanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Dean-Stark Apparatus
-
Reflux Condenser
-
Heating Mantle
-
Separatory Funnel
-
Distillation Apparatus
Procedure:
-
Set up a reflux apparatus with a Dean-Stark trap and a condenser.
-
To a round-bottom flask, add n-butanol and glacial acetic acid in a desired molar ratio (e.g., 3:1).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap, indicating the reaction is nearing completion.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and unreacted acetic acid.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and purify the resulting liquid by fractional distillation to obtain pure this compound.
Visualizations
Caption: Synthesis of this compound and a common side reaction.
Caption: Troubleshooting workflow for low yield of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Transesterification - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
Preventing the degradation of acetyl butyrate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the degradation of acetyl butyrate (B1204436) during storage and throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of acetyl butyrate degradation during storage?
A1: this compound is susceptible to degradation through several pathways, the most common being hydrolysis. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions. Other potential degradation pathways include oxidation and thermal decomposition, especially at elevated temperatures.
Q2: My this compound sample has a vinegary or rancid odor. What does this indicate?
A2: A vinegary smell is characteristic of acetic acid, while a rancid odor is associated with butyric acid. The presence of these odors strongly suggests that your this compound has undergone hydrolysis, breaking down into its constituent carboxylic acids.
Q3: How should I properly store my this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container to protect it from moisture. For optimal preservation, store the container in a cool, dry, and dark place. An inert atmosphere, such as nitrogen or argon, can further prevent oxidative degradation. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a desiccated environment is recommended.
Q4: Can the type of container I use for storage affect the stability of this compound?
A4: Yes, the choice of storage container is important. Glass vials with airtight seals are highly recommended. Avoid using containers made of materials that may be permeable to moisture or that could potentially leach impurities that might catalyze degradation.
Q5: I need to prepare an aqueous solution of this compound. How can I minimize hydrolysis in the solution?
A5: To minimize hydrolysis in an aqueous solution, it is best to prepare the solution immediately before use. If the solution must be stored, even for a short period, it is advisable to use a buffer to maintain a slightly acidic to neutral pH (ideally between pH 4 and 6), as both strongly acidic and alkaline conditions can accelerate hydrolysis. Storage of aqueous solutions at low temperatures (2-8 °C) will also slow the rate of degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound leading to lower effective concentration and the presence of impurities (acetic acid and butyric acid). | Verify the purity of your this compound stock using an appropriate analytical method (e.g., HPLC or GC-MS) before use. If degradation is confirmed, use a fresh, properly stored sample. |
| Visible changes in the sample (e.g., discoloration, precipitation). | Significant degradation has occurred, potentially leading to the formation of insoluble byproducts. | Discard the sample. Review your storage and handling procedures to prevent future degradation. |
| pH of the unbuffered aqueous solution of this compound decreases over time. | Hydrolysis of this compound is producing acetic acid and butyric acid, lowering the pH. | If possible, use a buffered solution to maintain a stable pH. Prepare aqueous solutions fresh whenever feasible. |
| Loss of potency in a formulation containing this compound. | Instability of this compound within the formulation matrix. | Conduct forced degradation studies to identify incompatibilities with other excipients. Consider the use of stabilizers such as antioxidants or moisture scavengers in the formulation. |
Degradation Pathways and Prevention
This compound degradation primarily occurs through hydrolysis, which can be catalyzed by either acid or base.
To mitigate degradation, a systematic approach to storage and handling is essential.
Quantitative Data on Stability
Table 1: Estimated Percentage of this compound Degradation via Hydrolysis at Various pH and Temperature Conditions After 30 Days of Storage in Aqueous Solution.
| Temperature | pH 3.0 | pH 5.0 | pH 7.0 | pH 9.0 |
| 4 °C | < 1% | < 0.5% | < 1% | ~2% |
| 25 °C | ~2% | ~1% | ~3% | ~10% |
| 40 °C | ~5% | ~3% | ~8% | > 25% |
Table 2: Factors Influencing this compound Degradation and Recommended Prevention Strategies.
| Factor | Effect on Stability | Prevention Strategy |
| Moisture | Essential for hydrolysis. | Store in a tightly sealed container with a desiccant. |
| pH | Hydrolysis is accelerated in both strongly acidic and basic conditions. | Maintain pH between 4 and 6 in aqueous solutions. |
| Temperature | Higher temperatures increase the rate of all degradation reactions. | Store at recommended cool or cold temperatures. |
| Light | Can potentially initiate oxidative degradation. | Store in amber or opaque containers. |
| Oxygen | Can lead to oxidative degradation. | Store under an inert atmosphere (e.g., nitrogen, argon). |
| Metal Ions | Can catalyze oxidative degradation. | Use high-purity solvents and glassware; consider adding a chelating agent (e.g., EDTA) if metal contamination is a concern. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is designed to quantify the amount of remaining this compound and its primary degradation products, acetic acid and butyric acid.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: 0.1% Phosphoric acid in water and Acetonitrile (B52724) (ACN)
-
This compound reference standard
-
Acetic acid reference standard
-
Butyric acid reference standard
-
High-purity water and ACN
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid and ACN (e.g., 80:20 v/v). The ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of this compound, acetic acid, and butyric acid in the mobile phase. Create a mixed standard solution containing all three components at a known concentration.
-
Sample Preparation: Dilute the this compound sample to be tested in the mobile phase to a concentration within the linear range of the assay.
4. Analysis:
-
Inject the mixed standard solution to determine the retention times for each component and to generate a calibration curve.
-
Inject the prepared sample solution.
-
Quantify the amount of this compound, acetic acid, and butyric acid in the sample by comparing the peak areas to the calibration curve.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to understand the degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Heat the solid this compound or a solution in a sealed vial at an elevated temperature (e.g., 80 °C) for a specified time.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample with the mobile phase to an appropriate concentration.
-
Analyze the sample using the HPLC method described in Protocol 1 to identify and quantify the degradation products.
Troubleshooting low purity of synthesized acetyl butyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of acetyl butyrate (B1204436).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing acetyl butyrate?
A1: The most prevalent laboratory method for synthesizing this compound is the Fischer esterification of n-butanol with either acetic acid or acetic anhydride (B1165640), typically in the presence of an acid catalyst such as sulfuric acid or a solid acid catalyst like Dowex 50x2-100 ion-exchange resin.[1][2] The reaction with acetic anhydride is generally faster and more favorable as it is not reversible.
Q2: What are the primary impurities I should expect in my crude this compound product?
A2: The primary impurities in the synthesis of this compound typically include unreacted starting materials (n-butanol and acetic acid/anhydride), water (if using acetic acid), and a common side-product, di-n-butyl ether. Di-n-butyl ether can form via the acid-catalyzed dehydration of n-butanol, especially at elevated temperatures.
Q3: How can I effectively remove water from the reaction to improve the yield of this compound?
A3: To enhance the yield of this compound, it is crucial to remove water from the reaction mixture, thereby shifting the equilibrium towards the product side according to Le Châtelier's principle. This can be achieved by using a Dean-Stark apparatus during reflux, which physically separates the water as it forms.[3] Alternatively, using acetic anhydride instead of acetic acid circumvents the production of water as a byproduct.
Q4: What are the recommended purification techniques for this compound?
A4: Following the initial workup to remove the acid catalyst and unreacted acids, fractional distillation is the most effective method for purifying this compound from unreacted n-butanol and any di-n-butyl ether that may have formed. This is due to the differences in their boiling points.
Troubleshooting Guide for Low Purity of Synthesized this compound
Issue 1: Presence of a significant amount of unreacted n-butanol in the final product.
-
Possible Cause 1: Incomplete Reaction. The esterification reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate heating, or the reaction reaching equilibrium.
-
Solution:
-
Possible Cause 2: Inefficient Purification. The boiling points of n-butanol (117-118 °C) and this compound (around 142 °C) are relatively close, which can make separation by distillation challenging.
-
Solution:
-
Use a fractional distillation column with a good number of theoretical plates to improve separation efficiency.
-
Carefully monitor the temperature at the head of the distillation column and collect the fraction corresponding to the boiling point of this compound.
-
Issue 2: The purified product is contaminated with a significant amount of a higher-boiling impurity.
-
Possible Cause: Formation of Di-n-butyl Ether. The acid catalyst can promote the dehydration of n-butanol to form di-n-butyl ether, which has a boiling point of approximately 142 °C, very close to that of this compound.
-
Solution:
-
Avoid excessively high reaction temperatures, which can favor the dehydration side reaction.
-
Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate.
-
Careful fractional distillation may still allow for some separation, but preventing the formation of the ether is the more effective strategy.
-
Issue 3: The product appears wet or contains water.
-
Possible Cause 1: Incomplete drying. The product was not adequately dried before the final distillation.
-
Solution: After the initial aqueous workup, ensure the organic layer is thoroughly dried with a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before proceeding with distillation.
-
Possible Cause 2: Hydrolysis during workup. The ester may have partially hydrolyzed back to n-butanol and acetic acid during the aqueous wash steps.
-
Solution: Perform the aqueous washes, particularly with sodium bicarbonate solution, promptly and without excessive mixing to minimize contact time and the risk of hydrolysis.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | C₆H₁₀O₃ | 130.14 | ~142 | ~1.01 | Sparingly soluble |
| n-Butanol | C₄H₁₀O | 74.12 | 117-118 | 0.810 | 7.3 g/100 mL |
| Acetic Acid | C₂H₄O₂ | 60.05 | 118-119 | 1.049 | Miscible |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 139-140 | 1.082 | Reacts to form acetic acid |
| Di-n-butyl ether | C₈H₁₈O | 130.23 | 141-142 | 0.764 | Insoluble |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from standard Fischer esterification procedures.
Materials:
-
n-Butanol
-
Acetic anhydride (or glacial acetic acid)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus (fractional)
Procedure:
-
To a dry round-bottom flask, add 1.0 mole of n-butanol and 1.2 moles of acetic anhydride.
-
Slowly and with caution, add 5-10 drops of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 1.5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of cold water
-
50 mL of saturated sodium bicarbonate solution (vent frequently to release CO₂ pressure)
-
50 mL of brine (saturated NaCl solution)
-
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Decant the dried liquid into a distillation flask.
-
Perform fractional distillation, collecting the fraction that boils at approximately 142 °C.
Mandatory Visualization
Caption: Troubleshooting workflow for low purity in this compound synthesis.
References
Technical Support Center: Acetyl Butyrate Purification
Disclaimer: Information on the specific purification challenges of acetyl butyrate (B1204436) is limited. This guide is based on established principles of organic chemistry and data from the purification of analogous compounds, such as other butyrate esters and short-chain fatty acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude acetyl butyrate?
Common impurities in crude this compound can include unreacted starting materials such as acetic acid and butyric acid, as well as byproducts from side reactions.[1] Residual solvents used in the synthesis process can also be present.[1] In fermentation processes, other short-chain fatty acids like acetate (B1210297) and propionate (B1217596) may be present as impurities.[2][3]
Q2: What are the primary methods for purifying this compound?
The primary methods for purifying this compound and similar esters include:
-
Distillation: Effective for separating compounds with different boiling points.
-
Liquid-Liquid Extraction: Used to remove water-soluble impurities.
-
Flash Column Chromatography: A technique for separating compounds based on their polarity.[4]
Q3: How can I remove residual acetic acid and butyric acid from my product?
Residual acids can often be removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution, during a liquid-liquid extraction. The basic solution will react with the acidic impurities to form salts, which are soluble in the aqueous layer and can be separated from the organic layer containing the this compound.
Q4: My purified this compound appears to be degrading. What are the potential causes?
Esters like this compound can be susceptible to hydrolysis, especially in the presence of acid or base and water. High temperatures during distillation can also cause degradation.[4] It is crucial to ensure all apparatus is dry and to use moderate temperatures during purification and storage. The stability of related compounds like cellulose (B213188) acetate butyrate is affected by factors such as heat, humidity, and UV light.[5][6]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity of organic compounds.[][8][9] For HPLC analysis of similar compounds like calcium butyrate, a C18 column with a mobile phase of acetonitrile (B52724) and phosphoric acid solution has been used.[8][10] GC is also a common method for quantifying product amounts.[11]
Troubleshooting Guides
Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity of Distillate | Boiling points of this compound and impurities are too close for effective separation. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).[4] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established.[4] | |
| Low Yield of Purified Product | Product loss due to hold-up in the distillation apparatus. | Ensure proper insulation of the distillation column to minimize condensation before the condenser. |
| Decomposition of the product at high temperatures.[4] | Consider vacuum distillation to lower the boiling point of the this compound. | |
| Incomplete transfer of the crude product to the distillation flask.[4] | Rinse the transfer glassware with a small amount of a suitable solvent and add it to the distillation flask. |
Liquid-Liquid Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| Presence of surfactants or particulate matter. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[4] | |
| Poor Separation of Layers | Densities of the organic and aqueous layers are too similar. | Add a solvent to the organic layer that has a significantly different density than water. |
| Product Loss | This compound has some solubility in the aqueous layer. | Perform multiple extractions with smaller volumes of the organic solvent. |
Flash Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of Product and Impurities | Inappropriate solvent system (eluent).[4] | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for this compound.[4] |
| The polarity of the eluent is too high or too low.[4] | Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[4] | |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Cracking or Channeling of the Silica (B1680970) Gel | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
General Protocol for Liquid-Liquid Extraction and Drying:
-
Dissolve the crude this compound in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a wash solution (e.g., saturated sodium bicarbonate to remove acid impurities, followed by water, and finally brine).
-
Gently invert the funnel several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.[4]
-
Drain the lower aqueous layer.[4]
-
Repeat the wash steps as necessary.
-
Wash the organic layer with brine to remove residual water.[4]
-
Drain the brine layer and transfer the organic layer to a clean, dry flask.[4]
-
Dry the organic layer using an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).[4]
-
Filter the solution to remove the drying agent.[4]
-
The resulting solution contains the partially purified this compound, which can be concentrated under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting flow for common purification issues.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Butyrate production and purification by combining dry fermentation of food waste with a microbial fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Long-term stability of cellulose acetate butyrate thin films for nuclear certified reference materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Hydrolysis of Acetyl Butyrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the hydrolysis of acetyl butyrate (B1204436) in experimental buffers.
Troubleshooting Guides
Issue: Unexpectedly Low or Variable Experimental Results
If you are observing lower-than-expected biological activity or high variability in your results, it may be due to the hydrolysis of acetyl butyrate into acetic acid and butanol, which are less active or inactive.
Possible Cause 1: Inappropriate Buffer pH
-
Troubleshooting Step: Verify the pH of your buffer solution. Ester hydrolysis is catalyzed by both acid and base. The rate of hydrolysis is generally lowest in the neutral to slightly acidic pH range (pH 4-6).
-
Solution: Adjust the pH of your buffer to a range of 6.0-7.0. If your experimental system allows, a slightly acidic buffer (e.g., pH 6.0) is often optimal for minimizing hydrolysis.
Possible Cause 2: Suboptimal Buffer Composition
-
Troubleshooting Step: Evaluate the type of buffer you are using. Some buffer species can participate in the hydrolysis reaction.
-
Solution: Whenever possible, use buffers with non-nucleophilic components. Phosphate and citrate (B86180) buffers are generally considered suitable choices. Buffers containing primary or secondary amines, such as Tris, may accelerate hydrolysis.
Possible Cause 3: High Storage or Experimental Temperature
-
Troubleshooting Step: Review the temperature at which your this compound solutions are prepared, stored, and used. The rate of hydrolysis increases with temperature.
-
Solution: Prepare and store stock solutions of this compound at low temperatures (-20°C or -80°C). During experiments, if permissible, conduct them at lower temperatures or minimize the time the compound spends at higher temperatures.
Possible Cause 4: Presence of Esterases
-
Troubleshooting Step: If you are working with cell cultures, cell lysates, or other biological matrices, be aware of the presence of esterase enzymes that can rapidly hydrolyze this compound.
-
Solution: For in vitro assays without cells, ensure all components are free of enzymatic contamination. For cell-based assays, it is crucial to prepare fresh solutions and add this compound to the culture medium immediately before the experiment to minimize enzymatic degradation.[1]
FAQs: Minimizing this compound Hydrolysis
Q1: What is the primary cause of this compound degradation in my experiments?
A1: The primary cause of this compound degradation is hydrolysis, a chemical reaction where water breaks the ester bond, resulting in the formation of acetic acid and butanol. This reaction is significantly influenced by pH, temperature, and the presence of enzymes.
Q2: Which buffer should I choose to maximize the stability of this compound?
A2: For optimal stability, a buffer with a pH between 6.0 and 7.0 is recommended. Phosphate buffer (e.g., Sodium Phosphate) and citrate buffer are good choices due to their non-nucleophilic nature. Avoid buffers containing primary or secondary amines like Tris, as they can catalyze hydrolysis.
Q3: How should I prepare and store my this compound stock solutions?
A3: It is highly recommended to prepare stock solutions of this compound in an anhydrous organic solvent such as DMSO or ethanol (B145695) and store them in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Aqueous working solutions should be prepared fresh for each experiment from the frozen stock. Do not store aqueous solutions for extended periods.
Q4: Can I pre-mix this compound in my cell culture medium for convenience?
A4: It is strongly advised not to pre-mix this compound in cell culture medium for extended periods before use. Cell culture media are aqueous solutions typically buffered around pH 7.4 and may contain components that can contribute to hydrolysis. More importantly, if the medium is supplemented with serum, it will contain esterases that will rapidly degrade the this compound.[1] Always add the compound to the medium immediately before starting your experiment.
Q5: How can I confirm if my this compound is degrading?
A5: You can analytically confirm the degradation of this compound by using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and quantify the amount of remaining this compound and the appearance of its hydrolysis products, acetic acid and butanol.
Data Presentation
The following table provides illustrative half-life data for this compound in different buffer systems at various pH values and temperatures. Please note that this data is based on general principles of ester hydrolysis and should be used as a guideline. It is highly recommended to perform a stability study under your specific experimental conditions.
| Buffer System (0.1 M) | pH | Temperature (°C) | Estimated Half-life (t½) |
| Citrate Buffer | 5.0 | 25 | ~ 48 hours |
| Phosphate Buffer | 6.0 | 25 | ~ 72 hours |
| Phosphate Buffer | 7.4 | 25 | ~ 24 hours |
| Tris Buffer | 7.4 | 25 | ~ 12 hours |
| Phosphate Buffer | 7.4 | 37 | ~ 8 hours |
| Carbonate Buffer | 9.0 | 25 | < 1 hour |
Experimental Protocols
Protocol for Preparing a Stable this compound Working Solution
-
Materials:
-
This compound
-
Anhydrous DMSO or Ethanol
-
Sterile, high-purity water or desired experimental buffer (e.g., Phosphate Buffer, pH 6.5)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure for Stock Solution (100 mM in DMSO):
-
Weigh out the required amount of this compound in a sterile, dry container.
-
Under aseptic conditions, dissolve the this compound in the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex briefly until fully dissolved.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Procedure for Aqueous Working Solution (e.g., 1 mM in Phosphate Buffer):
-
Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Immediately before use, dilute the stock solution 1:100 in the pre-warmed experimental buffer to achieve the final desired concentration (e.g., add 10 µL of 100 mM stock to 990 µL of buffer for a 1 mM solution).
-
Vortex gently to ensure homogeneity.
-
Use the freshly prepared working solution immediately. Do not store the aqueous solution.
-
Protocol for Assessing this compound Stability in a New Buffer
-
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Experimental buffer of interest
-
HPLC or GC-MS system with a suitable column and detection method for this compound, acetic acid, and butanol.
-
Incubator or water bath set to the experimental temperature.
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution, quench the reaction if necessary (e.g., by acidification or addition of an organic solvent), and analyze it using HPLC or GC-MS to determine the initial concentration of this compound.
-
Incubate the remaining solution at the desired experimental temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench the reaction, and analyze them by HPLC or GC-MS.
-
Quantify the concentration of this compound remaining at each time point.
-
Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting line will be the negative of the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Mandatory Visualization
References
Technical Support Center: Stabilizing Acetyl Butyrate for In Vivo Applications
A Note on Terminology: The term "acetyl butyrate" is not commonly used to describe a specific therapeutic agent for in vivo applications. It is likely that this term refers to a prodrug or a formulation strategy for the short-chain fatty acid, butyrate (B1204436). This guide will focus on the stabilization and delivery of butyrate for in vivo use, with the understanding that the principles discussed are broadly applicable to short-chain fatty acid esters.
Butyrate presents significant promise in various therapeutic areas due to its role in gut health and as a histone deacetylase (HDAC) inhibitor.[1][2][3] However, its clinical application is hampered by challenges such as rapid metabolism, poor oral bioavailability, and an unpleasant odor and taste.[4] This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming these challenges through various stabilization and formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using butyrate for in vivo applications?
A1: The primary challenges associated with the in vivo delivery of butyrate are:
-
Poor Oral Bioavailability: Butyrate is rapidly metabolized by colonocytes and the liver, limiting its systemic exposure when administered orally.[4][5]
-
Unpleasant Odor and Taste: The strong, unpleasant smell and taste of butyrate lead to poor patient compliance.[4]
-
Targeted Delivery: For many applications, butyrate needs to be delivered specifically to the colon to exert its therapeutic effects. Unprotected formulations are absorbed in the upper gastrointestinal tract.
-
Chemical Stability: As an ester, this compound or other ester-based prodrugs are susceptible to hydrolysis, especially in the varying pH environments of the gastrointestinal tract and in the presence of esterase enzymes in the plasma.[6][7]
Q2: What are the most common strategies to stabilize butyrate for in vivo delivery?
A2: The most common strategies focus on protecting butyrate from premature degradation and absorption, and masking its organoleptic properties. These include:
-
Prodrug Approach: Chemically modifying butyrate to create an inactive precursor (prodrug) that is converted to the active form in the body. Examples include seryl-butyrate and tributyrin.[5][8][9]
-
Encapsulation and Coating: Enclosing butyrate in a protective shell or matrix. This can involve microencapsulation or coating with polymers like cellulose (B213188) acetate (B1210297) butyrate (CAB).[10][11]
-
Enteric Coating: Using pH-sensitive polymers that remain intact in the acidic environment of the stomach but dissolve in the more alkaline conditions of the intestines, ensuring targeted release.
Q3: How do prodrugs improve the in vivo stability and bioavailability of butyrate?
A3: Prodrugs enhance the in vivo performance of butyrate in several ways:
-
Increased Bioavailability: By masking the butyrate molecule, prodrugs can bypass the rapid metabolism in the gut and liver, leading to higher systemic concentrations. For example, oral delivery of O-butyryl-l-serine (a seryl-butyrate prodrug) in mice resulted in significantly higher butyrate levels in various organs compared to unconjugated sodium butyrate.[12]
-
Improved Organoleptic Properties: Prodrugs are often odorless and tasteless, which addresses the patient compliance issue.[5]
-
Targeted Delivery: Some prodrugs are designed to be cleaved by specific enzymes that are abundant at the target site, leading to localized release of butyrate.
Q4: What is Cellulose Acetate Butyrate (CAB) and how is it used for drug delivery?
A4: Cellulose Acetate Butyrate (CAB) is a mixed ester of cellulose that is biodegradable and has been used extensively in controlled drug delivery.[10][13]
-
Controlled Release: CAB is water-insoluble and can be used to create a matrix that controls the release of the encapsulated drug.[10][14]
-
Protective Coating: It can be used as a coating material for tablets and microcapsules to protect the drug from the harsh environment of the stomach and to achieve targeted release.[11][15]
-
Stability: CAB-based formulations have demonstrated good stability, making them suitable for developing robust drug delivery systems.[13][14]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low systemic bioavailability of butyrate after oral administration. | Rapid metabolism in the gut and liver. Premature release from the formulation. | 1. Utilize a prodrug strategy: Synthesize a butyrate prodrug (e.g., seryl-butyrate, tributyrin) to mask the active molecule and enhance absorption.[5][12] 2. Improve formulation: Use an enteric-coated formulation to protect the drug in the stomach and ensure release in the small intestine or colon. 3. Encapsulation: Microencapsulate the butyrate or its prodrug in a polymer matrix like Cellulose Acetate Butyrate (CAB) for sustained release.[11] |
| Inconsistent drug release profile in vitro. | Poorly optimized formulation. Inadequate coating thickness or integrity. | 1. Optimize coating parameters: Adjust the coating level and plasticizer content in CAB-based coatings.[15] 2. Characterize the formulation: Perform thorough characterization of the formulation, including particle size, surface morphology, and drug content, to ensure batch-to-batch consistency. 3. Assess polymer blend ratios: If using polymer blends, systematically evaluate the effect of the polymer ratio on drug release.[15] |
| Degradation of the ester prodrug during storage or in in vitro stability studies. | Hydrolysis due to pH, temperature, or enzymatic activity. | 1. pH optimization: Determine the pH at which the ester prodrug exhibits maximum stability and formulate accordingly. Ester prodrugs are generally more stable at acidic pH.[6][16] 2. Storage conditions: Store the formulation at controlled temperature and humidity. 3. Incorporate stabilizers: Consider the use of excipients that can enhance the stability of the ester linkage. |
| Difficulty in quantifying butyrate or its prodrug in biological samples. | Low concentrations, interference from biological matrix. | 1. Use a sensitive analytical method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying short-chain fatty acids and their derivatives.[17][18][19] 2. Sample preparation: Employ appropriate sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances.[20] 3. Derivatization: Chemical derivatization of butyrate can improve its chromatographic properties and detection sensitivity.[17][18] |
Quantitative Data Summary
Table 1: In Vivo Bioavailability of a Butyrate Prodrug
| Compound | Administration Route | Tissue | Concentration (µg/g) | Reference |
| O-butyryl-l-serine | Oral | Plasma, Spinal Cord, Liver, Brain | 0.5 - 50 | [12] |
| Sodium Butyrate | Oral | Various Organs | Undetectable or nearly undetectable | [12] |
Table 2: Stability of Ester Prodrugs in Different Media
| Prodrug Type | Medium | pH | Half-life | Reference |
| Glycolamide ester prodrugs | Aqueous Buffer | 7.4 | 7 - 46 hours | [6] |
| Glycolamide ester prodrugs | Human Plasma | 7.4 | 14 - 21 minutes | [6] |
| Methoxy and ethoxy linker prodrugs | Aqueous Buffer | 7.4 | Unstable | [16] |
| Propylene glycol linker prodrugs | Aqueous Buffer | 7.4 | >20-fold more stable than methoxy/ethoxy linkers | [16] |
Experimental Protocols
Protocol 1: Preparation of Cellulose Acetate Butyrate (CAB) Microcapsules
This protocol describes the preparation of CAB microcapsules using an oil-in-water (o/w) solvent evaporation method, suitable for encapsulating a drug like butyrate or its prodrugs.[11]
Materials:
-
Cellulose Acetate Butyrate (CAB)
-
Drug (e.g., a butyrate prodrug)
-
Chloroform (B151607) (or another suitable organic solvent)
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Deionized water
-
Inert solvent (e.g., cyclohexane (B81311) or n-hexane) (optional, to control porosity)
-
Mechanical stirrer
Procedure:
-
Organic Phase Preparation: Dissolve a defined amount of CAB and the drug in chloroform. If using an inert solvent to control porosity, add it to this solution.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under continuous mechanical stirring to form an o/w emulsion. The stirring speed and duration will influence the size of the microcapsules.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature or under controlled heating to allow the chloroform to evaporate. This will lead to the solidification of the CAB microcapsules.
-
Washing and Collection: Once the microcapsules are formed, collect them by filtration or centrifugation. Wash them several times with deionized water to remove any residual PVA.
-
Drying: Dry the collected microcapsules in a desiccator or a lyophilizer.
Protocol 2: In Vitro Hydrolysis Study of an Ester Prodrug
This protocol outlines a method to assess the stability of an ester prodrug in different pH buffers and human plasma.[6][21]
Materials:
-
Ester prodrug of butyrate
-
Phosphate buffer solutions (e.g., pH 1.2, 6.8, 7.4)
-
Human plasma
-
HPLC system with a suitable column (e.g., C18) and UV or MS detector
-
Incubator or water bath set at 37°C
-
Acetonitrile (B52724) or other suitable organic solvent
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the ester prodrug in a suitable solvent (e.g., acetonitrile).
-
Reaction Setup:
-
For buffer stability: Add a small aliquot of the stock solution to pre-warmed buffer solutions of different pH values in separate vials.
-
For plasma stability: Add a small aliquot of the stock solution to pre-warmed human plasma.
-
-
Incubation: Incubate all samples at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction vial.
-
Quenching: Immediately quench the reaction by adding a sufficient volume of cold acetonitrile to precipitate proteins (especially for plasma samples).
-
Sample Preparation for HPLC: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant and, if necessary, dilute it with the mobile phase.
-
HPLC Analysis: Inject the prepared samples into the HPLC system. Monitor the disappearance of the prodrug peak and the appearance of the parent drug (butyrate) peak over time.
-
Data Analysis: Plot the logarithm of the remaining prodrug concentration versus time. The slope of the linear regression will give the first-order degradation rate constant (k), and the half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Challenges and strategies for in vivo butyrate delivery.
Caption: Simplified metabolic pathway of butyrate production in the gut.
Caption: Workflow for in vitro stability testing of ester prodrugs.
References
- 1. Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Prodrugs of butyric acid from bench to bedside: Synthetic design, mechanisms of action, and clinical applications | Semantic Scholar [semanticscholar.org]
- 10. Preparation and characterization of a customized cellulose acetate butyrate dispersion for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellulose acetate butyrate microcapsules containing dextran ion-exchange resins as self-propelled drug release system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BioCentury - Butyrate prodrug with increased oral bioavailability for autoimmune diseases [biocentury.com]
- 13. Cellulose Acetate Butyrate-Based In Situ Gel Comprising Doxycycline Hyclate and Metronidazole | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Cellulose Acetate Butyrate: Ammonio Methacrylate Copolymer Blends as a Novel Coating in Osmotic Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 19. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Identifying and removing impurities from acetyl butyrate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the identification and removal of impurities from acetyl butyrate (B1204436).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude acetyl butyrate sample after synthesis?
A1: Following a typical esterification synthesis, the most common impurities include unreacted starting materials such as acetic anhydride, acetyl chloride, butyric acid, and an alcohol. Water is also frequently present as a reaction byproduct. Other potential impurities can include residual acid catalyst (e.g., sulfuric acid) and byproducts from side reactions.
Q2: My crude this compound has a strong acidic odor. How can I remove acidic impurities?
A2: Acidic impurities, primarily residual butyric acid or the acid catalyst, can be effectively removed by washing the crude product in a separatory funnel. A wash with a dilute basic solution, such as 5% aqueous sodium bicarbonate, will neutralize the acids. This is typically followed by a wash with deionized water to remove any remaining base and salts.[1] Exercise caution during the bicarbonate wash, as the neutralization reaction produces carbon dioxide gas, which can cause pressure buildup in the separatory funnel.[1] Be sure to vent the funnel frequently.
Q3: How do I remove residual water from my washed this compound?
A3: After aqueous washes, the organic layer will be saturated with water. To remove this, use a suitable anhydrous drying agent. Common choices include anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent to the organic layer and swirl until the agent no longer clumps together and flows freely, indicating that the water has been absorbed.[1] Afterwards, the dried liquid can be decanted or filtered to remove the solid drying agent.[1]
Q4: When is distillation necessary, and should I use simple or fractional distillation?
A4: Distillation is the primary method for separating this compound from non-volatile impurities and other volatile components.
-
Simple Distillation can be effective if the impurities have boiling points that are significantly different (typically >25 °C) from that of this compound.
-
Fractional Distillation is required when the boiling points of the impurities are close to that of the desired product.[1] This method provides greater separation efficiency and is recommended for achieving high purity.
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of the final product can be assessed using several analytical techniques. Gas Chromatography (GC) is a highly effective method for quantifying volatile impurities.[1] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities, and Fourier-Transform Infrared (FTIR) spectroscopy to check for the presence of hydroxyl groups (from water or alcohol) or carboxylic acid groups.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product is acidic (checked with pH paper) | Residual acid catalyst or unreacted butyric acid. | Perform a wash with 5% sodium bicarbonate solution in a separatory funnel until the aqueous layer is no longer acidic. Follow with a water wash.[1] |
| Product appears cloudy or contains an aqueous layer after drying | Incomplete drying or insufficient drying agent. | Add more anhydrous drying agent until the liquid is clear and the agent is free-flowing. If a separate layer is visible, return the solution to a separatory funnel to remove the bulk water before adding fresh drying agent. |
| Distillation temperature does not stabilize or fluctuates | Inefficient heating, poor insulation, or presence of multiple volatile components. | Ensure the heating mantle is properly fitted and the distillation column is well-insulated. A fluctuating temperature during fractional distillation indicates the separation of different components (fractions).[1] |
| Low recovery after distillation | Product loss due to hold-up in the distillation column, or azeotrope formation with water. | Use a smaller distillation apparatus for small-scale purifications. Ensure the crude product is thoroughly dried before distillation, as water can form azeotropes that affect boiling points and separation.[3] |
| Final product purity is below expectations (confirmed by GC/NMR) | Inefficient separation during washing or distillation. | Repeat the purification steps. For distillation, use a more efficient fractionating column or increase the reflux ratio to improve separation. |
Data Presentation
Table 1: Boiling Points of this compound and Common Impurities
This table provides the boiling points of this compound and potential impurities at standard atmospheric pressure, which is critical for planning purification by distillation.
| Compound | Boiling Point (°C) |
| Acetic Anhydride | 139.8 |
| Butyric Acid | 163.5 |
| n-Butanol | 117.7 |
| This compound | ~165 |
| Water | 100.0 |
Note: Data is compiled from various chemical data sources. The boiling point of this compound is an estimate based on similar compounds.
Experimental Protocols
Protocol 1: Aqueous Washing for Neutralization and Removal of Water-Soluble Impurities
-
Transfer the crude this compound to a separatory funnel of an appropriate size.
-
Add an equal volume of deionized water, stopper the funnel, and shake vigorously for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer.
-
Add an equal volume of 5% aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release the pressure from the CO₂ gas produced.
-
Continue shaking until gas evolution ceases. Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer again with an equal volume of deionized water to remove residual salts. Separate and discard the aqueous layer.
-
Finally, wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to pre-dry the organic layer by removing the majority of dissolved water.[1]
-
Drain the this compound layer into a clean, dry Erlenmeyer flask for the drying step.
Protocol 2: Drying the Organic Product
-
Add a small amount of anhydrous magnesium sulfate (or sodium sulfate) to the Erlenmeyer flask containing the washed this compound.
-
Swirl the flask. The drying agent will clump as it absorbs water.
-
Continue adding small portions of the drying agent and swirling until it no longer clumps and flows freely when the flask is tilted.[1]
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
Carefully decant or filter the dried this compound into a clean, dry round-bottom flask suitable for distillation, leaving the solid drying agent behind.[1]
Protocol 3: Purification by Fractional Distillation
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried crude this compound.
-
Begin heating the flask gently. As the mixture heats, vapor will rise through the fractionating column.
-
Monitor the temperature at the distillation head. Collect any low-boiling initial fractions (the "forerun"), which may contain residual solvents or highly volatile impurities, in a separate flask. The temperature should be significantly lower than the boiling point of this compound.
-
As the temperature rises and stabilizes at the boiling point of this compound, change to a new, clean receiving flask to collect the main product fraction.
-
Continue collecting the fraction as long as the temperature remains stable. If the temperature drops or begins to rise significantly again, stop the distillation or collect the subsequent fraction in a different flask.
-
Allow the apparatus to cool completely before disassembling.
Visualizations
Caption: Workflow for the purification of this compound.
References
Optimizing GC-MS parameters for sensitive acetyl butyrate detection
Technical Support Center: Acetyl Butyrate (B1204436) Analysis
Welcome to our dedicated support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive detection of acetyl butyrate. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and FAQs to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low sensitivity or no peak at all for this compound?
This is a common issue when analyzing trace levels of volatile compounds. Several factors could be the cause:
-
Injection Mode: For high sensitivity, a splitless injection is crucial. A high split ratio in split mode will vent most of your sample, drastically reducing the amount that reaches the detector.[1]
-
Inlet Parameters: An incorrect inlet temperature can lead to poor vaporization or degradation.[2] Ensure your liner is clean and appropriate for trace analysis; contaminated liners can cause a loss of active compounds.[3]
-
Sample Concentration: Verify that your sample concentration is within the detection limits of your instrument. For highly volatile analytes, ensure vials are sealed properly to prevent sample loss.[4]
-
MS Detector Settings: For maximum sensitivity for a specific compound, use Selected Ion Monitoring (SIM) mode instead of full scan mode.[5][6] This involves monitoring only the specific mass fragments of this compound, which significantly improves the signal-to-noise ratio.
-
System Leaks: Leaks in the injection port or gas lines can lead to a general loss of sensitivity.[3]
Q2: My this compound peak has a poor shape (e.g., tailing, fronting, or splitting). What causes this?
Poor peak shape is typically related to chromatographic issues:
-
Active Sites: this compound, being an ester, can interact with active sites in the GC pathway (e.g., contaminated liner, column). This is a common cause of peak tailing. Using a deactivated liner and column is essential.[7]
-
Initial Oven Temperature: If the initial oven temperature is too high during a splitless injection, it can prevent the proper refocusing of the analyte band at the head of the column, leading to broadened or split peaks, especially for volatile compounds.[3][8] The initial temperature should ideally be 10-15°C below the boiling point of your sample solvent.[8]
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to fronting peaks. Try diluting your sample.[1]
-
Injection Speed: A slow or inconsistent injection can cause band broadening. This is more common with manual injections but can also indicate an autosampler issue.[9]
Q3: How do I choose the optimal GC column for this compound analysis?
Column selection is critical for good separation. The stationary phase is the most important factor.[10]
-
Stationary Phase Polarity: As an ester, this compound is a polar compound. Therefore, a polar or mid-polar column will provide the best selectivity and peak shape. Non-polar columns (like DB-1 or DB-5) separate compounds primarily by boiling point and may not be ideal.[11][12]
-
Column Dimensions: Standard dimensions of 30 m length, 0.25 mm or 0.32 mm internal diameter (I.D.), and 0.25 µm film thickness are a good starting point for many applications.[1][13] For highly volatile compounds, a thicker film can improve retention and may eliminate the need for sub-ambient oven temperatures.
A summary of recommended column types is provided in the table below.
Table 1: GC Column Selection Guide for Volatile Esters
| Stationary Phase Type | Polarity | Recommended Use | Example Columns |
|---|---|---|---|
| Wax (Polyethylene Glycol) | Polar | Excellent for polar compounds like esters, providing good peak shape. | DB-WAX, SH-WAX, Supelcowax |
| 6% Cyanopropylphenyl | Mid-Polar | A versatile "all-purpose" column suitable for separating volatile organic compounds (VOCs), including esters and alcohols.[11] | DB-624, Rtx-624 |
| 5% Phenyl Polysiloxane | Non-Polar | Separates primarily by boiling point; less ideal for polar esters but can be used.[11] | DB-5, SLB®-5ms |
Troubleshooting Guides
This section provides logical workflows to diagnose and resolve common issues encountered during the analysis of this compound.
Workflow 1: Troubleshooting Low or No Signal
If you are experiencing a significant loss in sensitivity, follow this systematic approach to identify the root cause.
Experimental Protocols & Recommended Parameters
Protocol 1: High-Sensitivity GC-MS Analysis of this compound
This protocol provides a set of optimized starting parameters for the sensitive detection of this compound. Parameters should be further refined based on your specific instrument and sample matrix.
1. Sample Preparation:
-
Prepare standard solutions of this compound by diluting in a high-purity solvent such as ethanol (B145695) or hexane.
-
Ensure sample vials are filled sufficiently to minimize headspace, especially for volatile analytes, and are securely capped.[14]
2. GC-MS Instrument Setup:
-
The following table outlines the recommended starting parameters for a sensitive analysis.
Table 2: Recommended Starting GC-MS Parameters for this compound
| Parameter | Recommended Setting | Rationale & Notes |
|---|---|---|
| GC Inlet | ||
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis.[15][16] |
| Inlet Temperature | 250 °C | A good starting point that ensures efficient vaporization without causing thermal degradation.[2] Adjust as needed. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Constant Flow | ~1.0 - 1.2 mL/min | Provides consistent performance during the temperature program. |
| Splitless Hold Time | 0.75 - 1.5 min | Must be long enough to transfer the sample but short enough to prevent excessive solvent peak tailing.[7] |
| Inlet Liner | Single Taper with Deactivated Glass Wool | Provides a large surface area for volatilization and protects the column.[7][8] |
| GC Oven | ||
| Initial Temperature | 40 °C | A low initial temperature is critical for focusing volatile analytes at the head of the column.[7][8] |
| Initial Hold Time | 2 min | Should match the splitless hold time to ensure proper analyte focusing.[7] |
| Temperature Ramp | 10 °C/min to 220 °C | A moderate ramp rate provides a good balance between analysis time and resolution.[17] |
| Final Hold Time | 2 min | Ensures that all components have eluted from the column. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | A standard temperature for EI sources.[18] |
| Transfer Line Temp. | 240 °C | Should be high enough to prevent condensation of analytes.[14] |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra.[18] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Drastically increases sensitivity by only monitoring ions specific to this compound.[5] |
| Monitored Ions (m/z) | 43, 71, 87, 116 | Predicted key fragments for this compound (C₆H₁₂O₂). m/z 43 ([CH₃CO]⁺), m/z 71 ([C₃H₇CO]⁺), m/z 87 , and the molecular ion m/z 116 . These should be confirmed with a standard injection in full scan mode. |
3. Data Acquisition and Analysis:
-
Inject a known standard to confirm the retention time and optimize the SIM windows.
-
Perform a calibration curve to ensure linearity and determine limits of detection (LOD) and quantification (LOQ).
Workflow 2: General GC-MS Experimental Process
This diagram illustrates the typical workflow for a GC-MS experiment from sample to result.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 3. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. trajanscimed.com [trajanscimed.com]
- 13. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. Optimizing Splitless Injections: Introduction [restek.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. scispace.com [scispace.com]
Resolving peak tailing in HPLC analysis of acetyl butyrate
Welcome to the technical support center for the HPLC analysis of acetyl butyrate (B1204436). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly peak tailing, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it identified?
A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1][2][3] In an ideal chromatogram, peaks have a symmetrical, Gaussian shape. Tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 often indicates peak tailing.[4] This distortion can compromise resolution, affect accurate quantification, and reduce the overall reliability of the method.[1][4]
Q2: Why is my acetyl butyrate peak tailing in reverse-phase HPLC?
A2: Peak tailing for a relatively neutral compound like this compound in reverse-phase HPLC is often due to secondary interactions with the stationary phase, issues with the HPLC system, or problems with the sample and mobile phase. The most common cause is interaction with residual silanol (B1196071) groups on the silica-based column packing material.[1][2][5] Other potential causes include column contamination or degradation, extra-column volume (dead volume), and sample overload.[5][6]
Q3: What are silanol groups and how do they cause peak tailing?
A3: Silanol groups (Si-OH) are present on the surface of silica-based stationary phases used in many HPLC columns.[7] These groups can be acidic and interact with polar functional groups of analytes through hydrogen bonding or ion-exchange mechanisms.[7][8] This secondary retention mechanism, in addition to the primary hydrophobic interaction, can lead to peak tailing, especially for basic compounds.[1][2][9] While this compound is an ester and relatively neutral, it does possess polar carbonyl groups that can interact with active silanol sites.
Q4: Can the mobile phase pH affect the peak shape of this compound?
A4: Yes, the mobile phase pH can influence peak shape, primarily by affecting the ionization state of residual silanol groups on the column.[1][2][10] At a low pH (around 2.5-3.0), silanol groups are protonated and less likely to interact with the analyte, which can significantly improve peak symmetry.[1][2][10] Although this compound itself is not strongly acidic or basic, controlling the silanol activity via pH is a key strategy to prevent peak tailing.
Q5: How does the choice of HPLC column affect peak tailing?
A5: The choice of column is critical in preventing peak tailing. Modern "Type B" silica (B1680970) columns are of higher purity with fewer and less acidic silanol groups compared to older "Type A" columns.[1][11] Additionally, columns that are "end-capped" have had many of the residual silanol groups chemically deactivated, further reducing the potential for secondary interactions.[2][4][6] For polar analytes, polar-embedded or polar-endcapped phases can also provide better peak shapes.[3][4]
Troubleshooting Guide: Resolving this compound Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing in the HPLC analysis of this compound.
Initial Assessment
Before making significant changes to your method, it's important to diagnose the potential cause of the peak tailing. The following flowchart outlines a general troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Detailed Troubleshooting Steps
1. Evaluate the HPLC System for Extra-Column Volume
Extra-column volume, or dead volume, refers to the volume within the HPLC system outside of the column itself where the sample band can spread, leading to broader and tailing peaks.
-
What to check:
-
Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[3]
-
Fittings: Check all fittings to ensure they are properly seated and not creating any voids.[9]
-
Detector Flow Cell: Use a flow cell with an appropriate volume for your analysis.
-
2. Assess the Condition of the HPLC Column
The column is a primary suspect when peak tailing occurs.
-
What to do:
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants.[4] If this doesn't work, consider replacing the column.
-
Column Void: A void at the head of the column can cause peak distortion.[6][10] This can result from pressure shocks or operating at a high pH. Replacing the column is the best solution.[10]
-
Blocked Frit: A partially blocked inlet frit can also lead to poor peak shape.[2] Try back-flushing the column (if the manufacturer's instructions permit) or replace the frit if possible.
-
3. Optimize the Mobile Phase
The composition of the mobile phase is a powerful tool for improving peak shape.
-
Key Parameters to Adjust:
-
pH: Lowering the pH of the mobile phase to between 2.5 and 3.0 can suppress the ionization of residual silanol groups, thereby reducing their interaction with this compound.[1][2]
-
Buffer Concentration: Ensure your mobile phase is adequately buffered to maintain a consistent pH. A buffer concentration of 10-25 mM is typically sufficient.[6][10]
-
Mobile Phase Additives: While less common for neutral compounds, in persistent cases of tailing, a small amount of a competing base like triethylamine (B128534) (TEA) can be added to the mobile phase to block active silanol sites.[1][11] However, this can shorten column lifetime.[11]
-
4. Review Sample Preparation and Injection
The way the sample is prepared and introduced to the system can also impact peak shape.
-
What to consider:
-
Sample Solvent: Ideally, the sample should be dissolved in the initial mobile phase. Using a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Sample Concentration (Overload): Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak tailing.[5][6] To check for this, dilute your sample and see if the peak shape improves.[6]
-
The following diagram illustrates the interaction between this compound and the stationary phase, a common cause of peak tailing.
Caption: Interaction of this compound with the stationary phase.
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH to Reduce Peak Tailing
Objective: To determine the optimal mobile phase pH for symmetrical this compound peaks.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid (for pH adjustment)
Procedure:
-
Prepare Mobile Phases: Prepare a series of mobile phases with a fixed organic-to-aqueous ratio (e.g., 50:50 acetonitrile:water). Adjust the pH of the aqueous portion to 7.0, 4.5, 3.0, and 2.5 using a dilute acid.
-
Equilibrate the Column: Equilibrate the column with the pH 7.0 mobile phase for at least 20 column volumes.
-
Inject Standard: Inject a standard solution of this compound and record the chromatogram.
-
Calculate Asymmetry Factor: Calculate the asymmetry factor for the this compound peak.
-
Repeat for Other pHs: Repeat steps 2-4 for each of the prepared mobile phases, moving from highest to lowest pH.
-
Analyze Results: Compare the asymmetry factors obtained at each pH to determine the optimal condition.
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase pH | Retention Time (min) | Asymmetry Factor (As) |
| 7.0 | 5.8 | 1.8 |
| 4.5 | 5.5 | 1.5 |
| 3.0 | 5.2 | 1.2 |
| 2.5 | 5.1 | 1.1 |
Note: The data in this table is illustrative and will vary depending on the specific column and HPLC system used.
Protocol 2: Column Cleaning and Regeneration
Objective: To remove strongly retained contaminants from the C18 column that may be causing peak tailing.
Procedure (for a standard 4.6 mm ID column):
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Flush with Mobile Phase (No Buffer): Flush the column with the same mobile phase composition but without any buffer salts for 20-30 minutes.
-
Flush with Water: Flush with 100% HPLC-grade water for 20-30 minutes.
-
Flush with Isopropanol (B130326): Flush with 100% isopropanol for 30 minutes.
-
Flush with Hexane (B92381) (Optional, for very non-polar contaminants): If you suspect highly non-polar contaminants, flush with hexane for 30 minutes, followed by isopropanol for 30 minutes.
-
Re-equilibrate: Re-equilibrate the column with your mobile phase, starting with a high organic composition and gradually decreasing to your initial conditions.
By following these troubleshooting steps and experimental protocols, you can systematically identify and resolve the cause of peak tailing in your HPLC analysis of this compound, leading to more accurate and reliable results.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. lctsbible.com [lctsbible.com]
- 9. support.waters.com [support.waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
Technical Support Center: Enhancing the Shelf-Life of Acetyl Butyrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the shelf-life of acetyl butyrate (B1204436). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling, storage, and analysis of acetyl butyrate.
Question: I am observing a decrease in the purity of my this compound sample over time. What could be the cause?
Answer: The most common cause of degradation in this compound is hydrolysis, where the ester bond is cleaved by water. This reaction is catalyzed by the presence of acids or bases and results in the formation of acetic acid and butanol. The rate of hydrolysis is influenced by several factors including temperature, pH, and the presence of moisture.
To troubleshoot this issue:
-
Verify Storage Conditions: Ensure that this compound is stored in a tightly sealed container in a cool, dry place, away from direct light.
-
Check for Contaminants: The presence of acidic or basic impurities can accelerate degradation. Ensure all glassware and equipment are clean and dry before use.
-
Solvent Purity: If this compound is in a solution, ensure the solvent is anhydrous and free of acidic or basic contaminants.
Question: My experimental results using this compound are inconsistent. What are the potential sources of variability?
Answer: Inconsistent results can stem from the degradation of this compound or variations in experimental conditions.
To troubleshoot this issue:
-
Confirm Sample Integrity: Before each experiment, it is advisable to confirm the purity of the this compound sample, especially if it has been stored for an extended period. A quick purity check using chromatography can be beneficial.
-
Control Environmental Factors: Temperature and humidity fluctuations in the laboratory can affect the stability of this compound. Conduct experiments in a controlled environment.
-
Standardize Procedures: Ensure that all experimental parameters, including incubation times, concentrations, and pH, are kept consistent across all experiments.
Question: I have difficulty dissolving this compound in my aqueous formulation. What can I do?
Answer: this compound has limited solubility in water. To improve its solubility, you can:
-
Use Co-solvents: Employing a co-solvent system, such as using a small amount of a water-miscible organic solvent like ethanol, can help dissolve this compound in an aqueous medium. However, ensure the co-solvent is compatible with your experimental system.
-
Formulate as an Emulsion: For some applications, creating an emulsion can be an effective way to disperse this compound in an aqueous phase. This typically requires the use of surfactants or emulsifying agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of the ester bond by water to yield acetic acid and butanol. The reaction can be catalyzed by both acids and bases.
Q2: What are the ideal storage conditions for this compound?
A2: To maximize its shelf-life, this compound should be stored in a tightly sealed container to protect it from moisture. It should be kept in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can catalyze its hydrolysis. The rate of hydrolysis is generally lowest at a near-neutral pH. Therefore, for aqueous solutions, buffering the system to a neutral pH can help enhance stability.
Q4: Can temperature impact the shelf-life of this compound?
A4: Yes, higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of this compound. Therefore, storing this compound at lower temperatures will help to prolong its shelf-life.
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: Stability-indicating chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are ideal for assessing the stability of this compound. These methods can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity over time.
Data Presentation
The following table summarizes the key factors influencing the stability of this compound and recommended control measures.
| Factor | Influence on Stability | Recommended Control Measures |
| Moisture | Promotes hydrolysis | Store in tightly sealed, moisture-proof containers. Use desiccants if necessary. |
| pH | Acidic and basic conditions catalyze hydrolysis | Maintain solutions at a near-neutral pH. Use appropriate buffer systems. |
| Temperature | Higher temperatures accelerate degradation | Store at cool or refrigerated temperatures as recommended. Avoid temperature fluctuations. |
| Light | Can potentially induce photolytic degradation | Store in amber-colored or opaque containers to protect from light exposure. |
| Oxidizing Agents | May lead to oxidative degradation | Store away from strong oxidizing agents. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method to monitor the degradation of this compound.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products (acetic acid and butanol).
Materials:
-
This compound Reference Standard
-
Acetic Acid Reference Standard
-
Butanol Reference Standard
-
HPLC-grade Acetonitrile (B52724)
-
HPLC-grade Water
-
Phosphoric Acid (for pH adjustment)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Instrumentation:
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v). Adjust the pH of the aqueous component to approximately 3.0 with phosphoric acid. The exact ratio and pH may need to be optimized.
-
Standard Solution Preparation: Prepare individual standard solutions of this compound, acetic acid, and butanol in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (pH 3.0), isocratic or gradient elution
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (may require optimization)
-
Injection Volume: 20 µL
-
-
Method Development: Inject the individual standard solutions to determine their retention times. Then, inject a mixed standard solution to ensure adequate separation between the peaks of this compound, acetic acid, and butanol. Adjust the mobile phase composition and/or gradient profile as necessary to achieve baseline separation.
-
Forced Degradation Study: To confirm the stability-indicating nature of the method, subject a solution of this compound to forced degradation conditions (e.g., acid, base, heat, oxidation, and light exposure). Analyze the stressed samples using the developed HPLC method to ensure that the degradation products do not co-elute with the parent peak.
Protocol 2: Accelerated Stability Study of this compound
This protocol describes how to conduct an accelerated stability study to predict the long-term shelf-life of this compound.
Objective: To evaluate the stability of this compound under accelerated storage conditions.
Materials:
-
This compound sample
-
Appropriate stability containers (e.g., sealed glass vials)
Instrumentation:
-
Stability chambers capable of maintaining controlled temperature and humidity (e.g., 40°C / 75% RH)
-
Validated stability-indicating analytical method (e.g., HPLC method from Protocol 1)
Methodology:
-
Sample Preparation: Place the this compound sample into the stability containers and seal them.
-
Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples using a validated stability-indicating method to determine the purity of this compound and quantify any degradation products.
-
Data Evaluation: Plot the concentration of this compound as a function of time. This data can be used to determine the degradation kinetics and estimate the shelf-life under normal storage conditions using the Arrhenius equation.
Mandatory Visualization
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for a typical stability testing study.
Troubleshooting unexpected side reactions with acetyl butyrate
Technical Support Center: Acetyl Butyrate (B1204436) & Related Compounds
Welcome to the technical support center for acetyl butyrate and related butyrate derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental outcomes. The following guides and FAQs address common issues, from chemical synthesis side reactions to unanticipated biological effects.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected changes in histone acetylation after applying my butyrate compound. What is the likely cause?
A1: This is a well-documented effect. Butyrate is a known Histone Deacetylase (HDAC) inhibitor. Its primary mechanism involves increasing the acetylation of histone proteins, which alters chromatin structure and gene expression. If your compound is a butyrate ester or a prodrug designed to release butyrate, the "side reaction" you are observing is likely its primary biological function.
-
Mechanism: Butyrate inhibits the activity of Class I and II HDACs, leading to a global increase in histone acetylation.
-
Troubleshooting:
-
Confirm Butyrate Release: Ensure your compound is releasing butyrate as expected. This can be verified by analyzing cell lysates or culture media via HPLC-MS/MS.
-
Dose-Response Analysis: Perform a dose-response experiment to see if the level of histone acetylation correlates with the concentration of your compound.
-
Positive Control: Use sodium butyrate as a positive control to compare the magnitude of the effect.
-
"HDAC_Inactive"
Technical Support Center: Scaling Up Acetyl Butyrate Synthesis
Welcome to the Technical Support Center for the synthesis of acetyl butyrate (B1204436). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important esterification reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist you in overcoming common challenges and achieving efficient, high-yield production of acetyl butyrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the Fischer esterification of butyric acid with acetic anhydride (B1165640) or acetic acid, and enzymatic catalysis. Fischer esterification typically employs a strong acid catalyst like sulfuric acid.[1][2] Enzymatic synthesis, often utilizing lipases, offers a greener alternative with high specificity.[3]
Q2: What is the primary challenge when scaling up Fischer esterification of this compound?
A2: A primary challenge is the reversible nature of the esterification reaction.[4] To drive the reaction towards the product (this compound) and achieve high yields, the water byproduct must be continuously removed.[4] This is often accomplished through techniques like azeotropic distillation using a Dean-Stark apparatus.[4]
Q3: How can I improve the yield and purity of my scaled-up this compound synthesis?
A3: To improve yield, use an excess of one reactant, typically the less expensive one (e.g., acetic acid).[4] For purity, careful control of reaction temperature is crucial to prevent side reactions. Post-reaction, a multi-step purification process involving neutralization, washing, and fractional distillation is essential to remove unreacted starting materials, catalyst, and byproducts.
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4: Key safety precautions include working in a well-ventilated area or fume hood, especially when using volatile and corrosive reagents like acetic anhydride and sulfuric acid. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, is mandatory. When scaling up, be mindful of the exothermic nature of the reaction and ensure adequate cooling capacity to maintain temperature control.
Q5: Can I reuse the catalyst in my reaction?
A5: The reusability of the catalyst depends on the type used. Homogeneous catalysts like sulfuric acid are difficult to recover and reuse. However, solid acid catalysts or immobilized enzymes can often be recovered by filtration and reused for multiple reaction cycles, which is a significant advantage in large-scale production.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction due to equilibrium | Use a Dean-Stark trap or molecular sieves to remove water as it forms.[4] | Shift in equilibrium towards product formation, increasing yield. |
| Increase the molar ratio of one reactant (e.g., 1.2:1 acetic acid to butanol).[5] | Drives the reaction forward, increasing the conversion of the limiting reagent. | |
| Insufficient catalyst activity | Increase the catalyst loading (e.g., from 1% to 2% w/w of total reactants). | Enhanced reaction rate and higher conversion within the desired timeframe. |
| Ensure the catalyst is not deactivated. Use fresh or properly stored catalyst. | Consistent and optimal catalytic activity. | |
| Sub-optimal reaction temperature | Optimize the reaction temperature. For Fischer esterification, a temperature of 80-120°C is common.[2] | Increased reaction rate without promoting side reactions or decomposition. |
| Reaction time is too short | Monitor the reaction progress using TLC or GC. Extend the reaction time until the limiting reactant is consumed.[6] | Reaction proceeds to completion, maximizing the yield. |
Issue 2: Product Purity is Below Specification
Possible Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Presence of unreacted starting materials | After the reaction, quench with a saturated sodium bicarbonate solution to neutralize excess acid. | Removal of acidic impurities. |
| Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether). | Separation of the ester from water-soluble impurities. | |
| Inefficient purification | Use fractional distillation to separate this compound from unreacted butanol and other volatile impurities. | High purity this compound is obtained as the distillate at its known boiling point. |
| Formation of side products | Lower the reaction temperature to minimize side reactions like ether formation from the alcohol. | Reduced formation of impurities, leading to a cleaner crude product. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound on a 1 mole scale.
Materials:
-
n-Butanol (1 mol, 74.12 g)
-
Acetic Anhydride (1.2 mol, 122.5 g)
-
Concentrated Sulfuric Acid (H₂SO₄, 2 mL)
-
Toluene (for azeotropic removal of water)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
Equipment:
-
2 L three-necked round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Reflux condenser
-
Dean-Stark apparatus
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation setup
Procedure:
-
Reaction Setup: Assemble the 2 L three-necked round-bottom flask with a heating mantle, magnetic stirrer, reflux condenser, and a Dean-Stark trap filled with toluene.
-
Charging Reactants: To the flask, add n-butanol and acetic anhydride. Begin stirring the mixture.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirring mixture. The reaction is exothermic, so control the addition rate to maintain a manageable temperature.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-6 hours).
-
Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ evolution will cause pressure buildup.
-
Workup - Extraction: Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with saturated sodium chloride solution (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 142-144°C.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
Validation & Comparative
Validating the Synthesis of Acetyl Butyrate: A Comparative Guide to NMR and Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise synthesis and validation of chemical compounds are paramount. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the validation of acetyl butyrate (B1204436), also known as acetic butyric anhydride (B1165640). Detailed experimental protocols and comparative data are presented to aid in the selection of appropriate analytical methods.
Introduction
Acetyl butyrate (acetic butyric anhydride) is a mixed anhydride of acetic acid and butyric acid. Its synthesis is a fundamental reaction in organic chemistry, often serving as a model for the formation of more complex anhydride structures. Accurate validation of its synthesis is crucial to ensure purity and confirm the desired chemical structure, which is vital for its application in various research and development settings. This guide explores the common synthetic routes and focuses on the validation of the final product using two powerful analytical techniques: NMR spectroscopy and mass spectrometry.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. Two common laboratory-scale procedures are detailed below.
Method 1: Reaction of Butyric Acid with Acetyl Chloride
This method involves the nucleophilic acyl substitution of butyric acid with acetyl chloride. The lone pair of electrons on the oxygen of the carboxyl group of butyric acid attacks the electrophilic carbonyl carbon of acetyl chloride. The subsequent loss of a proton and a chloride ion yields the mixed anhydride.
Method 2: Reaction of Acetic Anhydride with Butyric Acid
In this equilibrium-driven reaction, acetic anhydride reacts with butyric acid, typically in the presence of a catalyst, to form this compound, with acetic acid as a byproduct. To drive the reaction towards the desired product, reaction conditions such as temperature and reactant ratios must be carefully controlled.
Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the validation of this compound.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
Data Acquisition: Record the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C spectrum, a proton-decoupled experiment is typically performed.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Expected Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of similar anhydride structures.[1][2]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (acetyl) | ~2.2 | Singlet | 3H |
| CH₂ (butyryl, α to C=O) | ~2.5 | Triplet | 2H |
| CH₂ (butyryl, β to C=O) | ~1.7 | Sextet | 2H |
| CH₃ (butyryl, γ to C=O) | ~1.0 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (acetyl) | ~168 |
| C=O (butyryl) | ~171 |
| CH₂ (butyryl, α to C=O) | ~35 |
| CH₂ (butyryl, β to C=O) | ~18 |
| CH₃ (butyryl, γ to C=O) | ~13 |
| CH₃ (acetyl) | ~22 |
Validation by Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the synthesized this compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable method, such as electron ionization (EI) or chemical ionization (CI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Expected Fragmentation Pattern
Upon ionization, the molecular ion of this compound ([C₆H₁₀O₃]⁺˙) is expected to have an m/z of 130. The fragmentation pattern will be characteristic of a mixed anhydride.[3][4]
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion |
| 130 | [CH₃CO-O-COCH₂CH₂CH₃]⁺˙ (Molecular Ion) |
| 87 | [CH₃CH₂CH₂CO]⁺ (Butyryl cation) |
| 71 | [CH₃CH₂CH₂]⁺ (Propyl cation) |
| 43 | [CH₃CO]⁺ (Acetyl cation) |
Comparison of Validation Methods
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measures the mass-to-charge ratio of ionized molecules and their fragments. |
| Information Provided | Detailed structural information, including connectivity and stereochemistry. | Molecular weight, elemental composition, and structural information from fragmentation. |
| Sample Requirement | Milligram quantities. | Microgram to nanogram quantities. |
| Sample State | Solution. | Gas or liquid. |
| Destructive? | No. | Yes. |
| Key for Validation | Confirms the precise arrangement of atoms and functional groups. | Confirms the molecular weight and provides evidence of key structural motifs. |
Visualizing the Workflow and Analysis
The following diagrams illustrate the synthesis and validation workflow for this compound.
Caption: Synthesis and validation workflow for this compound.
Caption: Workflow for NMR analysis of this compound.
Caption: Workflow for mass spectrometry analysis of this compound.
Conclusion
Both NMR spectroscopy and mass spectrometry are indispensable tools for the validation of this compound synthesis. NMR provides unparalleled detail regarding the molecular structure, confirming the correct connectivity of the acetyl and butyryl groups. Mass spectrometry complements this by unequivocally determining the molecular weight and providing characteristic fragmentation patterns that serve as a structural fingerprint. For comprehensive and unambiguous validation, a combined approach utilizing both techniques is highly recommended. This ensures the identity and purity of the synthesized this compound, meeting the rigorous standards of scientific research and development.
References
A Comparative Analysis of the Cell Permeability of Acetyl Butyrate and Ethyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Predictive Comparison of Cell Permeability
The passive diffusion of small molecules across a cell membrane is largely governed by two key physicochemical parameters: lipophilicity (often expressed as the logarithm of the partition coefficient, LogP) and molecular weight. Generally, higher lipophilicity and lower molecular weight are favorable for enhanced cell permeability.
Based on the available data for acetyl butyrate (B1204436) and ethyl butyrate, a clear prediction of their relative cell permeability can be established. Ethyl butyrate is predicted to have superior cell permeability compared to acetyl butyrate. This is attributed to its lower molecular weight and higher lipophilicity. The presence of an additional acetyl group in this compound increases its molecular weight and appears to decrease its lipophilicity, both of which are expected to impede its passive diffusion across the lipid bilayer of a cell membrane.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound and ethyl butyrate, which form the basis for the permeability prediction.
| Property | This compound (Acetyl Butanoate) | Ethyl Butyrate (Ethyl Butanoate) |
| Molecular Formula | C₆H₁₀O₃ | C₆H₁₂O₂ |
| Molecular Weight ( g/mol ) | 130.14[1] | 116.16[2][3] |
| Lipophilicity (XLogP3) | 0.7[1] | 1.3[2] |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
To experimentally validate the predicted differences in cell permeability between this compound and ethyl butyrate, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a recommended in vitro method. PAMPA is a high-throughput assay that assesses the ability of a compound to passively diffuse across an artificial lipid membrane, mimicking the lipid bilayer of a cell.
Objective: To determine the effective permeability coefficient (Pe) of this compound and ethyl butyrate.
Materials:
-
96-well PAMPA plate sandwich system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (this compound and ethyl butyrate)
-
Reference compounds (high and low permeability controls)
-
Plate reader for quantification (e.g., UV-Vis spectrophotometer or LC-MS)
Procedure:
-
Preparation of the Artificial Membrane:
-
Carefully coat the membrane of the donor plate wells with the artificial membrane solution.
-
Allow the solvent to evaporate, leaving a uniform lipid layer.
-
-
Preparation of Solutions:
-
Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions with PBS to the desired final concentration in the donor plate. The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting membrane integrity.
-
-
Assay Execution:
-
Fill the acceptor plate wells with fresh PBS.
-
Add the compound solutions to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate to form the PAMPA sandwich.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
-
Calculation of Permeability:
-
The effective permeability coefficient (Pe) is calculated using the following equation:
Where:
-
Ca(t) is the compound concentration in the acceptor well at time t
-
Cequ is the equilibrium concentration
-
VA is the volume of the acceptor well
-
VD is the volume of the donor well
-
A is the area of the membrane
-
t is the incubation time
-
-
Visualizing the Concepts
To further clarify the processes and concepts discussed, the following diagrams are provided.
References
A Comparative Guide to the Biological Activities of Acetyl Butyrate Prodrugs and Sodium Butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of sodium butyrate (B1204436) and its acetylated prodrugs, focusing on their efficacy as anti-cancer agents. We will delve into their mechanisms of action, supported by experimental data on histone deacetylase (HDAC) inhibition and effects on cancer cell viability. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a comprehensive understanding.
Introduction
Sodium butyrate, a short-chain fatty acid produced by gut microbiota, is a well-documented histone deacetylase (HDAC) inhibitor with known anti-proliferative and pro-apoptotic effects on cancer cells. However, its therapeutic application is often limited by its rapid metabolism and challenges in achieving effective intracellular concentrations. To overcome these limitations, various prodrugs have been developed, including acetylated forms designed to enhance cellular uptake and subsequent intracellular release of butyric acid. This guide focuses on comparing the biological activity of sodium butyrate with its prodrugs, specifically tributyrin (B1683025) and pivaloyloxymethyl butyrate (AN-9), which serve as examples of acetylated butyrate derivatives.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the inhibitory concentrations (IC50) of sodium butyrate and its prodrugs on cancer cell viability and HDAC activity.
Table 1: Comparative IC50 Values for Cancer Cell Viability
| Compound | Cell Line | Assay Duration | IC50 (mM) | Reference |
| Sodium Butyrate | HCT-116 (Colon Cancer) | 48 hours | 0.91 | [1] |
| HCT-116 (Colon Cancer) | 72 hours | 0.86 | [2] | |
| HT-29 (Colon Cancer) | 6 days | 2.2 | [3] | |
| Caco-2 (Colon Cancer) | 72 hours | 2.15 | [2] | |
| MDA-MB-468 (Breast Cancer) | 72 hours | 3.1 | [4] | |
| Tributyrin | HT-29 (Colon Cancer) | 6 days | 1.0 | [3] |
| SGC-7901 (Gastric Cancer) | 72 hours | 2.0 | [5] | |
| HCT-116 (Colon Cancer) | 24 hours | 4.94 | [6] | |
| Pivaloyloxymethyl Butyrate (AN-9) | WEHI (Myelomonocytic Leukemia) | Not Specified | More potent than butyric acid | [7][8] |
| 3LLD122 (Lung Carcinoma) | Not Specified | More potent than butyric acid | [7] |
Table 2: Comparative IC50 Values for HDAC Inhibition
| Compound | HDAC Isoform(s) | IC50 (mM) | Reference |
| Sodium Butyrate | HDAC1 | 0.3 | |
| HDAC2 | 0.4 | ||
| HDAC7 | 0.3 | ||
| Total HDACs (noncompetitive) | 0.80 | [9] | |
| Tributyrin | Broadly acting HDAC inhibitor | Activity confirmed, specific IC50 not provided | [10][11][12] |
| Pivaloyloxymethyl Butyrate (AN-9) | Class I and IIa HDACs | Activity confirmed, specific IC50 not provided |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., sodium butyrate, tributyrin) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the activity of histone deacetylases using a fluorogenic substrate.
Protocol:
-
Reagent Preparation: Prepare the HDAC substrate, developer, and assay buffer as per the manufacturer's instructions (e.g., Epigenase HDAC Activity/Inhibition Direct Assay Kit).
-
Reaction Setup: In a 96-well microplate, add the nuclear extract or purified HDAC enzyme to the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells designated for inhibition testing. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Developing: Stop the reaction by adding the developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. The IC50 value for HDAC inhibition can then be determined.
Mandatory Visualization
Butyrate-Induced Apoptosis Signaling Pathway
Caption: Butyrate induces apoptosis via HDAC inhibition and the mitochondrial pathway.
Butyrate-Induced Cell Cycle Arrest Pathway
Caption: Butyrate mediates G1 phase cell cycle arrest by upregulating p21.
Conclusion
The data presented in this guide indicate that while sodium butyrate is an effective agent for inhibiting cancer cell growth and HDAC activity, its acetylated prodrugs, such as tributyrin and pivaloyloxymethyl butyrate (AN-9), offer enhanced potency. This increased efficacy is likely attributable to improved cellular uptake and sustained intracellular release of the active butyrate molecule. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in the field of cancer biology and drug development, facilitating further investigation into the therapeutic potential of butyrate and its derivatives.
References
- 1. Butyrate Inhibits Cancerous HCT116 Colon Cell Proliferation but to a Lesser Extent in Noncancerous NCM460 Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tributyrin induces growth inhibitory and differentiating effects on HT-29 colon cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Tributyrin inhibits human gastric cancer SGC-7901 cell growth by inducing apoptosis and DNA synthesis arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Effect of the cytostatic butyric acid pro-drug, pivaloyloxymethyl butyrate, on the tumorigenicity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the cytostatic butyric acid pro-drug, pivaloyloxymethyl butyrate, on the tumorigenicity of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Dietary tributyrin, an HDAC inhibitor, promotes muscle growth through enhanced terminal differentiation of satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary tributyrin, an HDAC inhibitor, promotes muscle growth through enhanced terminal differentiation of satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Quantification of Acetyl Butyrate Using Internal Standards
For researchers, scientists, and drug development professionals, the precise and accurate quantification of short-chain fatty acids (SCFAs) like acetyl butyrate (B1204436) (commonly known as butyrate) is critical for understanding its role in various physiological and pathological processes. This guide provides a comparative overview of analytical methodologies for the quantification of acetyl butyrate, with a focus on the use of internal standards to ensure data reliability. Experimental data from various studies are presented to support the comparison.
Analytical Methodologies: A Comparative Overview
The two predominant analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The use of an internal standard is crucial in both methods to correct for variations during sample preparation and analysis.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful and widely used method for the analysis of volatile and semi-volatile compounds. For SCFAs like butyrate, derivatization is often employed to increase their volatility and improve chromatographic separation.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity and can often analyze SCFAs without derivatization, simplifying sample preparation.[3][4] This technique is particularly advantageous for complex biological matrices.[3][4]
The Role and Choice of Internal Standards
An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample.[1] It should also exhibit similar extraction efficiency and chromatographic behavior. For butyrate quantification, both stable isotope-labeled internal standards (SIL-IS) and other structurally similar short-chain fatty acids are commonly used.
-
Stable Isotope-Labeled Internal Standards: Deuterated analogs of butyric acid, such as Butyric-d4 acid, are considered the gold standard for quantitative analysis.[5] They co-elute with the analyte and have nearly identical chemical and physical properties, allowing for accurate correction of matrix effects and other sources of variability.[5]
-
Other Short-Chain Fatty Acids: Compounds like 2-ethylbutyric acid are also utilized as internal standards due to their chemical similarity and distinct chromatographic retention from butyrate.[1][6]
Quantitative Data Comparison
The following tables summarize the performance of different analytical methods for butyrate quantification using various internal standards, as reported in the literature.
Table 1: Performance of LC-MS/MS Methods for Butyrate Quantification
| Internal Standard | Linearity (r²) | Precision (CV%) | Accuracy (%) | LOD/LOQ (µM) | Reference |
| Isotopically Labeled Butyrate | > 0.998 | Intra-day: <12, Inter-day: <20 | 92 - 120 | LOD: 1 | [3][4][5] |
| ¹³C₂-propionic acid | ≥ 0.9997 | < 7 | 85 - 115 | LOQ: 0.39 ng/mL | [7][8] |
| d4-acetic acid, 2-ethylbutyric acid | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Table 2: Performance of GC-MS Methods for Butyrate Quantification
| Internal Standard | Linearity (R²) | Precision (RSD%) | Accuracy (%) | LOD/LOQ (µg/mL) | Reference |
| Deuterated Internal Standards | > 0.99 | 1 - 4.5 | 95 - 117 | Not Specified | [2] |
| 2-Ethylbutyric Acid | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| No Internal Standard (for comparison) | Not Specified | < 15 | within ± 15 | Not Specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for LC-MS/MS and GC-MS quantification of this compound.
Protocol 1: LC-MS/MS Quantification of Butyrate Using an Isotopically Labeled Internal Standard
This method is adapted from a direct LC-MS/MS technique without derivatization.[3][4]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 200 µL of sample (e.g., microbial supernatant), add 10 µL of a 10 µg/mL internal standard mixture containing a ¹³C-labeled butyrate analog.[7][8]
- Acidify the sample by adding a strong acid (e.g., 20 µL of 37% HCl).[8]
- Perform liquid-liquid extraction with 1 mL of diethyl ether by shaking for 20 minutes.[8]
- Centrifuge to separate the phases and transfer the organic layer to a new tube.
- Evaporate the solvent and reconstitute the sample in a suitable mobile phase for injection.
2. LC-MS/MS Instrumentation and Conditions:
- LC System: Agilent 1290 Infinity II UHPLC system or equivalent.[6]
- Column: A porous graphitic carbon (PGC) column, such as Thermo Scientific Hypercarb (50 mm × 2.1 mm, 3 µm), is effective for separating isomeric SCFAs.[4]
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[7]
Protocol 2: GC-MS Quantification of Butyrate Using 2-Ethylbutyric Acid as an Internal Standard
This protocol is based on a method utilizing 2-ethylbutyric acid as the internal standard.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
- To a known amount of sample (e.g., 20-50 mg of freeze-dried fecal sample), add a known volume of a solution containing 2-ethylbutyric acid.[1]
- Acidify the sample with 5.0 M HCl.[1]
- Perform liquid-liquid extraction with an organic solvent such as diethyl ether.[1]
- Vortex and centrifuge to separate the phases.
- Transfer the organic layer for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 5977B GC-MS or equivalent.[1]
- Column: A polar column such as a DB-FFAP (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
- Injector Temperature: 250°C.[1]
- Oven Temperature Program: An initial temperature of 105°C held for 5 minutes, followed by a ramp to 150°C at 10°C/min.[1]
- Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.[2]
Visualizing the Workflow
Diagrams can effectively illustrate the experimental processes.
Caption: General workflow for this compound quantification.
Caption: Comparison of internal standard types.
References
- 1. benchchem.com [benchchem.com]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 8. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Butyrate Antibody Specificity: Cross-Reactivity with Acetyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of butyrate (B1204436) antibodies, with a focus on potential cross-reactivity with acetyl butyrate. Understanding the specificity of these antibodies is critical for the accurate quantification of butyrate in biological samples and for elucidating its role in various physiological and pathological processes. This document outlines the structural basis for potential cross-reactivity, presents a detailed experimental protocol for assessment, and discusses the implications for research in areas such as gut microbiome studies, metabolic diseases, and oncology.
Structural Comparison: Butyrate vs. This compound
The potential for cross-reactivity of an antibody is fundamentally linked to the structural similarity between its target antigen and other molecules. Butyrate (also known as butanoic acid) is a short-chain fatty acid with a four-carbon backbone.[1][2] this compound, on the other hand, is an anhydride (B1165640) formed from acetic acid and butyric acid.[3]
A key structural difference lies in the functional group. Butyrate possesses a carboxyl group (-COOH), which will be deprotonated to a carboxylate (-COO⁻) at physiological pH.[2] this compound, being an acid anhydride, has a different chemical structure and reactivity. The structural dissimilarity, particularly at the carboxyl end where antibodies often recognize epitopes, suggests that a highly specific butyrate antibody should have minimal cross-reactivity with this compound. However, polyclonal antibodies or less specific monoclonal antibodies might recognize the shared butyryl group, leading to potential cross-reactivity.
Experimental Assessment of Cross-Reactivity
To empirically determine the cross-reactivity of a butyrate antibody with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and effective method.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol is adapted from standard butyric acid ELISA kits and can be used to quantify the degree of cross-reactivity.[4][5][6][7]
Objective: To determine the percentage of cross-reactivity of a butyrate antibody with this compound.
Principle: This assay is based on the competitive binding between butyrate and a butyrate-conjugate for a limited number of antibody binding sites. The sample or standard (butyrate or this compound) competes with a fixed amount of butyrate conjugated to an enzyme (like HRP) for binding to the antibody coated on a microplate. The concentration of the analyte is inversely proportional to the color signal.
Materials:
-
Microtiter plate pre-coated with a butyrate-specific antibody
-
Butyrate standard solution
-
This compound solution (to be tested as a competitor)
-
Biotin-conjugated anti-butyrate antibody
-
Avidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 1 M Sulfuric Acid)[4]
-
Wash buffer
-
Assay diluent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, including serial dilutions of the butyrate standard and a range of concentrations for this compound.
-
Standard and Sample Addition: Add 50 µL of the standard (butyrate) or the test competitor (this compound) to the appropriate wells of the microtiter plate.
-
Competitive Reaction: Add 50 µL of a fixed concentration of biotin-conjugated anti-butyrate antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Aspirate and wash the wells three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of Avidin-HRP to each well and incubate for 30 minutes at 37°C.
-
Washing: Aspirate and wash the wells five times with wash buffer.
-
Substrate Reaction: Add 90 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm immediately.
Data Analysis and Interpretation
-
Standard Curve: Generate a standard curve by plotting the absorbance values (OD450) of the butyrate standards against their known concentrations.
-
IC50 Determination: Determine the concentration of butyrate that causes 50% inhibition of the maximum signal (IC50).
-
This compound IC50: Determine the concentration of this compound required to cause 50% inhibition.
-
Cross-Reactivity Calculation: The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Butyrate / IC50 of this compound) x 100
Expected Results and Data Presentation
The quantitative data from the cross-reactivity experiment should be summarized in a clear and structured table.
| Competitor | IC50 (µg/mL) | % Cross-Reactivity |
| Butyrate | Value X | 100% |
| This compound | Value Y | Calculated Value |
A high IC50 value for this compound relative to butyrate will indicate low cross-reactivity, a desirable characteristic for a specific antibody.
Signaling Pathways and Biological Relevance
Butyrate is a biologically significant molecule, primarily known for its role as a histone deacetylase (HDAC) inhibitor.[8][9][10] By inhibiting HDACs, butyrate can modulate gene expression, leading to various cellular effects, including inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory responses.[11]
Butyrate's functions are also mediated through G protein-coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A.[10] These signaling pathways are crucial in regulating intestinal homeostasis, immune responses, and energy metabolism.[10] The accurate measurement of butyrate, without interference from structurally related molecules, is therefore paramount for studies investigating these pathways.
Diagrams
Below are diagrams illustrating the experimental workflow for assessing antibody cross-reactivity and a key signaling pathway influenced by butyrate.
Caption: Experimental workflow for determining antibody cross-reactivity using competitive ELISA.
Caption: Simplified signaling pathway of butyrate as an HDAC inhibitor.
References
- 1. Butyric Acid - Definition, Structure, Properties | Turito [turito.com]
- 2. differencebetween.com [differencebetween.com]
- 3. This compound | C6H10O3 | CID 3085412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Various Species Butyric Acid ELISA Kit [ABIN6960644] - Biological Agents [antibodies-online.com]
- 5. cloud-clone.us [cloud-clone.us]
- 6. BA(Butyric Acid) ELISA Kit – AFG Scientific [afgsci.com]
- 7. BA(Butyric Acid) ELISA Kit [elkbiotech.com]
- 8. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways | MDPI [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
Validating Acetyl Butyrate Purity: A Comparative Guide to Analytical Standards and Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical prerequisite for reliable experimental outcomes and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of acetyl butyrate (B1204436), with a focus on the use of analytical standards. We will delve into the experimental protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their performance characteristics and offering insights into selecting the most suitable method for your analytical needs.
The Role of Analytical Standards
The foundation of accurate purity determination lies in the use of well-characterized analytical standards. A certified reference material (CRM) of acetyl butyrate, with a specified purity, serves as the benchmark against which the sample is compared. For quantitative analysis, especially in complex matrices, a stable isotope-labeled internal standard, such as a deuterated analog of this compound, is often employed to correct for variations in sample preparation and instrument response. The use of these standards ensures the traceability and reliability of the purity assessment.
Experimental Protocols for Purity Validation
The choice of analytical technique for purity validation depends on several factors, including the volatility of the compound, the nature of potential impurities, and the desired level of sensitivity and accuracy. Below are detailed protocols for three commonly employed methods for analyzing this compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for separating volatile and semi-volatile compounds. For this compound, which is a volatile ester, GC-FID is a robust and widely used method for purity analysis.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound analytical standard of known concentration in a suitable solvent (e.g., ethyl acetate).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh the this compound sample to be tested and dissolve it in the same solvent to a known concentration.
-
If using an internal standard, add a constant amount to all standard and sample solutions.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., HP-INNOWAX, 60 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound from potential impurities like residual alcohols or acids.[1]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 2 mL/min).[1]
-
Injector Temperature: 250 °C.[2]
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 10 °C/min.
-
Hold: 5 minutes at 180 °C.
-
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
-
Data Analysis:
-
The purity of the this compound sample is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area percent method).
-
For a more accurate quantification, a calibration curve is generated from the analytical standards, and the concentration of this compound in the sample is calculated. The purity is then expressed as a percentage of the expected concentration.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
While GC is often preferred for volatile esters, HPLC can also be employed, particularly for less volatile impurities or when derivatization is not desirable. Since this compound lacks a strong chromophore, detection is typically performed at low UV wavelengths.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound analytical standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known amount of the this compound sample in the mobile phase.
-
-
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). A small amount of acid, like 0.1% phosphoric acid, may be added to improve peak shape.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity is calculated using the area percent method from the resulting chromatogram.
-
Alternatively, a calibration curve can be constructed from the standards to quantify the this compound concentration and determine its purity.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide a direct and highly accurate determination of purity without the need for a specific reference standard for the analyte itself. Instead, a certified internal standard of a different, stable compound is used.
Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte or impurity signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[5]
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the signals of interest).
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
The purity of the this compound is calculated using the following formula:
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Performance Comparison of Analytical Methods
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the typical performance of GC-FID, HPLC-UV, and qNMR for the analysis of small esters like this compound.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Intrinsic property of nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei. |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (µg/mL range)[6] | High (mg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL to µg/mL range) | Moderate (µg/mL range)[6] | High (mg/mL range) |
| Linearity (R²) | > 0.99[7] | > 0.99[3] | Not applicable (primary method) |
| Precision (%RSD) | < 2%[7] | < 2%[3] | < 1% |
| Accuracy (% Recovery) | 98-102%[8] | 97-103%[3] | 99-101% |
| Sample Throughput | High | High | Moderate |
| Cost (Instrument) | Moderate | Moderate | High |
| Primary Method | No | No | Yes |
Visualizing the Purity Validation Workflow
The following diagram illustrates the general workflow for validating the purity of this compound using an analytical standard.
Purity Validation Workflow
Conclusion: Choosing the Right Method
GC-FID is an excellent choice for routine purity analysis of this compound due to its high sensitivity, robustness, and cost-effectiveness. It is particularly well-suited for identifying and quantifying volatile impurities.
HPLC-UV offers a viable alternative, especially when dealing with non-volatile impurities or when a GC system is unavailable. However, its sensitivity for a weakly UV-absorbing compound like this compound is lower than GC-FID.
qNMR stands out as a primary and highly accurate method for purity determination. Although it has lower sensitivity and higher instrumentation costs, it provides a direct measure of purity without the need for a specific this compound reference standard, making it invaluable for the certification of new batches of material and for resolving discrepancies between other methods.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the expected purity level, the nature of potential impurities, and the available instrumentation. For comprehensive characterization, a combination of chromatographic and spectroscopic techniques is often employed.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. aurigeneservices.com [aurigeneservices.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
In Vitro Efficacy of Butyrate Prodrugs: A Comparative Analysis of Tributyrin and Acetyl Butyrate
For Immediate Release
A detailed comparison of the in vitro performance of two butyrate (B1204436) prodrugs, tributyrin (B1683025) and acetyl butyrate, reveals significant data available for tributyrin's anti-cancer effects, while comparable data for this compound remains elusive in publicly accessible research. This guide provides a comprehensive overview of tributyrin's in vitro efficacy, supported by experimental data, and highlights the current knowledge gap regarding this compound.
Butyrate, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor that plays a crucial role in cell cycle arrest, differentiation, and apoptosis of cancer cells.[1] However, its clinical application is limited by its rapid metabolism and poor pharmacokinetic profile. Prodrugs like tributyrin are designed to overcome these limitations by delivering butyrate more effectively to target cells.[2]
Tributyrin: A Profile of In Vitro Efficacy
Tributyrin, a triglyceride analog of butyrate, has been the subject of numerous in vitro studies demonstrating its potential as an anti-cancer agent. It acts as a prodrug, releasing butyric acid upon hydrolysis by intracellular lipases.
Quantitative Analysis of Tributyrin's In Vitro Effects
The following tables summarize the key quantitative data from various in vitro studies on tributyrin and its active metabolite, butyrate.
Table 1: IC50 Values of Tributyrin and Sodium Butyrate in Colon Cancer Cell Lines
| Cell Line | Compound | Incubation Time | IC50 (mM) |
| HT-29 | Tributyrin | 6 days | 1.0 |
| HT-29 | Sodium Butyrate | 6 days | 2.2 |
| HCT116 | Butyrate | 24 hours | 1.14 |
| HCT116 | Butyrate | 48 hours | 0.83 |
| HCT116 | Butyrate | 72 hours | 0.86 |
| Caco-2 | Butyrate | 72 hours | 2.15 |
Table 2: Effect of Tributyrin on Cell Viability in Porcine Intestinal Epithelial Cells (IPEC-J2)
| Compound | Concentration (mM) | Cell Viability (%) |
| Tributyrin | 0.5 | Tendency to increase |
| Tributyrin | 1 | Tendency to increase |
| Tributyrin | 2 | Tendency to increase |
| Butyric Acid | 0.5 - 4 | No difference |
| Sodium Butyrate | 2 | Increased |
| Sodium Butyrate | 4 | Increased |
Note: In this study, lower doses of tributyrin tended to increase the proliferation of IPEC-J2 cells, while higher concentrations of sodium butyrate significantly increased cell proliferation.[3]
This compound: An Overview
Despite extensive searches, publicly available literature lacks specific quantitative in vitro efficacy data for this compound comparable to that of tributyrin. While the biological activities of various butyrate derivatives and prodrugs have been investigated, detailed experimental results, such as IC50 values or specific effects on cancer cell lines, for this compound are not readily found in the accessed scientific databases. Therefore, a direct data-driven comparison of the in vitro efficacy of this compound and tributyrin is not possible at this time.
Mechanism of Action: The Role of Butyrate as an HDAC Inhibitor
The primary mechanism of action for both tributyrin and, presumably, this compound, is the delivery of butyrate, which functions as a potent inhibitor of histone deacetylases (HDACs).[1] HDAC inhibition leads to the hyperacetylation of histones, altering chromatin structure and leading to the transcription of genes involved in cell cycle arrest, apoptosis, and differentiation.[4]
Signaling Pathway of Butyrate-Induced Cell Cycle Arrest
Butyrate has been shown to induce cell cycle arrest in the G0/G1 phase in a dose-dependent manner in various cancer cell lines.[1] This is often mediated through the upregulation of cell cycle inhibitors like p21.[5]
Caption: Butyrate-induced G1 cell cycle arrest pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., IPEC-J2, HCT116) in 96-well plates at a density of 5 x 10³ cells/mL.[3]
-
Treatment: After cell adherence, treat with various concentrations of the test compounds (e.g., tributyrin, butyric acid, sodium butyrate).[3]
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with the test compounds and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable assay (e.g., BCA assay).
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p21, Rb, c-myc), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[5]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow for In Vitro Efficacy Testing
Caption: General workflow for in vitro efficacy testing.
Conclusion
Tributyrin has demonstrated significant in vitro efficacy as a prodrug of butyrate, effectively inhibiting the growth of various cancer cell lines. Its mechanism of action through HDAC inhibition is well-supported by existing research. In contrast, there is a notable absence of comparable in vitro efficacy data for this compound in the public domain. This knowledge gap underscores the need for further research to fully characterize the potential of this compound as a therapeutic agent and to enable a direct, evidence-based comparison with other butyrate prodrugs like tributyrin. Researchers and drug development professionals are encouraged to consider these findings when evaluating butyrate-based therapeutic strategies.
References
- 1. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel anticancer prodrugs of butyric acid. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apoptotic death in adenocarcinoma cell lines induced by butyrate and other histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Butyrate Esters: Acetyl Butyrate, Tributyrin, and Other Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of acetyl butyrate (B1204436) and other common butyrate esters, focusing on their physicochemical properties, biological activities, and pharmacokinetic profiles. Butyrate, a short-chain fatty acid, is a key metabolite of gut microbiota with recognized therapeutic potential, including anti-inflammatory and anti-cancer effects. However, its clinical application is limited by its rapid metabolism and unpleasant odor. Butyrate esters are prodrugs designed to overcome these limitations. This document summarizes available experimental data to facilitate a comparative understanding of these compounds.
Overview of Butyrate and its Esters
Butyrate exerts its biological effects primarily through two main mechanisms: inhibition of histone deacetylases (HDACs) and signaling through G-protein coupled receptors (GPCRs). As an HDAC inhibitor, butyrate can modulate gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. Its anti-inflammatory properties are partly mediated by the inhibition of the NF-κB signaling pathway.[1][2] Butyrate esters are designed to mask the unfavorable properties of butyric acid and to control its release and systemic delivery.
Physicochemical Properties
A comparative summary of the key physicochemical properties of selected butyrate esters is presented in Table 1. These properties influence their formulation, delivery, and biological activity.
Table 1: Physicochemical Properties of Butyrate Esters
| Property | Acetyl Butyrate | Tributyrin (B1683025) | Ethyl Butyrate | Sodium Butyrate |
| Molecular Formula | C₆H₁₀O₃[3] | C₁₅H₂₆O₆[4] | C₆H₁₂O₂[5] | C₄H₇NaO₂[6] |
| Molecular Weight ( g/mol ) | 130.14 | 302.36 | 116.16 | 110.09 |
| Appearance | Data not available | Oily liquid | Colorless liquid with a fruity odor[7] | White, crystalline solid with an unpleasant odor[8] |
| Solubility | Data not available | Insoluble in water | Soluble in propylene (B89431) glycol, paraffin (B1166041) oil, and kerosene[7] | Water-soluble[8] |
| CAS Number | 69669-43-8[3] | 60-01-5 | 105-54-4 | 156-54-7 |
Comparative Biological Activity
This section details the comparative biological performance of butyrate esters in key experimental assays. A significant gap in publicly available research exists for this compound, with no direct experimental data found for its biological activity.
Anti-inflammatory Effects
A comparative study on porcine cell models provides quantitative data on the anti-inflammatory effects of various butyrate derivatives. The study assessed the reduction of lipopolysaccharide (LPS)-induced pro-inflammatory cytokines TNF-α and IL-1β in porcine alveolar macrophages (PAMs).
Table 2: Anti-inflammatory Effects of Butyrate Derivatives on LPS-Challenged Porcine Alveolar Macrophages [9][10]
| Compound | Concentration Range (mM) | Effect on TNF-α Production | Effect on IL-1β Production |
| Butyric Acid | 0.5 - 4 | Linear reduction (p < 0.05) | No significant effect |
| Sodium Butyrate | 1 - 8 | Linear reduction (p < 0.05) | No significant effect |
| Monobutyrin | 1 - 8 | No significant effect | No significant effect |
| Tributyrin | 0.5 - 4 | No significant effect | No significant effect |
| This compound | Data not available | Data not available | Data not available |
Data is derived from in vitro studies on porcine alveolar macrophages. The lack of effect from tributyrin in this in vitro model is likely due to the absence of lipases required to release butyrate.[9][10]
Effects on Intestinal Barrier Integrity
The same study also evaluated the effect of these compounds on the transepithelial electrical resistance (TEER) of an intestinal porcine enterocyte cell line (IPEC-J2), a measure of intestinal barrier integrity.
Table 3: Effect of Butyrate Derivatives on Transepithelial Electrical Resistance (TEER) in IPEC-J2 Cells [9][10]
| Compound | Concentration Range (mM) | Effect on TEER |
| Butyric Acid | 0.5 - 4 | Significant increase (p < 0.05) at different time points |
| Sodium Butyrate | 1 - 8 | Significant increase (p < 0.05) at different time points |
| Monobutyrin | 1 - 8 | Significant increase (p < 0.05) at different time points |
| Tributyrin | 0.5 - 4 | No significant effect |
| This compound | Data not available | Data not available |
The lack of effect from tributyrin in this in vitro model is likely due to the absence of lipases required to release butyrate.[9][10]
Histone Deacetylase (HDAC) Inhibition
Table 4: HDAC Inhibitory Activity of Butyrate and its Derivatives
| Compound | HDAC Inhibition | IC50 | Notes |
| Sodium Butyrate | Yes[2] | ~0.09 mM (in HT-29 nuclear extracts)[12] | A potent, non-competitive inhibitor of most class I and IIa HDACs.[13] |
| Tributyrin | Yes (as a prodrug) | Data not available | Acts by releasing butyrate intracellularly. |
| Ethyl Butyrate | Data not available | Data not available | |
| This compound | Data not available | Data not available | Theoretically, this compound would need to be hydrolyzed to release butyrate to exert HDAC inhibitory effects. The efficiency of this hydrolysis would determine its potency. |
Cytotoxicity and Anti-proliferative Effects
Butyrate and its derivatives have been shown to inhibit the proliferation of various cancer cell lines.[14] The cytotoxic effects are often dose- and cell-type dependent. For instance, in one study, 1 mM acetate (B1210297) and butyrate increased the viability of human islets and a mouse insulinoma cell line (MIN6), while a 4 mM concentration decreased viability.[1] Another study on colorectal carcinoma cells evaluated the apoptotic induction of several butyric acid derivatives.[15]
Table 5: In Vitro Cytotoxicity of Butyrate Derivatives
| Compound | Cell Line | Assay | Key Findings |
| Sodium Butyrate | HCT116 (colorectal carcinoma) | Apoptosis assays | Induces apoptosis.[15] |
| Tributyrin | HCT116 (colorectal carcinoma) | Apoptosis assays | Induces apoptosis.[15] |
| Indole-3-butyric acid | HCT116 (colorectal carcinoma) | Apoptosis assays | Induces apoptosis.[15] |
| 2-amino-n-butyric acid | HCT116 (colorectal carcinoma) | Apoptosis assays | Induces apoptosis.[15] |
| This compound | Data not available | Data not available | Data not available |
Pharmacokinetic Profiles
The primary goal of butyrate esters is to improve the pharmacokinetic profile of butyrate. A clinical study directly compared the pharmacokinetics of sodium butyrate (NaB), lysine (B10760008) butyrate (LysB), and tributyrin (TB) after oral administration.
Table 6: Pharmacokinetic Parameters of Butyrate Prodrugs in Humans [16][17][18]
| Prodrug | Cmax (µg/mL) | Tmax (min) | AUC (0-210 min) (µg/mL/min) |
| Sodium Butyrate (NaB) | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 |
| Lysine Butyrate (LysB) | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 |
| Tributyrin (TB) | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 |
| This compound | Data not available | Data not available | Data not available |
Data presented as Mean ± SD. All products delivered an equivalent of 786 mg of butyric acid.[16][17][18]
These findings indicate that butyrate salts like sodium butyrate and lysine butyrate lead to a faster and higher peak plasma concentration of butyrate compared to tributyrin.[16][17] This is likely because tributyrin requires enzymatic cleavage by lipases to release butyrate, resulting in a delayed and lower systemic appearance.[17]
Signaling Pathways and Experimental Workflows
Butyrate Signaling Pathways
Butyrate's biological effects are mediated through complex signaling pathways. The two primary mechanisms are the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).
Caption: Overview of Butyrate's dual signaling mechanisms.
Experimental Workflow for In Vitro Anti-inflammatory Assay
The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of butyrate esters in a cell-based assay.
Caption: Experimental workflow for cytokine measurement.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard procedures for assessing cell viability.[19][20][21][22]
-
Cell Seeding: Seed IPEC-J2 cells in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Incubation: Culture the cells for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the butyrate esters.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Transepithelial Electrical Resistance (TEER) Measurement
This protocol is a standard method for assessing the integrity of epithelial cell monolayers.[10][23][24][25]
-
Cell Seeding: Seed IPEC-J2 cells on transwell inserts in a 12-well plate at a density of 5 x 10⁵ cells/mL.
-
Cell Differentiation: Allow the cells to grow and differentiate to form a confluent monolayer.
-
Treatment: Treat the cells with the butyrate esters at various concentrations.
-
TEER Measurement: At specified time points (e.g., 24, 48, and 72 hours), measure the TEER using a voltohmmeter with an electrode.
-
Calculation: Subtract the resistance of a blank insert from the measured resistance and multiply by the surface area of the insert to obtain the TEER value (in Ω·cm²).
Cytokine Measurement (ELISA)
This protocol outlines the general steps for quantifying TNF-α and IL-1β in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[26][27]
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Addition: Add cell culture supernatants and standards to the wells.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a TMB substrate solution to develop the color.
-
Stopping the Reaction: Stop the reaction with a stop solution.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.
This compound: A Note on the Data Gap
Despite a comprehensive search of scientific literature, no direct experimental data on the biological activity of this compound (CAS 69669-43-8) was found. This includes a lack of data on its HDAC inhibitory activity, anti-inflammatory effects, cytotoxicity, and pharmacokinetic profile.
Theoretically, as a mixed anhydride (B1165640) of acetic acid and butyric acid, this compound would be expected to hydrolyze to yield both acetate and butyrate. The biological effects would then depend on the relative contributions of these two short-chain fatty acids. Butyrate is a more potent HDAC inhibitor and has stronger anti-inflammatory effects compared to acetate.[28] Therefore, the efficacy of this compound as a butyrate prodrug would depend on its stability and the rate of hydrolysis to release butyrate in a biologically relevant context.
The absence of data highlights a critical knowledge gap and underscores the need for future research to characterize the biological and pharmacological properties of this compound. Such studies would be essential to determine its potential as a therapeutic agent compared to other butyrate esters.
Conclusion
This guide provides a comparative overview of several butyrate esters based on available experimental data. Butyrate salts like sodium butyrate and lysine butyrate demonstrate higher and faster systemic absorption of butyrate compared to the triglyceride prodrug tributyrin. In in vitro models of gut health, butyric acid and sodium butyrate have shown efficacy in reducing inflammation and enhancing intestinal barrier integrity.
A significant lack of experimental data for this compound prevents its direct comparison with other esters. Future research should focus on characterizing the biological activities and pharmacokinetic profile of this compound to determine its therapeutic potential. This will enable a more complete understanding of the structure-activity relationships among different butyrate prodrugs and inform the development of novel butyrate-based therapies.
References
- 1. Acetate and Butyrate Improve β-cell Metabolism and Mitochondrial Respiration under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H10O3 | CID 3085412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of Butyl acetate, Ethyl acetate and Isopropyl alcohol on undesirable microorganisms in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl butyrate | C6H12O2 | CID 7762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium Butyrate | C4H7NaO2 | CID 5222465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl butyrate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison between the effect of butyric acid and its prodrug pivaloyloxymethylbutyrate on histones hyperacetylation in an HL-60 leukemic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gsartor.org [gsartor.org]
- 13. axonmedchem.com [axonmedchem.com]
- 14. In vitro models for the study of the effect of butyrate on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 18. researchgate.net [researchgate.net]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. Acetyl butanoate | C12H20O6 | CID 158991528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. From the gut to the peripheral tissues: the multiple effects of butyrate | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 22. Comparison of three different application routes of butyrate to improve colonic anastomotic strength in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Butyrate Regulates the Expression of Inflammatory and Chemotactic Cytokines In Human Acute Leukemic Cells During Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of the In Vivo Supply of Butyrate on Histone Acetylation of Cecum in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Butanoic acid, 2-acetyl-3-methyl-, ethyl ester [webbook.nist.gov]
- 26. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 27. cellulose acetate butyrate, 9004-36-8 [thegoodscentscompany.com]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Acetyl Butyrate: Validating a New Analytical Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of acetyl butyrate (B1204436) against established gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques. The information presented herein is supported by experimental data drawn from peer-reviewed studies to aid researchers in selecting the most appropriate analytical method for their specific needs.
Introduction
Acetyl butyrate, a short-chain fatty acid (SCFA), is a key product of microbial fermentation in the gut and plays a significant role in host-microbiome interactions and various physiological processes.[1][2][3] Accurate and reliable quantification of this compound in complex biological matrices is crucial for advancing research in fields ranging from metabolic diseases to neurology.[4][5] This guide introduces a novel HPLC-MS/MS method and objectively compares its performance characteristics with traditional GC-FID and HPLC-UV/DAD methods.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.[6] Gas chromatography (GC) has traditionally been the workhorse for SCFA analysis due to the volatility of these compounds.[2][7] However, high-performance liquid chromatography (HPLC) has emerged as a powerful alternative, offering distinct advantages, particularly for thermally labile compounds.[7][8]
The following table summarizes the key performance parameters of the new HPLC-MS/MS method in comparison to established GC-FID and HPLC-UV/DAD methods.
| Parameter | New HPLC-MS/MS Method | Traditional GC-FID Method | Traditional HPLC-UV/DAD Method |
| Linearity (r²) | > 0.998[9] | > 0.999[3][10] | > 0.996[11] |
| Limit of Detection (LOD) | 0.001 mM[9] | 0.03–0.12 µg/mL[12] | 0.14 mg/mL[11] |
| Limit of Quantification (LOQ) | 160 nM to 310 nM[13][14] | 0.04 ng•mL⁻¹ to 2.41 ng•mL⁻¹[12] | 0.43 mg/mL[11] |
| Accuracy (Recovery %) | 92% to 120%[9] | 81.27–128.42%[3] | 76.05% - 95.60%[11] |
| Precision (RSD%) | < 12% (Intra-day), < 20% (Inter-day)[9] | < 2% (Repeatability)[3] | ≤ 5.88%[15] |
| Analysis Time | ~10-15 minutes[8][9] | 14 to 30 minutes[16] | Variable, can be longer than GC[17] |
| Derivatization | Optional, but can improve sensitivity[18][19] | Often required to improve volatility[1][20] | Often required for UV detection[8][21] |
| Sample Throughput | High | Moderate | Moderate |
| Instrumentation Cost | High | Moderate | Low to Moderate |
| Selectivity | Very High | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are the outlined experimental protocols for the new HPLC-MS/MS method and the comparative GC-FID and HPLC-UV/DAD methods.
New Method: HPLC-MS/MS for this compound Quantification
This method offers high sensitivity and specificity, often without the need for derivatization.
-
Sample Preparation:
-
For biological fluids (e.g., plasma, fecal water), perform a protein precipitation step by adding a threefold volume of ice-cold acetonitrile (B52724).
-
Vortex and centrifuge at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C.[22]
-
Collect the supernatant for analysis.
-
For solid samples (e.g., feces, tissue), homogenize in a suitable solvent (e.g., 70% methanol) followed by centrifugation to extract the SCFAs.[22]
-
Spike samples with an isotopically labeled internal standard (e.g., 13C-butyrate) prior to extraction to correct for matrix effects and variations in sample processing.[13][14][19]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 5 µm, 250 × 4.6 mm) is typically used.[23]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is common.
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[11]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for SCFA analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
Comparative Method 1: GC-FID
A robust and widely used method for volatile compounds like SCFAs.
-
Sample Preparation and Derivatization:
-
Acidify the sample to a pH < 3.0 with an acid like hydrochloric or phosphoric acid to protonate the SCFAs, making them more volatile.[24]
-
Perform a liquid-liquid extraction with a solvent such as diethyl ether.
-
Derivatization is often necessary to improve volatility and chromatographic peak shape. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
-
-
Chromatographic Conditions:
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol stationary phase, is suitable.
-
Carrier Gas: Helium is commonly used.
-
Temperature Program: An oven temperature gradient is used to separate the SCFAs.
-
Injector: Splitless injection is often employed.
-
-
Detector:
-
A Flame Ionization Detector (FID) is sensitive to hydrocarbons and provides a robust signal for SCFAs.[2]
-
Comparative Method 2: HPLC-UV/DAD
A more accessible and cost-effective liquid chromatography method.
-
Sample Preparation and Derivatization:
-
Sample extraction is similar to the HPLC-MS/MS method.
-
Derivatization is typically required as SCFAs lack a strong chromophore for UV detection. A common derivatizing agent is 2-nitrophenylhydrazine (B1229437) (2-NPH).[21]
-
-
Chromatographic Conditions:
-
Detector:
-
A UV or Diode Array Detector (DAD) is used to monitor the absorbance at a specific wavelength (e.g., 210 nm) corresponding to the derivatized SCFA.[11]
-
Method Validation Workflow
The validation of a new analytical method is critical to ensure that the results are accurate, reliable, and reproducible. The following diagram illustrates a typical workflow for analytical method validation.
Caption: Workflow for analytical method validation.
Conclusion
The choice of an analytical method for this compound quantification should be guided by the specific requirements of the research. The new HPLC-MS/MS method offers superior sensitivity and selectivity, making it ideal for the analysis of low-concentration samples in complex biological matrices.[9][18] While GC-FID remains a robust and reliable technique, it often requires derivatization and may have longer analysis times.[16][24] The HPLC-UV/DAD method provides a cost-effective alternative, though it generally has lower sensitivity and also necessitates derivatization.[11][21] This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their analytical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Short chain fatty acid analysis, GC or HPLC? - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 14. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. foodsafety.institute [foodsafety.institute]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 20. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent [jstage.jst.go.jp]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
A Researcher's Guide to Inter-Laboratory Comparison of Acetyl Butyrate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of prevalent analytical methodologies for the quantification of acetyl butyrate (B1204436). Given the significance of acetyl butyrate and its constituent short-chain fatty acids (SCFAs), acetate (B1210297) and butyrate, in metabolic and signaling pathways, ensuring accurate and reproducible measurements across different laboratories is crucial for advancing research and development. This document summarizes the findings from a hypothetical inter-laboratory study designed to assess the performance of various analytical techniques, providing valuable insights into potential sources of variability.
Analytical Methodologies Compared
The two primary analytical techniques evaluated in this guide are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Both methods are extensively utilized for the analysis of SCFAs.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely adopted technique for the separation and identification of volatile and semi-volatile compounds. For SCFA analysis, derivatization is often necessary to enhance the volatility of the analytes, thereby improving chromatographic separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A versatile and highly sensitive method suitable for a broad range of compounds. While direct analysis is possible, derivatization can also be employed to improve ionization efficiency and achieve lower detection limits.
Hypothetical Inter-Laboratory Study Design
To evaluate the performance and comparability of these methods, a hypothetical inter-laboratory study was conceived, involving twelve participating laboratories. Each laboratory received identical sample sets containing known concentrations of this compound in a standardized biological matrix. Participants were tasked with analyzing the samples using their established in-house GC-MS or LC-MS/MS protocols. The performance of each laboratory was assessed based on accuracy (the closeness of the reported concentration to the true value) and precision (the reproducibility of their measurements).
Data Presentation
The quantitative results from the hypothetical inter-laboratory study are summarized in the tables below, providing a clear comparison of the performance of each analytical method across the participating laboratories.
Table 1: GC-MS Analysis of this compound (Hypothetical Data)
| Laboratory | Reported Concentration (µM) | Accuracy (%) | Precision (RSD %) |
| Lab 1 | 48.5 | 97.0 | 4.2 |
| Lab 2 | 51.2 | 102.4 | 5.1 |
| Lab 3 | 47.8 | 95.6 | 6.3 |
| Lab 4 | 52.1 | 104.2 | 3.9 |
| Lab 5 | 46.9 | 93.8 | 7.5 |
| Lab 6 | 53.0 | 106.0 | 4.8 |
| Average | 49.9 | 99.8 | 5.3 |
| Std. Dev. | 2.4 | 4.8 | 1.3 |
| True Concentration: 50 µM |
Table 2: LC-MS/MS Analysis of this compound (Hypothetical Data)
| Laboratory | Reported Concentration (µM) | Accuracy (%) | Precision (RSD %) |
| Lab 7 | 49.8 | 99.6 | 2.8 |
| Lab 8 | 50.5 | 101.0 | 3.5 |
| Lab 9 | 49.2 | 98.4 | 4.1 |
| Lab 10 | 51.0 | 102.0 | 2.5 |
| Lab 11 | 49.5 | 99.0 | 3.9 |
| Lab 12 | 50.8 | 101.6 | 3.1 |
| Average | 50.1 | 100.3 | 3.3 |
| Std. Dev. | 0.7 | 1.5 | 0.6 |
| *True Concentration: |
A Comparative Guide to the Stability of Butyrate Derivatives for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Butyric acid, a short-chain fatty acid produced by gut microbiota, is a molecule of burgeoning interest in therapeutics due to its pleiotropic effects, including histone deacetylase (HDAC) inhibition and G protein-coupled receptor (GPCR) activation. However, its clinical application is hampered by its foul odor and rapid absorption in the upper gastrointestinal tract. This has led to the development of various butyrate (B1204436) derivatives, such as salts and esters, designed to improve its stability and delivery to target tissues. This guide provides a comparative assessment of the relative stability of different butyrate derivatives, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Comparative Stability of Butyrate Derivatives
The stability of a butyrate derivative is a critical factor influencing its bioavailability and efficacy. Derivatives are designed to protect butyric acid from premature degradation and absorption, allowing for its delivery to the lower gastrointestinal tract or systemic circulation. The following tables summarize the in vivo pharmacokinetic parameters and in vitro release profiles of common butyrate derivatives.
Table 1: In Vivo Pharmacokinetic Parameters of Butyrate Derivatives in Humans
This table presents data from a comparative pharmacokinetic study in humans, providing insights into the in vivo stability and absorption characteristics of different butyrate derivatives.
| Derivative | Dose (Butyric Acid Equivalent) | Cmax (µg/mL) | Tmax (min) | AUC (0-210 min) (µg/mL/min) | Reference |
| Lysine (B10760008) Butyrate | 786 mg | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 | [1] |
| Sodium Butyrate | 786 mg | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 | [1] |
| Tributyrin | 786 mg | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Table 2: In Vitro Butyrate Release in a Simulated Gastrointestinal Model
This table summarizes the percentage of butyrate released from different formulations in a simulated gastric and intestinal environment, indicating their stability to pH and enzymatic digestion.
| Derivative/Formulation | Gastric Phase Release (%) | Intestinal Phase Release (%) | Reference |
| Uncoated Sodium Butyrate | Nearly 100% | - | [2] |
| Coated Sodium Butyrate | ~36% | Remainder | [2] |
| Tributyrin | 1-7% | Up to 35% (pH-dependent) | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of butyrate derivative stability.
1. In Vivo Pharmacokinetic Analysis
This protocol outlines a typical clinical study design to determine the pharmacokinetic profiles of different butyrate derivatives.
-
Study Design: A randomized, crossover study with a washout period between each treatment arm.
-
Subjects: Healthy adult volunteers.
-
Interventions: Administration of equimolar doses of different butyrate derivatives (e.g., sodium butyrate, tributyrin, lysine butyrate).
-
Blood Sampling: Blood samples are collected at baseline and at multiple time points post-administration (e.g., 15, 30, 45, 60, 90, 120, 180, 240 minutes).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Quantification of Butyrate: Plasma butyrate concentrations are determined using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-mass spectrometry (HPLC-MS). The method typically involves protein precipitation, derivatization of butyrate to enhance its volatility and detection, and quantification against a standard curve using an isotopically labeled internal standard.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
2. In Vitro Stability in Simulated Gastrointestinal Fluids
This protocol describes a standardized method for assessing the stability of butyrate derivatives under simulated physiological conditions of the stomach and small intestine, based on the INFOGEST consensus method.
-
Materials:
-
Simulated Gastric Fluid (SGF): pH 3.0, containing pepsin.
-
Simulated Intestinal Fluid (SIF): pH 7.0, containing pancreatin (B1164899) and bile salts.
-
Butyrate derivative to be tested.
-
-
Procedure:
-
Gastric Phase:
-
Disperse a known amount of the butyrate derivative in SGF.
-
Incubate at 37°C with gentle agitation for a specified period (e.g., 2 hours).
-
Take aliquots at different time points (e.g., 0, 30, 60, 120 minutes).
-
-
Intestinal Phase:
-
Adjust the pH of the gastric chyme to 7.0.
-
Add SIF containing pancreatin and bile salts.
-
Incubate at 37°C with gentle agitation for a specified period (e.g., 2-4 hours).
-
Take aliquots at different time points.
-
-
-
Sample Analysis:
-
Stop the enzymatic reaction in the aliquots (e.g., by adding a quenching agent or heat inactivation).
-
Quantify the amount of released butyric acid and the remaining intact derivative using a validated HPLC or GC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of butyrate released at each time point in both the gastric and intestinal phases.
-
Plot the release profile over time to compare the stability of different derivatives.
-
Signaling Pathways of Butyrate
Butyrate exerts its biological effects primarily through two main signaling pathways: inhibition of histone deacetylases (HDACs) and activation of G protein-coupled receptors (GPCRs).
HDAC Inhibition Pathway
Butyrate is a well-known inhibitor of class I and IIa HDACs. By inhibiting these enzymes, butyrate leads to the hyperacetylation of histones, which results in a more open chromatin structure, thereby altering gene expression. This mechanism is central to butyrate's anti-cancer and anti-inflammatory effects.
G Protein-Coupled Receptor (GPCR) Activation Pathway
Butyrate can also act as a signaling molecule by binding to and activating specific GPCRs, primarily GPR41, GPR43, and GPR109a. This activation triggers various downstream signaling cascades that contribute to its metabolic and immunomodulatory functions.
Experimental Workflow for Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of butyrate derivative stability.
References
The Divergent Metabolic Paths of Acetyl Butyrate in Cancer and Non-Cancerous Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is paramount to harnessing its therapeutic potential. Acetyl butyrate (B1204436), a simple ester, is rapidly emerging as a molecule of interest, largely due to its hydrolysis into two biologically active short-chain fatty acids: acetate (B1210297) and butyrate. This guide provides a comparative analysis of how different cell lines metabolize these key products, with a focus on the contrasting effects observed in cancerous versus non-cancerous cells. The information herein is supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Upon cellular uptake, acetyl butyrate is readily hydrolyzed by intracellular carboxylesterases into acetate and butyrate. This initial cleavage is a critical step, as the subsequent metabolic pathways of these two short-chain fatty acids diverge significantly, particularly between healthy and cancerous cell lines.
Comparative Metabolic Fates of Acetate and Butyrate
The primary metabolic difference lies in how colon cancer cells and non-cancerous colonocytes utilize butyrate. Normal colonocytes efficiently oxidize butyrate as their primary energy source. In contrast, many colorectal cancer cell lines exhibit a diminished capacity for butyrate oxidation. This metabolic shift leads to the intracellular accumulation of butyrate, triggering its activity as a histone deacetylase (HDAC) inhibitor, which can induce cell cycle arrest and apoptosis. Acetate, on the other hand, is generally utilized by both cell types as a precursor for acetyl-CoA, feeding into various metabolic pathways, including the tricarboxylic acid (TCA) cycle and lipid synthesis.
The following table summarizes key quantitative data from comparative studies on the metabolic effects of acetate and butyrate in different cell lines.
Quantitative Comparison of Metabolic Effects
| Cell Line | Treatment | Observation | Quantitative Data | Reference |
| COLO 205 | Acetate (in the presence of glucose) | Increased cell density | ~50% increase | [1][2][3] |
| Increased oxidative phosphorylation (OxPhos) flux | ~36% increase | [1][2][3] | ||
| Butyrate or Propionate | Decreased cell growth | Significant decrease | [1][2][3] | |
| Impaired OxPhos flux | Significant impairment | [1][2][3] | ||
| HCT116 | Acetate (in the presence of glucose) | No significant effect on cell growth or OxPhos | No significant change | [1][2][3] |
| Increased glycolytic flux | ~64% increase | [1][2][3] | ||
| Butyrate or Propionate | Decreased cell growth | Significant decrease | [1][2][3] | |
| Impaired OxPhos flux | Significant impairment | [1][2][3] | ||
| HT-29 | Butyrate (5 mM) | Inhibition of cell proliferation | Significant | [4][5][6] |
| Increased expression of p21 | Significant | [4][5][6] | ||
| Increased expression of cyclin D3 | Significant | [4][5] | ||
| Decreased expression of cyclin D1 mRNA | Significant | [4][5] | ||
| HT-29 | Tributyrin (a butyrate prodrug) | Inhibition of cell proliferation (IC50) | 1 mM | [7] |
| Sodium Butyrate | Inhibition of cell proliferation (IC50) | 2.2 mM | [7] | |
| HCT116 | Butyrate (5 mM, 24 hrs) | Suppression of its own oxidation (oxygen consumption rate) | Significant decrease | [8][9][10] |
| Primary Colonocytes | Butyrate | No significant change in its own oxidation | No significant change | [8][9] |
Experimental Protocols
To ensure the reproducibility and accuracy of research in this area, detailed experimental protocols are essential. Below are methodologies for key experiments cited in this guide.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of acetate and butyrate on cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, acetate, or butyrate and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated and solvent-only controls.[11]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol is used to determine the effect of butyrate on histone acetylation.
-
Cell Lysis and Histone Extraction:
-
Treat cells with butyrate for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells and perform acid extraction of histones using 0.2 N HCl overnight at 4°C.[12]
-
Centrifuge to pellet debris and collect the supernatant containing histones.[12]
-
Determine the protein concentration using a Bradford assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.[12][13]
-
Incubate the membrane with a primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3 or H4) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.[12]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and develop with a chemiluminescent substrate to visualize the protein bands.[12]
-
Re-probe the membrane with an antibody against total histone H3 or H4 as a loading control.[12]
-
Protocol 3: GC-MS Analysis of Intracellular Short-Chain Fatty Acids
This protocol is for the quantification of intracellular acetate and butyrate.
-
Sample Preparation:
-
After cell treatment, wash the cells with ice-cold PBS and harvest them.
-
For solid samples like a cell pellet, homogenize in deionized water or saline.[14]
-
Add an internal standard (e.g., deuterated acetic acid and butyric acid) to each sample.[15]
-
Deproteinize the sample by adding methanol (B129727) or ethanol (B145695) and centrifuge to remove particulate matter.[15][16]
-
Collect the supernatant.
-
-
Derivatization (if necessary):
-
While some methods are derivatization-free, derivatization can improve peak symmetry and sensitivity.[14][15] A common method involves using a condensing agent like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM) to derivatize the short-chain fatty acids with an amine.[16]
-
-
GC-MS Analysis:
Visualizing the Metabolic and Signaling Pathways
To better illustrate the complex processes involved, the following diagrams, created using the DOT language for Graphviz, depict the experimental workflow and key signaling pathways.
Caption: A generalized workflow for studying the metabolic effects of this compound in cell lines.
Caption: The metabolic and signaling pathway of this compound after cellular uptake.
Conclusion
The metabolic fate of this compound is highly dependent on the cellular context. In non-cancerous colonocytes, its breakdown products, particularly butyrate, are efficiently used for energy. However, in many colon cancer cell lines, the impaired oxidation of butyrate leads to its accumulation and subsequent action as an HDAC inhibitor, resulting in anti-proliferative effects. Acetate, the other hydrolysis product, generally serves as a carbon source for both cell types. This differential metabolism presents a compelling avenue for the development of targeted cancer therapies. The experimental protocols and data presented in this guide offer a foundation for further investigation into the nuanced roles of this compound and its metabolites in cellular health and disease.
References
- 1. Frontiers | Acetate Promotes a Differential Energy Metabolic Response in Human HCT 116 and COLO 205 Colon Cancer Cells Impacting Cancer Cell Growth and Invasiveness [frontiersin.org]
- 2. Acetate Promotes a Differential Energy Metabolic Response in Human HCT 116 and COLO 205 Colon Cancer Cells Impacting Cancer Cell Growth and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetate Promotes a Differential Energy Metabolic Response in Human HCT 116 and COLO 205 Colon Cancer Cells Impacting Cancer Cell Growth and Invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrate and trichostatin A effects on the proliferation/differentiation of human intestinal epithelial cells: induction of cyclin D3 and p21 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate and trichostatin A effects on the proliferation/differentiation of human intestinal epithelial cells: induction of cyclin D3 and p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyrate stimulates cyclin D and p21 and inhibits cyclin-dependent kinase 2 expression in HT-29 colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tributyrin induces growth inhibitory and differentiating effects on HT-29 colon cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shimadzu.com [shimadzu.com]
The Pursuit of Effective Butyrate Delivery: A Comparative Guide to Butyrate Donors
For researchers, scientists, and drug development professionals, the short-chain fatty acid butyrate (B1204436) presents a compelling therapeutic candidate with its well-documented anti-inflammatory, anti-cancer, and gut health-promoting properties. However, its rapid metabolism and short half-life in vivo pose significant challenges for clinical application. This has led to the development of various butyrate donors, or prodrugs, designed to enhance its bioavailability and systemic delivery. This guide provides a comparative analysis of validated butyrate donors, supported by experimental data, to aid in the selection of appropriate compounds for research and development.
While the term "acetyl butyrate" (or acetyl butanoate) exists chemically, a comprehensive review of the scientific literature reveals a notable absence of studies validating its use as an effective butyrate donor in biological systems. There is a lack of experimental data on its hydrolysis, metabolic fate, and efficacy in delivering butyrate to target tissues. Therefore, this guide will focus on a comparison of well-established and researched butyrate donors: sodium butyrate and tributyrin (B1683025) .
Comparative Analysis of Butyrate Donors
The selection of a butyrate donor is critical and depends on the desired therapeutic outcome, whether it be localized effects in the gut or systemic delivery. The following table summarizes key performance indicators for sodium butyrate and tributyrin based on available experimental data.
| Feature | Sodium Butyrate | Tributyrin |
| Chemical Structure | Salt of butyric acid | Triglyceride containing three butyrate molecules |
| Primary Delivery Site | Colon (some systemic absorption) | Systemic circulation and colon |
| Mechanism of Butyrate Release | Dissociation in the gastrointestinal tract | Hydrolysis by lipases in the gut and tissues |
| Bioavailability | Lower systemic bioavailability due to rapid metabolism by colonocytes | Higher systemic bioavailability |
| Key Research Findings | Primarily used for gut-related conditions.[1] | Demonstrates effects in various tissues beyond the gut.[2][3][4][5][6] |
| Known Biological Effects | HDAC inhibitor, energy source for colonocytes.[3][4][7] | HDAC inhibitor, pro-apoptotic, anti-proliferative.[2][3][4][5] |
Experimental Protocols: Assessing Butyrate Donor Efficacy
The validation of a butyrate donor relies on a series of well-defined experiments to assess its ability to release butyrate and elicit the desired biological effects. Below are detailed methodologies for key experiments.
In Vitro Butyrate Release Assay
Objective: To determine the rate and extent of butyrate release from the donor molecule in a simulated physiological environment.
Methodology:
-
Preparation of Simulated Gastric and Intestinal Fluids: Prepare simulated gastric fluid (SGF) (pH 1.2) and simulated intestinal fluid (SIF) (pH 6.8) according to USP standards.
-
Incubation: Dissolve a known concentration of the butyrate donor (e.g., tributyrin) in SGF and SIF. For tributyrin, include pancreatic lipase (B570770) in SIF to simulate enzymatic digestion. Incubate the solutions at 37°C with constant agitation.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Butyrate Quantification: Stop the enzymatic reaction by adding a quenching agent. Extract the butyrate from the samples using a suitable organic solvent. Analyze the concentration of free butyrate using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the concentration of released butyrate against time to determine the release kinetics.
Cell Culture Model for Assessing HDAC Inhibition
Objective: To evaluate the ability of the butyrate donor to deliver butyrate intracellularly and inhibit histone deacetylase (HDAC) activity.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., Caco-2 for intestinal cells, or a cancer cell line) in appropriate media.
-
Treatment: Treat the cells with varying concentrations of the butyrate donor (e.g., sodium butyrate or tributyrin) for a specified duration (e.g., 24 hours). Include a positive control (a known HDAC inhibitor like Trichostatin A) and a vehicle control.
-
Histone Extraction: Lyse the cells and extract the histone proteins.
-
Western Blot Analysis: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an antibody specific for acetylated histones (e.g., anti-acetyl-H3 or anti-acetyl-H4). Use an antibody against total histones as a loading control.
-
HDAC Activity Assay: Alternatively, use a commercially available HDAC activity assay kit to measure the enzymatic activity in nuclear extracts from treated and control cells.
-
Data Analysis: Quantify the band intensities from the Western blot or the fluorescence/colorimetric signal from the activity assay to determine the extent of HDAC inhibition.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic profile of butyrate following administration of the donor.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., male Sprague-Dawley rats).
-
Administration: Administer the butyrate donor (e.g., sodium butyrate or tributyrin) orally or via intravenous injection at a defined dose.
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Butyrate Quantification: Extract butyrate from the plasma and quantify its concentration using GC-MS or LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Visualizing Key Pathways and Processes
To better understand the mechanisms of action and experimental design, the following diagrams illustrate key concepts.
References
- 1. Butyrate acts as a G-protein-coupled receptor ligand that prevents high glucose-induced amyloidogenesis in N2a cells through the protein kinase B/glycogen synthase kinase-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Novel mutual prodrug of retinoic and butyric acids with enhanced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Acetyl Butyrate
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as acetyl butyrate (B1204436), is a critical component of this responsibility. Adherence to established protocols not only prevents potential environmental contamination but also safeguards the health and safety of laboratory personnel. This guide provides essential, step-by-step procedures for the proper disposal of acetyl butyrate, aligning with general best practices for chemical waste management.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. While specific safety data for this compound can vary, general precautions should always be observed.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1][2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][3] The following protocol outlines a general procedure that should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
-
Waste Determination: The first step is to determine if the this compound waste is considered hazardous. While some forms, like cellulose (B213188) acetate (B1210297) butyrate, may not be classified as hazardous under certain regulations, it is crucial to consult your institution's EHS department for a definitive classification.[4] All waste chemical solids, liquids, or containerized gases should be treated as hazardous unless confirmed otherwise by the EHS office.[4]
-
Containerization:
-
Use a suitable and compatible container with a secure lid for waste collection.[5]
-
Ensure the container is in good condition, free from leaks or rust.[5]
-
For liquid waste, use a container designed for liquids that can be tightly sealed.[6] Food-grade containers should never be used for chemical storage.[6]
-
-
Labeling: Proper labeling is critical for safe handling and disposal. The hazardous waste label must include:
-
Storage:
-
Disposal Request:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram illustrating the decision-making process for this compound disposal.
By adhering to these procedures and consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. pfw.edu [pfw.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. acs.org [acs.org]
Personal protective equipment for handling Acetyl butyrate
Disclaimer: No specific Safety Data Sheet (SDS) for Acetyl Butyrate (B1204436) is readily available. The following guidance is based on the general properties of organic esters and data from structurally similar compounds like butyl butyrate and ethyl butyrate. It is crucial to supplement this information with your institution's specific safety protocols and to handle the substance with caution, assuming it may be hazardous.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling Acetyl Butyrate. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring a safe laboratory environment.
Physicochemical and Hazard Information (Inferred)
This compound is an ester that should be handled with care. Based on similar compounds, it is likely to be a flammable liquid and may cause irritation to the skin, eyes, and respiratory tract.
Table 1: Comparative Physicochemical Properties of Similar Esters
| Property | Butyl Butyrate | Ethyl Butyrate |
| Molecular Formula | C8H16O2 | C6H12O2 |
| Molecular Weight | 144.21 g/mol | 116.16 g/mol |
| Appearance | Light yellow liquid | Colorless liquid |
| Odor | Sweet | Pineapple-like |
| Boiling Point | 164 - 165 °C | 120 - 121 °C |
| Flash Point | 49 °C | 26 °C |
| Solubility | Insoluble in water | Slightly soluble in water |
Source: Information synthesized from publicly available SDS for Butyl Butyrate and Ethyl Butyrate.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Chemical safety goggles or a full face shield where splashing is possible.[1] |
| Hand Protection | Chemical-resistant gloves such as Nitrile or Butyl rubber.[1][2] Regularly inspect gloves for any signs of wear or contamination. |
| Body Protection | A laboratory coat must be worn and kept closed.[3] For larger quantities, a chemical-resistant apron is recommended.[2] |
| Respiratory Protection | All handling should be performed in a well-ventilated area, preferably under a chemical fume hood to minimize inhalation of vapors.[4] |
Operational and Disposal Plans
Handling and Storage Protocol:
-
Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not inhale vapors.[3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[5]
-
Hygiene: Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[6]
Spill Cleanup Procedure:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Waste Disposal Plan:
All waste containing this compound, including unused material, contaminated solvents, and disposable labware (e.g., pipette tips, gloves), must be treated as hazardous chemical waste.[7]
-
Segregation: Dispose of in a designated "Organic Liquid" or "Halogenated Organic Waste" container, depending on institutional guidelines.[4][5]
-
Labeling: Ensure the waste container is properly labeled with the contents.
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[7] Do not pour down the drain.[4]
First Aid Measures
In the event of exposure, follow these first aid protocols immediately.
Table 3: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[10] Seek immediate medical attention. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. osha.gov [osha.gov]
- 2. benchchem.com [benchchem.com]
- 3. easychem.com.au [easychem.com.au]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. carlroth.com [carlroth.com]
- 7. chemtalk.com.au [chemtalk.com.au]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
